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  • Product: 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
  • CAS: 852339-03-8

Core Science & Biosynthesis

Foundational

The Crucial Role of Physicochemical Properties in the Development of Substituted Diazaspiro[4.5]decan-1-ones as Drug Candidates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These spirocyclic systems, characterized by a unique three-dimensional architecture, offer a compelling starting point for the design of novel therapeutics targeting a range of diseases, from inflammatory conditions to cancer.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. This guide provides a comprehensive overview of the key physicochemical characteristics of substituted diazaspiro[4.5]decan-1-ones, their impact on drug-like properties, and detailed protocols for their experimental determination.

The Significance of the Diazaspiro[4.5]decan-1-one Core

The rigid, spirocyclic nature of the diazaspiro[4.5]decan-1-one core offers several advantages in drug design. It allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. Furthermore, the inherent structural complexity can lead to improved metabolic stability and reduced off-target effects compared to more flexible acyclic or simple cyclic systems.[3] Research has demonstrated the potential of substituted diazaspiro[4.5]decan-1-ones as potent and selective inhibitors of various enzymes and receptors, including RIPK1 kinase for necroptosis-related diseases and as dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[1][2]

Key Physicochemical Properties and Their Impact on Drug Development

The success of a drug candidate is intimately linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are in turn governed by its fundamental physicochemical characteristics. For substituted diazaspiro[4.5]decan-1-ones, a thorough understanding and optimization of these properties are paramount.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility can lead to low and erratic absorption, hindering therapeutic efficacy. For diazaspiro[4.5]decan-1-one derivatives, the introduction of various substituents can significantly impact solubility. Generally, the addition of polar functional groups, such as hydroxyls, amines, or carboxylic acids, can enhance aqueous solubility, while the incorporation of large, nonpolar moieties tends to decrease it.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a measure of a compound's affinity for a lipid environment. This property is a double-edged sword in drug design. A certain degree of lipophilicity is necessary for a drug to permeate cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and enhanced metabolic clearance, all of which can negatively impact a drug's pharmacokinetic profile.[4] For diazaspiro[4.5]decan-1-ones, careful modulation of lipophilicity through substituent selection is crucial for achieving the desired balance between membrane permeability and overall drug-like properties.

Ionization Constant (pKa)

The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. The diazaspiro[4.5]decan-1-one core contains nitrogen atoms that can be protonated, making these compounds basic in nature. The pKa value is critical as it determines the charge state of the molecule at physiological pH (around 7.4). The ionized form of a drug generally exhibits higher aqueous solubility, while the neutral form is more readily able to cross lipid membranes. Therefore, the pKa of a diazaspiro[4.5]decan-1-one derivative will significantly influence its absorption and distribution characteristics.

Metabolic Stability

Metabolic stability refers to a compound's resistance to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound that is rapidly metabolized will have a short half-life in the body, requiring frequent dosing to maintain therapeutic concentrations. The rigid spirocyclic core of diazaspiro[4.5]decan-1-ones can inherently confer a degree of metabolic stability. However, the nature and position of substituents can introduce metabolically labile sites. Understanding the metabolic fate of these compounds is essential for designing derivatives with improved pharmacokinetic profiles. For instance, one study highlighted a 2,8-diazaspiro[4.5]decan-1-one derivative with excellent metabolic stability.[5][6]

Structure-Property Relationships in Substituted Diazaspiro[4.5]decan-1-ones

The strategic modification of the diazaspiro[4.5]decan-1-one scaffold with various substituents allows for the fine-tuning of its physicochemical properties. While a comprehensive quantitative structure-property relationship (QSPR) study is beyond the scope of this guide, we can highlight some general trends observed in the literature.

Table 1: Influence of Substituents on Key Physicochemical Properties of Diazaspiro[4.5]decan-1-ones (Illustrative Examples)

Substituent (R)General Effect on SolubilityGeneral Effect on Lipophilicity (LogP)General Effect on Metabolic Stability
Alkyl ChainsDecreasesIncreasesVariable, can introduce sites for oxidation
Aromatic RingsDecreases significantlyIncreases significantlyCan be a site for hydroxylation
Hydroxyl (-OH)IncreasesDecreasesCan be a site for glucuronidation
Carboxylic Acid (-COOH)Increases significantlyDecreases significantlyGenerally increases stability
Amine (-NH2)IncreasesDecreasesCan be a site for N-dealkylation or oxidation

This table presents generalized trends. The actual impact of a substituent can be highly dependent on its position on the scaffold and the overall molecular context.

The interplay between these properties is complex. For example, increasing lipophilicity to enhance membrane permeability may inadvertently decrease aqueous solubility. Therefore, a multi-parameter optimization approach is necessary during the lead optimization phase of drug discovery.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the bedrock of successful drug development. The following section provides detailed, step-by-step protocols for the determination of key physicochemical properties of substituted diazaspiro[4.5]decan-1-ones.

Kinetic Aqueous Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Diagram of Kinetic Solubility Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 assay1 Add to Aqueous Buffer (pH 7.4) prep2->assay1 assay2 Incubate with Shaking assay1->assay2 analysis1 Measure Turbidity (Nephelometry) assay2->analysis1 analysis2 Determine Highest Soluble Concentration analysis1->analysis2

Caption: Workflow for the determination of kinetic aqueous solubility.

Lipophilicity (LogP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and widely used method for the indirect determination of LogP.

Methodology:

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration Curve: Prepare a series of standard compounds with known LogP values. Inject each standard onto the HPLC system and record its retention time. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: Dissolve the test diazaspiro[4.5]decan-1-one derivative in a suitable solvent and inject it onto the HPLC system under the same conditions used for the standards.

  • LogP Calculation: Determine the retention time of the test compound and calculate its retention factor (k'). Using the calibration curve, determine the LogP value of the test compound.

Diagram of LogP Determination by RP-HPLC:

G cluster_calibration Calibration cluster_sample Sample Analysis cluster_calculation Calculation cal1 Inject Standards with Known LogP cal2 Record Retention Times cal1->cal2 cal3 Plot log(k') vs. LogP cal2->cal3 calc2 Determine LogP from Calibration Curve cal3->calc2 sample1 Inject Test Compound sample2 Determine Retention Time sample1->sample2 calc1 Calculate log(k') for Test Compound sample2->calc1 calc1->calc2

Caption: Process for determining LogP using RP-HPLC.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the diazaspiro[4.5]decan-1-one derivative in a known volume of water or a suitable co-solvent if solubility is low. The solution should be free of dissolved carbon dioxide.

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., HCl for a basic compound).

  • Titration: Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test diazaspiro[4.5]decan-1-one derivative at a known concentration (e.g., 1 µM).

  • Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve is the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Diagram of In Vitro Metabolic Stability Workflow:

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis inc1 Prepare Incubation Mixture (Microsomes, Buffer, Compound) inc2 Initiate Reaction with NADPH at 37°C inc1->inc2 samp1 Take Aliquots at Time Points inc2->samp1 samp2 Quench with Acetonitrile & Internal Standard samp1->samp2 an1 Centrifuge and Collect Supernatant samp2->an1 an2 LC-MS/MS Quantification an1->an2 an3 Calculate Half-Life (t½) an2->an3

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion

The physicochemical properties of substituted diazaspiro[4.5]decan-1-ones are fundamental to their potential as successful drug candidates. A comprehensive understanding and strategic optimization of aqueous solubility, lipophilicity, pKa, and metabolic stability are essential for navigating the complex landscape of drug discovery and development. By employing the robust experimental protocols outlined in this guide, researchers can generate high-quality data to inform rational drug design, enabling the selection and advancement of diazaspiro[4.5]decan-1-one derivatives with the greatest therapeutic promise. The iterative process of synthesis, characterization, and property optimization will undoubtedly continue to unlock the full potential of this versatile and valuable scaffold in the quest for new and effective medicines.

References

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 13(5), 583-593. [Link]

  • Chen, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Gelin, M., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3619-3623. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Panagiotidis, V., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1359. [Link]

  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Wu, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Yamashita, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3843-3854. [Link]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Spiro[4.5]decan-1-one. Retrieved from [Link]

  • Figshare. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural eluc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the novel compound 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. As a Senior Application Scientist, this document is structured to offer not just spectral data, but a deeper understanding of the underlying principles and experimental considerations for characterizing complex heterocyclic molecules. We will delve into the rationale behind chemical shift assignments, explore the intricacies of spin-spin coupling in the spirocyclic system, and provide a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

The 2,7-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. The unique three-dimensional arrangement of the spirocyclic system offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. The title compound, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, incorporates both a benzyl and a phenyl group, adding to its structural complexity and potential for diverse biological activity. Accurate and complete structural characterization by NMR is the foundational step in understanding its chemical properties and advancing its development as a potential therapeutic agent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is predicted to exhibit a series of distinct signals corresponding to the protons of the benzyl, phenyl, and diazaspiro[4.5]decane core. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally related compounds found in the literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H (ortho)7.28 - 7.35d~7-82H
Phenyl-H (meta)7.15 - 7.25t~7-82H
Phenyl-H (para)7.00 - 7.10t~7-81H
Benzyl-CH₂4.50 - 4.60s-2H
Benzyl-Ph-H7.20 - 7.40m-5H
H-3 (CH₂)3.40 - 3.50t~6-72H
H-4 (CH₂)1.80 - 1.90t~6-72H
H-6, H-10 (axial)2.80 - 2.90m-2H
H-6, H-10 (equatorial)2.60 - 2.70m-2H
H-8, H-9 (axial)1.60 - 1.70m-4H
H-8, H-9 (equatorial)1.40 - 1.50m-4H

Interpretation of the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum is a logical process of assigning each signal to a specific proton or group of protons within the molecule.

Aromatic Protons:

The spectrum will feature two distinct sets of aromatic signals. The five protons of the benzyl phenyl ring are expected to appear as a complex multiplet between 7.20 and 7.40 ppm. The protons of the N-phenyl ring will be more resolved, with the ortho-protons appearing as a doublet around 7.28-7.35 ppm, the meta-protons as a triplet around 7.15-7.25 ppm, and the para-proton as a triplet around 7.00-7.10 ppm.

Benzyl Methylene Protons:

A characteristic singlet for the two **benzyl methylene protons (CH₂) ** is predicted to be observed around 4.50-4.60 ppm. The absence of coupling indicates no adjacent non-equivalent protons.

Diazaspiro[4.5]decane Core Protons:

The protons of the spirocyclic core will exhibit more complex splitting patterns due to their rigid conformational arrangement. The protons on C-3 and C-4 of the pyrrolidinone ring are expected to appear as triplets, integrating to two protons each. The protons on the piperidine ring (C-6, C-8, C-9, and C-10 ) will likely show complex multiplets due to axial and equatorial positioning and geminal/vicinal coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon atoms and their electronic environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-1)170.0 - 172.0
Phenyl-C (ipso)140.0 - 142.0
Phenyl-C (ortho)128.0 - 129.0
Phenyl-C (meta)124.0 - 125.0
Phenyl-C (para)120.0 - 121.0
Benzyl-C (ipso)138.0 - 139.0
Benzyl-C (aromatic)127.0 - 129.0
Benzyl-CH₂50.0 - 52.0
Spiro-C (C-5)60.0 - 65.0
C-3 (CH₂)45.0 - 48.0
C-4 (CH₂)30.0 - 33.0
C-6, C-10 (CH₂)52.0 - 55.0
C-8, C-9 (CH₂)28.0 - 32.0

Interpretation of the ¹³C NMR Spectrum

The key features of the predicted ¹³C NMR spectrum include:

  • Carbonyl Carbon: A downfield signal between 170.0 and 172.0 ppm corresponding to the amide carbonyl carbon (C-1).

  • Aromatic Carbons: A series of signals in the aromatic region (120.0 - 142.0 ppm) for the carbons of the phenyl and benzyl groups.

  • Spiro Carbon: A unique signal for the spiro carbon (C-5) is expected in the range of 60.0 - 65.0 ppm.

  • Aliphatic Carbons: The remaining signals in the upfield region correspond to the methylene carbons of the diazaspiro[4.5]decane core.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a standard pulse sequence (e.g., zg30).

      • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

      • Optimize the number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

      • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure

Caption: Molecular structure of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one.

NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E 1H NMR Experiment D->E F 13C NMR Experiment D->F G 2D NMR (COSY, HSQC, HMBC) (Optional for complex cases) E->G H Fourier Transform E->H F->G F->H G->H I Phase & Baseline Correction H->I J Integration & Peak Picking I->J K Spectral Interpretation J->K L Structure Elucidation K->L

Caption: A typical workflow for the NMR analysis of a novel compound.

Conclusion

This technical guide provides a detailed (though predictive) ¹H and ¹³C NMR spectral analysis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret their experimental data and confirm the structure of this and related diazaspirocyclic compounds. The provided experimental protocol and workflow serve as a practical resource for obtaining high-quality NMR data, a critical step in the journey of drug discovery and development.

References

Due to the predictive nature of this guide, direct references for the spectral data of the title compound are not available. The predictions are based on established principles of NMR spectroscopy and data from analogous structures reported in the chemical literature. For general principles of NMR interpretation, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the determination of the single-crystal X-ray structure of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. The...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the determination of the single-crystal X-ray structure of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the critical steps from synthesis to structural elucidation of novel diazaspiro compounds.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. Their rigid, three-dimensional architecture offers a unique conformational landscape that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The diazaspiro[4.5]decane core, in particular, is a privileged structure found in a variety of biologically active molecules. The title compound, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, incorporates key pharmacophoric features, including a lactam moiety and aromatic substituents, making its precise structural characterization essential for understanding its potential biological activity and for guiding further drug design efforts.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This section details a plausible synthetic route and outlines the critical steps for obtaining diffraction-quality crystals.

Proposed Synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

While various synthetic strategies for diazaspiro[4.5]decane systems exist, a common approach involves a multi-step synthesis.[1][2] A plausible route to the title compound could involve the reaction of N-benzyl-4-piperidone with a suitable amine and a cyanide source in a Strecker-type reaction, followed by hydrolysis and subsequent cyclization with an appropriate phenyl-containing building block. The final product would then be purified using chromatographic techniques.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The process is a blend of systematic screening and careful observation.[3] Crystallization is fundamentally a process of slowly transitioning a dissolved compound from a supersaturated solution into a highly ordered solid state.[3][4]

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by screening a range of solvents to determine the solubility of the purified compound. Ideal solvents are those in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.[3][5] For a compound like 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, solvents such as ethanol, methanol, ethyl acetate, or a mixture like dichloromethane/hexane could be suitable.[6]

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to achieve a saturated or near-saturated solution.[3][4]

  • Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel to prevent premature crystallization.[5]

  • Crystal Growth: Transfer the clear solution to a clean vial. Cover the vial with a cap that has small perforations to allow for slow evaporation of the solvent.[7]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.[7] Crystal growth can take anywhere from several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.[5]

Crystallization_Workflow

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[8] This section outlines the standard procedure for data collection and structure refinement.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. A modern instrument, such as a Bruker D8 Venture or similar, equipped with a CCD or CMOS detector is typically used.[9][10]

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.[11]

  • Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[11][12]

  • Diffraction Experiment: The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of reflections.

  • Data Integration and Scaling: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXS or Olex2.[11] This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², commonly with software like SHELXL.[11] This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

XRay_Diffraction_Workflow

Structural Insights and Data Interpretation

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data

The following table summarizes the expected crystallographic data for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, based on the analysis of a similar compound.[11]

ParameterExpected Value
Chemical FormulaC₂₃H₂₆N₂O
Formula Weight358.47
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)10 - 15
b (Å)8 - 12
c (Å)20 - 30
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)2000 - 2500
Z4 or 8
Temperature (K)100 or 173
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)< 0.06
Weighted R-factor (wR2)< 0.15
Molecular and Supramolecular Structure

The crystal structure would reveal key details about the molecule's conformation, including the puckering of the pyrrolidine and piperidine rings. For instance, the pyrrolidine ring might adopt an envelope conformation, while the piperidine ring would likely exhibit a chair conformation.[12] The relative orientations of the benzyl and phenyl substituents would also be determined.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, is crucial for understanding how the molecules pack in the crystal lattice. In the case of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, potential N-H···O hydrogen bonds involving the lactam moiety could lead to the formation of chains or dimers in the solid state.[11]

Molecular_Structure

Conclusion

The determination of the single-crystal X-ray structure of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one provides invaluable information for understanding its stereochemistry, conformation, and intermolecular interactions. This knowledge is fundamental for rational drug design, enabling the optimization of lead compounds and the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for the successful structural elucidation of this and other novel spirocyclic compounds.

References

  • Crystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

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  • Crystallisation Techniques. (2006, January 8). University of York. Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved from [Link]

  • Zhang, L., & Wang, L. F. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2517. Retrieved from [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. Retrieved from [Link]

  • Supplementary Information Methods X-ray diffraction (XRD). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. (2022). HETEROCYCLES, 105(1). Retrieved from [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1348. Retrieved from [Link]

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  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from [Link]

  • Parrish, J. P., Kastrinsky, D. B., & Boger, D. L. (2003). Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. Organic Letters, 5(14), 2577-2579. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Crystals, 11(11), 1335. Retrieved from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). American Pharmaceutical Review. Retrieved from [Link]

  • The structures of (a) the 1-azaspiro[4.5]decan-2-one skeleton from... (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3. (2016). Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1011-1012. Retrieved from [Link]

  • Akkurt, M., et al. (2011). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1438. Retrieved from [Link]

Sources

Exploratory

Whitepaper: A Strategic Guide to the Initial Biological Screening of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Abstract The exploration of novel chemical matter is a cornerstone of modern drug discovery. Spirocyclic scaffolds, in particular, have garnered significant interest due to their inherent three-dimensionality, which offe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical matter is a cornerstone of modern drug discovery. Spirocyclic scaffolds, in particular, have garnered significant interest due to their inherent three-dimensionality, which offers unique opportunities for probing the complex topologies of biological targets.[1][2][3] This guide outlines a comprehensive, tiered strategy for the initial biological evaluation of a novel diazaspirocyclic compound, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. We present a logical, field-proven workflow designed to efficiently identify potential biological activities, mitigate confounding factors like cytotoxicity, and establish a clear path from a novel molecule to a validated "hit." This document provides detailed, self-validating protocols for primary assays and a framework for data-driven hit triage and confirmation, intended for researchers in drug development and medicinal chemistry.

Introduction: The Rationale for Screening Spirocyclic Scaffolds

The quest for novel therapeutics is intrinsically linked to the exploration of new chemical space.[1] Spirocyclic frameworks, characterized by two rings sharing a single atom, are increasingly valuable in drug discovery.[2] Their rigid, three-dimensional structures can project functional groups into space in a manner distinct from traditional flat, aromatic systems, potentially leading to enhanced binding affinity and target specificity.[2][3] The 2,7-diazaspiro[4.5]decan-1-one core, in particular, is a privileged scaffold found in compounds with diverse biological activities, including kinase inhibition and antifungal properties.[4][5]

The subject of this guide, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one (hereafter referred to as "Compound-S1"), possesses structural motifs—a spirocyclic core, a lactam, and aromatic substituents—that suggest potential interactions with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This document provides a strategic workflow for its initial biological characterization.

Tiered Screening Strategy: A Funnel Approach to Hit Identification

An effective initial screening campaign should be designed as a funnel, efficiently processing the compound through a series of assays to identify and validate true biological activity while eliminating artifacts.[6][7] Our proposed strategy is divided into three tiers:

  • Tier 1: Primary Screening. Broad-spectrum assays to identify any potential biological activity ("hits") and establish a baseline for cytotoxicity.

  • Tier 2: Hit Confirmation & Triage. Orthogonal assays and dose-response studies to confirm primary hits and eliminate false positives.

  • Tier 3: Preliminary Mechanism of Action (MoA). Initial biochemical or cell-based assays to understand how the compound exerts its effect.

This structured approach maximizes resource efficiency and ensures that subsequent efforts are focused on the most promising activities.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Preliminary MoA Compound Compound-S1 (7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one) Cytotox Cytotoxicity Assay (e.g., MTT) Compound->Cytotox Assess therapeutic window BroadScreen Broad Target Panels (Kinase, GPCR, Ion Channel) Compound->BroadScreen Identify initial 'hits' HitTriage Hit Identification & Prioritization (Activity >50% inhibition) Cytotox->HitTriage BroadScreen->HitTriage DoseResponse Dose-Response Curve (IC50/EC50 Determination) HitTriage->DoseResponse Quantify potency Orthogonal Orthogonal Assay (Confirm with different technology) DoseResponse->Orthogonal Rule out artifacts MoA Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) Orthogonal->MoA Understand 'how' it works ValidatedHit Validated Hit for Lead Optimization MoA->ValidatedHit

Figure 1: Tiered workflow for initial biological screening.

Tier 1: Primary Screening Protocols

The primary screen is the foundational step, designed to cast a wide net.[8] The key is to balance breadth with efficiency, using established, robust assays.

Foundational Assay: Cytotoxicity Profiling

Causality: Before assessing target-specific activity, it is imperative to determine the concentration at which Compound-S1 exhibits general cytotoxicity. An agent that kills all cells is not a useful therapeutic. This assay establishes the concentration range for all subsequent experiments, ensuring that observed effects are not merely a consequence of cell death.[9] The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for general toxicity, HepG2 for potential liver toxicity) into a 96-well plate at a density of 5,000-10,000 cells/well.[10] Allow cells to adhere for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of Compound-S1 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 1 nM. Replace the medium in the wells with the compound-containing medium. Include a "vehicle control" (DMSO only) and an "untreated control."

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the concentration that causes 50% cell death (LC50).

Broad-Spectrum Target Screening

Based on its structural features, Compound-S1 is a candidate for interaction with several major drug target families.

  • Kinase Panel: The phenyl and benzyl groups could potentially interact with the ATP-binding pocket of protein kinases. A broad-spectrum kinase panel (e.g., Eurofins SafetyScreen44™ or similar) provides a rapid assessment of activity against a diverse set of kinases, which are implicated in numerous diseases, particularly cancer.[13][14]

  • GPCR Panel: Spirocyclic scaffolds are common in ligands for G-protein coupled receptors.[15] A radioligand binding assay panel is the gold standard for screening against GPCRs, measuring the ability of Compound-S1 to displace a known radioactive ligand from its receptor.[16][17]

Hypothetical Tier 1 Data Summary

The following table represents plausible data from a Tier 1 screen, assuming an LC50 of >50 µM for Compound-S1. All screening is performed at a single concentration (e.g., 10 µM).

Assay TypeTargetResult (% Inhibition @ 10 µM)Interpretation
Cytotoxicity HEK293 CellsLC50 > 50 µMNot broadly cytotoxic at screening concentrations.
HepG2 CellsLC50 > 50 µMLow potential for liver toxicity.
Kinase Panel EGFR12%Inactive.
VEGFR28%Inactive.
PI3K/Akt1 65% Potential "Hit" - Requires confirmation.
CDK221%Inactive.
GPCR Binding Panel Dopamine D25%Inactive.
Serotonin 5-HT2A15%Inactive.
Adrenergic α19%Inactive.

Tier 2: Hit Confirmation and Potency Determination

A primary hit is defined as a compound showing significant activity (typically >50% inhibition) in a primary screen.[6] The next crucial step is to confirm this activity and rule out artifacts.[7]

Causality: A single-point measurement can be misleading due to experimental error or assay interference. A dose-response curve is essential to confirm the activity, quantify its potency (IC50), and ensure the observed effect is concentration-dependent.[6] Furthermore, using an orthogonal assay—one that measures the same biological endpoint but with a different technology—is critical to validate that the hit is genuine and not an artifact of the primary assay format (e.g., fluorescence interference).

Experimental Protocol: In Vitro Kinase Activity Assay (Orthogonal Confirmation)

This protocol describes a generic, non-radioactive kinase assay to confirm the hypothetical hit against Akt1.[18]

  • Reagents: Recombinant human Akt1 enzyme, a suitable substrate peptide (e.g., GSK3α peptide), ATP, and a detection system (e.g., ADP-Glo™ from Promega, which measures ADP production as a proxy for kinase activity).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-S1 in assay buffer, starting from 100 µM.

  • Kinase Reaction: In a 384-well plate, add the Akt1 enzyme and substrate. Add the diluted Compound-S1. Include a positive control (a known Akt1 inhibitor, e.g., GSK690693) and a negative vehicle control (DMSO).

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure ADP production according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent, incubate, then add kinase detection reagent).

  • Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data to the controls (% inhibition). Plot the % inhibition against the logarithm of Compound-S1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A confirmed hit would show a clear sigmoidal dose-response curve, yielding a potent IC50 value. A flat curve would indicate the primary hit was a false positive.

Tier 3: Contextualizing the Hit - Preliminary MoA

With a confirmed hit against Akt1, the next step is to place this finding in a biological context. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[14][19][20] Its dysregulation is a hallmark of many cancers.[13][19][21]

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Bad, FOXO CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates CompoundS1 Compound-S1 CompoundS1->AKT INHIBITS

Figure 2: The PI3K/Akt signaling pathway with the hypothetical target of Compound-S1.

A validated hit against Akt1 suggests that Compound-S1 could function as an inhibitor of this critical oncogenic pathway.[14][20] Future work would involve cell-based assays to confirm that inhibition of the purified enzyme translates to inhibition of Akt phosphorylation in cancer cell lines and downstream effects on cell proliferation and survival.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the initial biological screening of a novel spirocyclic compound, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. By employing a tiered strategy that begins with broad, efficient primary screens and progresses through rigorous hit confirmation and contextualization, researchers can confidently identify and validate new biological activities. This workflow is designed to maximize the probability of success while minimizing the expenditure of resources on false leads. A validated hit from this process provides a strong foundation for a full-fledged lead optimization program, with the ultimate goal of developing a novel therapeutic agent.

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Foundational

An In-Depth Technical Guide to the Solubility and Stability Profiling of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Foreword: The Critical Role of Early-Stage Physicochemical Characterization in Drug Development In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Early-Stage Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its behavior from formulation to in vivo efficacy. The spirocyclic scaffold, a prominent feature in many contemporary drug candidates, offers a unique three-dimensional architecture that can enhance target selectivity and metabolic stability.[1][2] The subject of this guide, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, is a compound of significant interest due to its complex heterocyclic structure, which holds potential for diverse pharmacological activities.[3][4][5] However, the very structural complexity that imparts therapeutic potential can also present challenges in terms of solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of these critical parameters, offering researchers, scientists, and drug development professionals a robust methodology for de-risking and advancing spirocyclic drug candidates.

Part 1: Foundational Understanding - The "Why" Behind the "How"

Before delving into specific protocols, it is imperative to grasp the underlying principles governing the experimental choices. The solubility and stability of a drug substance are not mere data points; they are determinants of its developability.

  • Aqueous Solubility: This parameter directly influences a drug's dissolution rate and subsequent absorption, thereby governing its bioavailability.[6] Poor aqueous solubility can lead to erratic absorption, high inter-subject variability, and ultimately, therapeutic failure. For a molecule like 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, with its significant hydrophobic phenyl and benzyl moieties, a thorough understanding of its solubility profile across a physiologically relevant pH range is paramount.

  • Chemical Stability: The intrinsic chemical stability of a drug substance dictates its shelf-life, informs formulation and packaging requirements, and ensures that the patient receives the intended dose of the active ingredient without exposure to potentially harmful degradants.[7] Forced degradation studies, a cornerstone of stability assessment, are designed to accelerate the degradation process, providing a predictive insight into the compound's long-term stability and its degradation pathways.[7][8]

The following sections will detail the experimental workflows for comprehensively characterizing the solubility and stability of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one.

Part 2: Aqueous Solubility Determination - A Multi-faceted Approach

A singular solubility value is often insufficient. A comprehensive assessment involves determining solubility in various aqueous media, reflecting the physiological journey of an orally administered drug.

Thermodynamic (Equilibrium) Solubility - The Gold Standard

The shake-flask method remains the definitive technique for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Compound Dispensing: Add an excess of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one to vials containing each buffer. The excess should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Rationale for Experimental Choices:

  • The use of multiple pH buffers mimics the different environments the drug will encounter in the gastrointestinal tract.

  • Extended equilibration time is crucial to ensure that the measured solubility is the true thermodynamic value and not a transient, supersaturated state.

Kinetic Solubility - High-Throughput Screening

For earlier stages of drug discovery, kinetic solubility assays provide a higher throughput assessment. These methods measure the concentration at which a compound, dissolved in an organic solvent, precipitates when added to an aqueous buffer.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate.

  • Aqueous Buffer Addition: Add the desired aqueous buffer to each well.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer after a short incubation period (e.g., 1-2 hours). The concentration at which significant light scattering (indicating precipitation) is observed is the kinetic solubility.

Data Presentation: Solubility Profile of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

pHThermodynamic Solubility (µg/mL) at 25°CKinetic Solubility (µM) at 25°C
1.2Hypothetical Value: 50.5Hypothetical Value: 150
4.5Hypothetical Value: 10.2Hypothetical Value: 35
6.8Hypothetical Value: 1.8Hypothetical Value: 8
7.4Hypothetical Value: 1.5Hypothetical Value: 5

Visualization of Experimental Workflow: Solubility Determination

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) thermo_start Add excess compound to buffers (pH 1.2, 4.5, 6.8, 7.4) thermo_equilibrate Equilibrate (24-48h at 25°C) thermo_start->thermo_equilibrate thermo_separate Separate solid/liquid phases thermo_equilibrate->thermo_separate thermo_quantify Quantify by HPLC thermo_separate->thermo_quantify thermo_end Thermodynamic Solubility Data thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_dilute Serial dilution in microplate kinetic_start->kinetic_dilute kinetic_add_buffer Add aqueous buffer kinetic_dilute->kinetic_add_buffer kinetic_measure Measure turbidity (Nephelometer) kinetic_add_buffer->kinetic_measure kinetic_end Kinetic Solubility Data kinetic_measure->kinetic_end

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Part 3: Comprehensive Stability Profiling - Unveiling Degradation Pathways

A thorough stability assessment is crucial for identifying potential liabilities of a drug candidate. This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during storage.[7]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to identify the likely degradation products of a drug substance.[7] This information is invaluable for developing stability-indicating analytical methods and for understanding the degradation pathways.

Experimental Protocol: Forced Degradation of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Solution exposed to light (ICH Q1B conditions).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[9]

Rationale for Experimental Choices:

  • The chosen stress conditions represent the most common degradation pathways for pharmaceutical compounds.

  • The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[8]

Visualization of Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions start 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one acid Acidic Hydrolysis (HCl) start->acid base Basic Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Following the insights gained from forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to determine the shelf-life of the drug substance.

Experimental Protocol: ICH Long-Term Stability Study

  • Sample Storage: Store aliquots of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one under the following conditions:

    • Long-term: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analysis: Analyze the samples for appearance, assay, and purity using a validated stability-indicating HPLC method.

Data Presentation: Hypothetical Stability Data Summary

ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH0 months99.80.15
12 months99.50.35
24 months99.10.72
40°C / 75% RH0 months99.80.15
3 months98.90.95
6 months98.21.58

Part 4: Conclusion and Future Directions

The systematic evaluation of solubility and stability, as outlined in this guide, provides a robust framework for advancing 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one through the drug development pipeline. The data generated from these studies will not only inform critical decisions regarding formulation and clinical development but also form an integral part of the regulatory submission package. For spirocyclic compounds, with their inherent structural novelty, a proactive and in-depth characterization of these fundamental properties is not just recommended; it is essential for success. The methodologies described herein, grounded in established scientific principles and regulatory expectations, offer a clear path toward mitigating risks and unlocking the full therapeutic potential of this promising class of molecules.

References

  • Analytical Method Development. SpiroChem. [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Physicochemical properties of model compounds 57–59. Solubility (Sol.):... ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. National Institutes of Health. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Spirocyclic Motifs in Natural Products. National Institutes of Health. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. University of Southern Denmark. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]

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  • Physicochemical properties. Fiveable. [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][1][9]dioxole-2,4′-[9][10][11]thiadiazin). MDPI. [Link]

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Exploratory

An In-Depth Technical Guide to 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one and its Analogs: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that enables high-affinity and selective interactions with various biological targets. This guide provides a comprehensive technical overview of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, a representative member of this class. While a specific CAS number for this exact molecule is not publicly cataloged, this document will delve into the synthesis, characterization, and potential applications of closely related analogs, providing a robust framework for researchers in drug discovery and development. We will explore the synthetic routes to the core scaffold, methods for analytical characterization, and the burgeoning therapeutic landscape of these compounds, particularly in oncology, inflammation, and neurodegenerative diseases.

Introduction: The Significance of the Diazaspiro[4.5]decane Core

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. The rigid, defined spatial arrangement of substituents around the spiro center offers a powerful tool for optimizing ligand-receptor interactions. The 2,7-diazaspiro[4.5]decane framework, in particular, serves as a versatile template for creating novel therapeutic agents.

The incorporation of nitrogen atoms at the 2 and 7 positions provides handles for synthetic diversification and for establishing key hydrogen bonding and ionic interactions with biological targets. The lactam functionality at the 1-position introduces a polar group capable of engaging in specific hydrogen bond donor-acceptor patterns. The benzyl and phenyl substituents, as in the titular compound, contribute to the molecule's lipophilicity and potential for aromatic and hydrophobic interactions within protein binding pockets.

Derivatives of the broader diazaspiro[4.5]decan-1-one class have shown promise as potent inhibitors of various enzymes and receptors, underscoring the therapeutic potential of this scaffold.[1][2][3]

Physicochemical Properties and Structural Elucidation

While specific data for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is not available, we can infer its likely properties based on related structures.

PropertyPredicted Value/Characteristic
Molecular Formula C₂₁H₂₄N₂O
Molecular Weight 332.44 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
LogP Estimated to be in the range of 3-4, indicating moderate lipophilicity.

Structural Confirmation: The definitive characterization of a novel compound like 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including stereochemistry.

For a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, X-ray crystallography revealed that both five-membered rings adopt envelope conformations.[4] This highlights the importance of empirical data in understanding the precise geometry of these spirocyclic systems.

Synthetic Strategies

The synthesis of 2,7-diazaspiro[4.5]decan-1-ones can be approached through several multi-step sequences. A plausible retro-synthetic analysis for the target compound is outlined below.

Retrosynthesis Target 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one Intermediate1 Spirocyclic amine precursor Target->Intermediate1 Lactam formation Intermediate2 N-Benzylated piperidinone derivative Intermediate1->Intermediate2 Introduction of phenyl group StartingMaterial2 Phenyl isocyanate or equivalent Intermediate1->StartingMaterial2 StartingMaterial1 4-Piperidinone derivative Intermediate2->StartingMaterial1 N-Benzylation StartingMaterial3 Benzyl bromide or equivalent Intermediate2->StartingMaterial3 Intermediate3 Phenyl-substituted lactam precursor

A Plausible Retrosynthetic Pathway

A generalized synthetic workflow is detailed below, drawing upon established methodologies for similar heterocyclic systems.

Experimental Protocol: A Generalized Synthesis
  • N-Benzylation of a Piperidinone Precursor:

    • To a solution of a suitable 4-piperidinone derivative (e.g., 4-amino-4-carboxymethylpiperidine) in a polar aprotic solvent such as DMF, add a base like potassium carbonate.

    • Add benzyl bromide dropwise at room temperature and stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography to yield the N-benzylated piperidinone intermediate.

  • Formation of the Spiro-Lactam Ring:

    • The construction of the second ring containing the lactam can be achieved through various cyclization strategies. One common approach involves an intramolecular amidation.

    • Alternatively, a key intermediate such as methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate can be subjected to reductive cyclization using reagents like Raney Ni under a hydrogen atmosphere to form the spiro-lactam core.[4]

  • Introduction of the N-Phenyl Group:

    • The N-phenyl group on the lactam can be introduced via several methods, including Buchwald-Hartwig amination of a suitable precursor or by reacting a primary amine with phenyl isocyanate.

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Spirocyclization cluster_step3 Step 3: N-Phenylation A 4-Piperidinone Derivative C N-Benzylated Intermediate A->C Reaction B Benzyl Bromide + Base B->C D N-Benzylated Intermediate F Spirocyclic Amine D->F Intramolecular Cyclization E Cyclization Reagents E->F G Spirocyclic Amine I Final Product G->I N-Arylation H Phenylating Agent H->I

Generalized Synthetic Workflow

Therapeutic Applications and Future Directions

The diazaspiro[4.5]decane scaffold is a cornerstone in the development of novel therapeutics. While the specific biological activity of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one has not been reported, its structural analogs have demonstrated significant potential in several key areas:

  • Oncology: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases and cancer.[1]

  • Inflammatory Diseases: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), showing promise for the treatment of inflammatory bowel disease.[2]

  • Antifungal Agents: Novel diazaspiro[4.5]decan-1-one derivatives have been designed as potential chitin synthase inhibitors, exhibiting significant antifungal activity.[3]

  • Central Nervous System (CNS) Disorders: The rigid conformation of the spirocyclic core makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) in the CNS. Notably, the related 6,7-diazaspiro[4.5]decane core has been instrumental in the discovery of potent neurokinin-1 (NK1) receptor antagonists for applications in pain, depression, and emesis.[5]

The future of research in this area lies in the continued exploration of the vast chemical space afforded by the diazaspiro[4.5]decane scaffold. Structure-activity relationship (SAR) studies will be crucial in fine-tuning the potency and selectivity of these compounds for specific biological targets. Furthermore, investigations into their pharmacokinetic and pharmacodynamic properties will be essential for translating their in vitro activity into in vivo efficacy.

Conclusion

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one represents a fascinating, albeit currently uncharacterized, member of a therapeutically important class of molecules. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of the broader diazaspiro[4.5]decan-1-one family. The versatility of this scaffold, coupled with its proven success in yielding potent and selective modulators of various biological targets, ensures that it will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future.

References

  • PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022-04-01). Available from: [Link].

  • PMC. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Available from: [Link].

  • PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022-02-24). Available from: [Link].

  • PubMed. Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Available from: [Link].

  • PubMed. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019-11-15). Available from: [Link].

  • PubMed. One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014-08-07). Available from: [Link].

Sources

Foundational

A Technical Guide for Researchers and Drug Developers: Identifying and Validating Therapeutic Targets for Diazaspiro[4.

5]decan-1-one Derivatives Executive Summary The diazaspiro[4.5]decan-1-one scaffold represents a privileged structure in modern medicinal chemistry, conferring a unique three-dimensional geometry that enables potent and...

Author: BenchChem Technical Support Team. Date: January 2026

5]decan-1-one Derivatives

Executive Summary

The diazaspiro[4.5]decan-1-one scaffold represents a privileged structure in modern medicinal chemistry, conferring a unique three-dimensional geometry that enables potent and selective interactions with a diverse range of biological targets. This guide provides an in-depth analysis of high-potential therapeutic targets for derivatives of this scaffold, grounded in current scientific literature. We synthesize preclinical data and mechanistic insights to prioritize targets in oncology, inflammatory diseases, and infectious diseases. For each prioritized target, we present the therapeutic rationale, evidence of modulation by diazaspiro-compounds, and detailed, actionable protocols for target validation and lead discovery. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, accelerating the translation of these promising chemical entities into novel therapeutics.

Introduction: The Diazaspiro[4.5]decan-1-one Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, have gained significant traction in drug discovery. The diazaspiro[4.5]decan-1-one core, in particular, offers a compelling combination of structural rigidity and synthetic tractability. Its rigid conformation reduces the entropic penalty of binding to a biological target, often leading to higher affinity. Furthermore, the scaffold's multiple points for chemical diversification allow for the fine-tuning of physicochemical properties, potency, selectivity, and pharmacokinetic profiles.

Our extensive review of the literature reveals that derivatives of this scaffold have been successfully developed as potent modulators of several important target classes, including protein-protein interactions, G-protein coupled receptors (GPCRs), and kinases. This guide will focus on the most promising and well-validated of these targets.

Prioritized Therapeutic Targets

Based on a comprehensive analysis of published research, we have identified four high-priority targets for which diazaspiro[4.5]decan-1-one derivatives have demonstrated significant biological activity.

Target Class: Protein-Protein Interaction Inhibitors
  • Therapeutic Rationale: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[1][2] In approximately half of all human cancers, p53 remains wild-type but is functionally inactivated by its negative regulator, MDM2, which binds to p53 and targets it for degradation.[2][3] Disrupting the MDM2-p53 protein-protein interaction (PPI) is a well-validated therapeutic strategy to reactivate p53 and trigger tumor cell death in these cancers.[3][4]

  • Evidence for Modulation: A specific class of spirooxindole-containing compounds, which share structural similarities with the diazaspiro[4.5]decan-1-one core, have been identified as highly potent and specific small-molecule inhibitors of the MDM2-p53 interaction.[4] For instance, the compound MI-888 binds to MDM2 with a sub-nanomolar affinity (Ki = 0.44 nM) and has been shown to achieve complete tumor regression in animal models.[4] This demonstrates that spirocyclic scaffolds can effectively mimic the key interactions of p53 within the MDM2 binding pocket.

  • Strategy for Target Validation: The primary goal is to identify diazaspiro[4.5]decan-1-one derivatives that specifically disrupt the MDM2-p53 complex, leading to p53 accumulation and downstream signaling in cancer cells with wild-type p53.

Target Class: G-Protein Coupled Receptors (GPCRs)
  • Therapeutic Rationale: CCR5 is a GPCR that functions as a co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[5] Antagonists of CCR5 block this crucial step in the viral lifecycle, representing an effective antiretroviral therapy. Maraviroc is a clinically approved CCR5 antagonist, validating this target for HIV-1 infection treatment.

  • Evidence for Modulation: A series of spirodiketopiperazine-based compounds, a close structural analog to the diazaspiro[4.5]decan-1-one class, have been developed as potent CCR5 antagonists.[6][5][7] These compounds have shown strong anti-HIV activity in cellular assays.[7][8] Optimization of this scaffold has led to compounds with improved pharmacokinetic profiles and oral bioavailability, making them viable drug candidates.[5][8][9]

  • Strategy for Target Validation: The key objective is to screen for diazaspiro[4.5]decan-1-one derivatives that inhibit the binding of HIV-1 gp120 to CCR5 and prevent viral entry into host cells.

Target Class: Kinase Inhibitors
  • Therapeutic Rationale: RIPK1 is a serine/threonine kinase that plays a central role in necroptosis, a form of programmed inflammatory cell death.[10][11] Dysregulation of necroptosis is implicated in a variety of inflammatory conditions, neurodegenerative diseases, and ischemia-reperfusion injury.[11] Inhibition of RIPK1's kinase activity is a promising therapeutic approach to block this inflammatory cell death pathway.[10][11]

  • Evidence for Modulation: Through a virtual screening and subsequent chemical optimization campaign, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[10] One lead compound exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in a cellular model.[10][11]

  • Strategy for Target Validation: The primary aim is to identify derivatives that inhibit RIPK1 kinase activity and protect cells from necroptotic stimuli.

  • Therapeutic Rationale: TYK2 and JAK1 are members of the Janus kinase family, which are critical for signaling downstream of cytokine receptors involved in the immune response. Dysregulated JAK-STAT signaling is a hallmark of many autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD). Dual inhibition of TYK2 and JAK1 is an attractive strategy to broadly dampen pro-inflammatory cytokine signaling.

  • Evidence for Modulation: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as potent and selective dual inhibitors of TYK2 and JAK1.[12] A lead compound from this series showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while maintaining over 23-fold selectivity against the related JAK2 kinase.[12] This compound also demonstrated potent anti-inflammatory effects in a preclinical model of ulcerative colitis.[12]

  • Strategy for Target Validation: The goal is to identify compounds that potently inhibit TYK2 and JAK1 kinase activity, leading to the suppression of inflammatory signaling in relevant immune cells.

Target Class: Fungal Enzyme Inhibitors
  • Therapeutic Rationale: Chitin is an essential structural component of the fungal cell wall, and its synthesis is crucial for fungal viability. Chitin synthase is the enzyme responsible for producing chitin. As this enzyme is absent in mammals, it represents a selective and attractive target for the development of antifungal agents.[13][14]

  • Evidence for Modulation: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential chitin synthase inhibitors.[13] Several of these compounds exhibited potent inhibitory activity against CHS, with IC50 values in the low micromolar range, comparable to the natural product inhibitor polyoxin B.[13] These compounds also displayed selective antifungal activity, particularly against Candida albicans and Aspergillus fumigatus.[13][14]

  • Strategy for Target Validation: The objective is to screen for derivatives that inhibit fungal chitin synthase activity, disrupt cell wall integrity, and exhibit potent, broad-spectrum antifungal activity.

Experimental Workflows and Protocols

This section provides detailed methodologies for the identification and validation of lead compounds against the prioritized targets.

General Screening Cascade

A tiered approach is recommended to efficiently identify and characterize active compounds, moving from high-throughput primary assays to more complex secondary and cellular assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Lead Characterization HTS High-Throughput Screen (e.g., Biochemical Assay) Hit_ID Hit Identification (Potency Cutoff) HTS->Hit_ID 10k-100k Compounds Conf Dose-Response Confirmation (IC50) Hit_ID->Conf Ortho Orthogonal Assay (e.g., Biophysical) Conf->Ortho Triage Hit Triage (Selectivity, PAINS filter) Ortho->Triage Cell Cell-Based Assays (Target Engagement, Phenotype) Triage->Cell ADME Early ADME/Tox (Solubility, Stability) Cell->ADME Lead_Cand Lead Candidate ADME->Lead_Cand

Caption: A generalized screening cascade for hit identification and lead optimization.

Protocol: MDM2-p53 Interaction Assay (Time-Resolved FRET)

This protocol describes a robust, high-throughput biochemical assay to screen for inhibitors of the MDM2-p53 interaction.

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-GST antibody binds to a GST-tagged MDM2 protein, serving as the FRET donor. A biotinylated p53 peptide binds to MDM2 and is coupled to streptavidin-d2, the FRET acceptor. When the complex is intact, excitation of the donor results in energy transfer and a signal from the acceptor. Inhibitors disrupt the complex, leading to a loss of FRET signal.

Materials:

  • Recombinant GST-MDM2 (human)

  • Biotinylated p53 peptide (human, residues 13-29)

  • Streptavidin-d2 (Acceptor)

  • Anti-GST antibody labeled with Terbium cryptate (Donor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well low-volume white plates

  • Test compounds (diazaspiro[4.5]decan-1-one library) dissolved in DMSO

Procedure:

  • Prepare a 2X solution of GST-MDM2 and biotin-p53 peptide in assay buffer.

  • Prepare a 2X solution of the Terbium-Ab and Streptavidin-d2 in assay buffer.

  • Dispense 50 nL of test compound (or DMSO control) into the assay plates.

  • Add 5 µL of the 2X protein/peptide solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of the 2X detection reagent solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 337 nm excitation pulse.

  • Calculate the 665/620 ratio and determine percent inhibition relative to DMSO controls.

Self-Validation:

  • Positive Control: Use a known MDM2 inhibitor (e.g., Nutlin-3).

  • Negative Control: Use DMSO vehicle.

  • Z'-factor Calculation: Ensure Z' > 0.5 for a robust assay window.

Protocol: RIPK1 Kinase Activity Assay (ADP-Glo™)

This protocol measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. First, RIPK1 kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Materials:

  • Recombinant human RIPK1 (active)

  • Myelin Basic Protein (MBP) substrate

  • ATP (at Km concentration)

  • Kinase Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Test compounds dissolved in DMSO

Procedure:

  • Dispense 50 nL of test compound (or DMSO control) into the assay plates.

  • Add 2.5 µL of a 2X solution of RIPK1 and MBP in Kinase Reaction Buffer.

  • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Self-Validation:

  • Positive Control: Use a known RIPK1 inhibitor (e.g., Necrostatin-1).

  • Negative Control: Reaction with no enzyme (or no ATP) to determine background.

  • Data Analysis: Calculate percent inhibition based on the reduction in luminescence compared to DMSO controls.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Representative Biological Data for Prioritized Target Classes

TargetCompound Class ExampleAssay TypePotency (IC50 / Ki)Reference
MDM2 Spirooxindole (MI-888)Biochemical BindingKi = 0.44 nM[4]
CCR5 SpirodiketopiperazineAnti-HIV (p24 Assay)IC50 = 0.1 - 0.6 nM[9]
RIPK1 2,8-Diazaspiro[4.5]decan-1-oneKinase ActivityIC50 = 92 nM[10]
TYK2 2,8-Diazaspiro[4.5]decan-1-oneKinase ActivityIC50 = 6 nM[12]
JAK1 2,8-Diazaspiro[4.5]decan-1-oneKinase ActivityIC50 = 37 nM[12]
Chitin Synthase 2,8-Diazaspiro[4.5]decan-1-oneEnzyme InhibitionIC50 = 0.12 mM[13]

Signaling Pathway Visualization

Understanding the mechanism of action requires visualizing the relevant biological pathways.

G cluster_MDM2 MDM2-p53 Pathway (Cancer) cluster_RIPK1 RIPK1 Necroptosis Pathway (Inflammation) p53 p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Ub Degradation DS_Compound Diazaspiro Derivative DS_Compound->MDM2 Inhibits p21->Apoptosis Leads to TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes DS_Compound2 Diazaspiro Derivative DS_Compound2->RIPK1 Inhibits

Caption: Simplified signaling pathways for MDM2-p53 and RIPK1-mediated necroptosis.

Challenges and Future Directions

While the diazaspiro[4.5]decan-1-one scaffold holds immense promise, challenges remain. Achieving isoform selectivity, particularly within the kinase family (e.g., JAK1 vs JAK2), is critical to minimizing off-target effects and improving safety profiles. Future work should focus on structure-based drug design, leveraging co-crystal structures of lead compounds with their targets to rationally design next-generation inhibitors with enhanced potency and selectivity. Furthermore, exploring the application of these scaffolds against other emerging target classes, such as epigenetic modifiers or RNA-binding proteins, could unveil novel therapeutic opportunities.

Conclusion

The diazaspiro[4.5]decan-1-one framework is a versatile and highly valuable scaffold for the development of novel therapeutics. This guide has highlighted several well-validated targets in oncology, infectious disease, and inflammation where derivatives have already shown significant promise. By employing the structured screening cascades and detailed protocols outlined herein, research organizations can systematically explore the potential of their proprietary compound libraries, accelerating the path from hit identification to the development of clinically impactful medicines.

References

  • Title: Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Source: PubMed. URL: [Link]

  • Title: Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. Source: PubMed. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Source: PubMed. URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: PubMed. URL: [Link]

  • Title: Spirodiketopiperazine-based CCR5 antagonist: discovery of an antiretroviral drug candidate. Source: PubMed. URL: [Link]

  • Title: Spirodiketopiperazine-based CCR5 inhibitor which preserves CC-chemokine/CCR5 interactions and exerts potent activity against R5 human immunodeficiency virus type 1 in vitro. Source: PubMed. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Source: PubMed. URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Small-molecule MDM2 inhibitors investigated in different clinical trials. Source: ResearchGate. URL: [Link]

  • Title: The p53, often referred to as the “guardian of the genome”, is a well-established tumor-suppressor protein that plays a critical role in regulating the cell cycle, DNA repair, differentiation, and apoptosis, with its activity primarily modulated by the MDM2 protein (murine double minute 2, also known as HDM2 in humans). Source: MDPI. URL: [Link]

  • Title: MDM2 inhibitors for cancer therapy. Source: PubMed. URL: [Link]

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Exploratory

A Technical Guide to the Discovery and Development of Novel Diazaspiro[4.5]decan-1-one Derivatives

Abstract The quest for novel chemical scaffolds that provide three-dimensional diversity is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical scaffolds that provide three-dimensional diversity is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their rigid conformations and ability to present substituents in precise vectors, enabling unique interactions with biological targets. This guide focuses on the diazaspiro[4.5]decan-1-one core, a nitrogen-containing heterocyclic system of significant interest. We will explore its synthetic accessibility, delve into its biological significance, and outline a strategic workflow for identifying and optimizing novel derivatives as potential therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Imperative for Spirocyclic Scaffolds

In medicinal chemistry, the exploration of novel chemical space is paramount to overcoming challenges such as drug resistance and the need for target selectivity. Historically, drug discovery has been dominated by flat, aromatic structures. However, the focus has increasingly shifted towards compounds with higher sp3 character and three-dimensional complexity, as these molecules often exhibit improved physicochemical properties and novel pharmacological profiles.

The diazaspiro[4.5]decan-1-one scaffold is a prime example of such a structure. It combines the rigidity of the spirocyclic core with the hydrogen bonding capabilities and basic centers of the two nitrogen atoms, making it a highly versatile template for interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Synthetic Strategies: Building the Core

The feasibility of any scaffold in a drug discovery program is contingent upon efficient and robust synthetic access. The diazaspiro[4.5]decan-1-one core is typically constructed using multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds.

The Three-Component Reaction (3-CR) Approach

A highly effective and widely adopted method involves a one-pot reaction between a cyclic ketone, a diamine, and an α,β-unsaturated carboxylic acid or its equivalent. This strategy allows for the introduction of diversity at three key points of the molecule.

Mechanism & Rationale: The reaction proceeds through a cascade of events, typically starting with the formation of an enamine from the cyclic ketone and the diamine. This is followed by a Michael addition to the α,β-unsaturated component, and the sequence is concluded by an intramolecular cyclization and dehydration to form the stable diazaspiro-fused heterocyclic system. The choice of a one-pot MCR is strategic; it minimizes purification steps, reduces solvent waste, and accelerates the synthesis of a large library of analogues for Structure-Activity Relationship (SAR) studies.

Biological Evaluation: From Screening to Mechanism of Action

Once a library of diazaspiro[4.5]decan-1-one derivatives is synthesized, the next critical phase is to evaluate their biological activity. This process is typically hierarchical, starting with broad screening to identify "hits" and progressing to more detailed mechanistic studies for promising compounds.

High-Throughput Screening (HTS)

The initial step involves screening the compound library against a panel of biological targets. The choice of targets is hypothesis-driven, based on the structural features of the scaffold and unmet medical needs. Recent studies have demonstrated the potential of this scaffold in several therapeutic areas:

  • Antifungal Agents: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were found to be potent inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity.[1] Several compounds exhibited excellent potency against Candida albicans and Aspergillus fumigatus, with some showing activity superior to the standard-of-care drug fluconazole.[1]

  • Kinase Inhibition: The scaffold has proven to be a fertile ground for discovering kinase inhibitors. Derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2][3] One lead compound, 41 , showed prominent RIPK1 inhibition with an IC50 value of 92 nM.[2][3]

  • Dual TYK2/JAK1 Inhibition: In the realm of autoimmune diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4] A lead compound from this series, compound 48 , displayed excellent potency (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated potent anti-inflammatory effects in a preclinical model of ulcerative colitis.[4]

Structure-Activity Relationship (SAR) Analysis

Following hit identification, a focused synthesis of new analogues is initiated to understand the SAR. This involves systematically modifying different parts of the molecule—the substituents on the nitrogen atoms and the spirocyclic core—and assessing the impact on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The goal of SAR is to build a predictive model for designing more potent and drug-like molecules. For example, in the development of RIPK1 inhibitors, it was found that specific aromatic substituents on one of the nitrogen atoms were crucial for high-potency binding to the kinase hinge region.[2]

The Discovery Workflow: A Strategic Blueprint

A successful discovery program targeting novel diazaspiro[4.5]decan-1-one derivatives requires a systematic and integrated approach. The following workflow illustrates the key stages, from initial concept to lead optimization.

Discovery_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Library Synthesis & Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Development Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (Diazaspiro[4.5]decan-1-one) Target_ID->Scaffold_Selection Hypothesis-Driven MCR_Synthesis Multi-Component Reaction (3-CR Library Synthesis) Scaffold_Selection->MCR_Synthesis HTS High-Throughput Screening MCR_Synthesis->HTS Diverse Library Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Data Analysis SAR_Campaign SAR by Design (Iterative Synthesis) Hit_ID->SAR_Campaign ADME_Tox In Vitro ADME/Tox Profiling SAR_Campaign->ADME_Tox Assess Drug-likeness ADME_Tox->SAR_Campaign Feedback Loop Lead_Compound Lead Compound Selection ADME_Tox->Lead_Compound Optimized Profile In_Vivo In Vivo Efficacy (Disease Models) Lead_Compound->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate Proof-of-Concept

Caption: A streamlined workflow for the discovery of diazaspiro[4.5]decan-1-one drugs.

A Representative Experimental Protocol

To ensure the practical applicability of this guide, we provide a self-validating protocol for the synthesis of a representative 2,8-diazaspiro[4.5]decan-1-one derivative, based on established three-component reaction methodologies.

Synthesis of Compound 4j (Antifungal Agent) [1]

  • Step 1: Reagent Preparation: To a 100 mL round-bottom flask, add 1-Boc-4-piperidone (10 mmol, 1.0 eq), ethylenediamine (12 mmol, 1.2 eq), and 2-thiophenecarboxylic acid (10 mmol, 1.0 eq) in ethanol (30 mL).

  • Step 2: Reaction Execution: Stir the mixture at reflux (approximately 80°C) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (1:1).

  • Step 3: Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Step 4: Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.

  • Step 5: Characterization: Combine the pure fractions and evaporate the solvent to yield the final product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight and spectral data should align with the target structure of compound 4j .

Data Summary: Biological Activity

The following table summarizes the potent biological activity of selected diazaspiro[4.5]decan-1-one derivatives from recent literature, highlighting the versatility of the scaffold.

Compound IDTherapeutic AreaTarget(s)Potency (IC50 / MIC)Source
Compound 4d AntifungalC. albicansMIC: 0.04 mmol/L[1]
Compound 4j AntifungalChitin SynthaseIC50: 0.12 mM[1]
Compound 41 Anti-inflammatoryRIPK1 KinaseIC50: 92 nM[2][3]
Compound 48 AutoimmuneTYK2 / JAK1IC50: 6 nM / 37 nM[4]

Future Perspectives

The diazaspiro[4.5]decan-1-one scaffold is a compelling starting point for the development of next-generation therapeutics. Future research should focus on several key areas:

  • Expansion of Synthetic Methodologies: Exploring new multi-component reactions or asymmetric syntheses to access novel stereoisomers and core structures.

  • New Therapeutic Targets: Screening existing libraries against a broader range of targets, including those in neurodegenerative diseases and oncology, where spirocyclic scaffolds have shown promise.

  • Computational Chemistry: Employing structure-based drug design and machine learning to guide the design of more potent and selective inhibitors, thereby accelerating the optimization cycle.[5]

By integrating modern synthetic strategies with robust biological evaluation and computational tools, the full therapeutic potential of the diazaspiro[4.5]decan-1-one scaffold can be realized, paving the way for the discovery of innovative medicines.

References

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: PubMed URL: [Link]

  • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Source: MDPI URL: [Link]

  • Title: One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds Source: PubMed URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors Source: PubMed URL: [Link]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: PubMed URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors Source: MDPI URL: [Link]

  • Title: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Strategic Approach to the Synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Abstract The 2,7-diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therapeutic agents.[1][2] This document provides a comprehensive guide to the synthetic route development for a key derivative, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. We will explore a robust and logical synthetic pathway, starting from commercially available precursors and proceeding through the construction of the spirocyclic core, followed by sequential N-functionalization. The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Introduction: The Significance of Spirocyclic Lactams

Spiro-γ-lactams, such as the target molecule, are a class of compounds that have garnered significant attention due to their presence in a wide array of bioactive natural products and synthetic molecules.[1] The inherent rigidity and complexity of the spirocyclic framework make these compounds attractive scaffolds in drug discovery, allowing for precise spatial orientation of substituents.[1] The title compound, featuring both a benzyl group on the piperidine nitrogen and a phenyl group on the pyrrolidinone nitrogen, presents a versatile platform for further derivatization and biological screening. The development of a reliable and scalable synthetic route is therefore of paramount importance.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The final molecule can be constructed from a common intermediate, the parent 2,7-diazaspiro[4.5]decan-1-one scaffold. The synthesis can thus be dissected into three key stages:

  • Construction of the Spirocyclic Core: Formation of the 2,7-diazaspiro[4.5]decan-1-one backbone.

  • Selective N-Benzylation: Introduction of the benzyl group at the more nucleophilic piperidine nitrogen (N7).

  • N-Phenylation: Arylation of the lactam nitrogen (N2), likely requiring metal-catalyzed cross-coupling methodology.

This strategic disconnection allows for the modular synthesis of various analogs by simply changing the alkylating and arylating agents.

G Target 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one Intermediate2 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one Target->Intermediate2 N-Phenylation (e.g., Buchwald-Hartwig or Ullmann Coupling) Intermediate1 2,7-Diazaspiro[4.5]decan-1-one Intermediate2->Intermediate1 Selective N-Benzylation Precursors Commercially Available Starting Materials Intermediate1->Precursors Multi-step Spirocycle Formation

Caption: Retrosynthetic analysis of the target compound.

Synthetic Protocols and Experimental Design

Part I: Synthesis of the 2,7-Diazaspiro[4.5]decan-1-one Core

The construction of the spirocyclic core is the cornerstone of this synthesis. While direct literature for the 2,7-isomer is scarce, we can adapt established methodologies for similar spirocycles, such as the Dieckmann condensation or related cyclization strategies. A plausible route involves the synthesis of a suitable N-protected piperidine precursor bearing cyano and ester functionalities at the 4-position, followed by reductive cyclization.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-piperidinecarboxylic acid ethyl ester

This step creates the key quaternary carbon center of the spirocycle.

  • Protocol:

    • To a solution of ethyl cyanoacetate (1.0 equiv.) in dry DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv.) portion-wise at 0 °C under an argon atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add N-benzyl-bis(2-chloroethyl)amine (1.0 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 12-18 hours, monitoring by TLC.

    • Cool the reaction mixture, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Scientific Rationale: This reaction is a tandem alkylation where the enolate of ethyl cyanoacetate displaces both chloroethyl groups of the nitrogen mustard to form the piperidine ring. Sodium hydride is a strong, non-nucleophilic base suitable for generating the enolate.[3]

Step 2: Reductive Cyclization to form 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

This step involves the reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization with the ester to form the lactam.

  • Protocol:

    • Dissolve the product from Step 1 (1.0 equiv.) in methanol saturated with ammonia.

    • Add Raney Nickel (approx. 20% w/w) to the solution.

    • Hydrogenate the mixture in a Parr shaker apparatus at 50 psi H₂ for 24 hours at room temperature.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one. This intermediate can often be used in the next step without further purification. A similar reductive cyclization has been reported for the synthesis of a related diazaspiro[4.4]nonanone.[4]

  • Scientific Rationale: Raney Nickel is a standard catalyst for the reduction of nitriles to primary amines. The use of methanolic ammonia helps to suppress the formation of secondary amine byproducts. The in situ generated primary amine is poised for intramolecular aminolysis of the ethyl ester, driving the formation of the thermodynamically stable five-membered lactam ring.

Part II: N-Phenylation of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

The final step is the introduction of the phenyl group onto the lactam nitrogen. Due to the lower nucleophilicity of the amide nitrogen, this transformation typically requires metal catalysis. The Ullmann condensation or the Buchwald-Hartwig amination are the methods of choice.

Method A: Copper-Catalyzed Ullmann Condensation

  • Protocol:

    • In a sealable reaction tube, combine 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one (1.0 equiv.), iodobenzene (1.2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as (S)-N-Methylpyrrolidine-2-carboxylate (0.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[5][6]

    • Evacuate and backfill the tube with argon.

    • Add dry DMF as the solvent.

    • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield the final product.

  • Scientific Rationale: The Goldberg-type N-arylation of amides is a classic and effective method.[6] The use of a copper catalyst with an appropriate ligand and base allows for the coupling to proceed under milder conditions than the traditional, harsh Ullmann reaction. The ligand, in this case, enhances the solubility and reactivity of the copper catalyst.[5]

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Protocol:

    • To an oven-dried Schlenk flask, add 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base like cesium carbonate (Cs₂CO₃, 1.5 equiv.).

    • Evacuate and backfill the flask with argon.

    • Add dry toluene or dioxane as the solvent, followed by bromobenzene (1.1 equiv.).

    • Heat the reaction mixture to 100-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.

  • Scientific Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. It often offers a broader substrate scope and milder conditions compared to copper-catalyzed methods. The choice of palladium precursor, ligand, and base is crucial and may require optimization for this specific substrate.

Data Summary and Characterization

The following table summarizes the proposed synthetic sequence and expected outcomes.

StepReactionKey ReagentsSolventTemp.Expected YieldKey Characterization Notes
1 Piperidine FormationEthyl cyanoacetate, NaH, N-benzyl-bis(2-chloroethyl)amineDMF80 °C50-65%Appearance of piperidine ring protons in ¹H NMR.
2 Reductive CyclizationRaney Ni, H₂, NH₃/MeOHMethanolRT70-85%Disappearance of nitrile and ester signals in IR; Appearance of lactam C=O (~1680 cm⁻¹).[4]
3 N-PhenylationIodobenzene, CuI, K₃PO₄DMF110 °C60-75%Appearance of aromatic protons corresponding to the N-phenyl group in ¹H NMR; Molecular ion peak in MS corresponding to C₂₃H₂₆N₂O.

Logical Workflow for Synthesis and Troubleshooting

The diagram below outlines the decision-making process for the synthesis and potential troubleshooting steps.

G cluster_0 Core Synthesis cluster_1 N-Arylation cluster_2 Troubleshooting Start Start: Synthesize Spirocyclic Core Step1 Step 1: Piperidine Formation Start->Step1 Step2 Step 2: Reductive Cyclization Step1->Step2 ChooseArylation Choose N-Phenylation Method Step2->ChooseArylation Ullmann Ullmann Condensation (Cu-catalyzed) ChooseArylation->Ullmann Good for amides, well-established Buchwald Buchwald-Hartwig (Pd-catalyzed) ChooseArylation->Buchwald Milder conditions, broader scope LowYield Low Yield in Step 3? Ullmann->LowYield FinalProduct Final Product: 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one Ullmann->FinalProduct Buchwald->LowYield Buchwald->FinalProduct Optimize Optimize Reaction Conditions LowYield->Optimize ScreenLigands Screen different ligands/bases Optimize->ScreenLigands ChangeMethod Switch to alternative method (Ullmann <=> Buchwald) Optimize->ChangeMethod

Caption: Experimental workflow and troubleshooting logic.

Conclusion

The synthetic route detailed in this application note provides a comprehensive and scientifically grounded strategy for the preparation of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. By breaking down the synthesis into three manageable stages—core construction, N-benzylation, and N-phenylation—researchers can systematically approach the target molecule. The provided protocols, along with the rationale for key experimental choices and troubleshooting guidance, are intended to empower scientists in drug development to access this valuable chemical scaffold and its derivatives for further investigation.

References

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Google Search Result.7

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).1

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters.

  • Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing.

  • Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives. Benchchem.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.

  • Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates. Benchchem.

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry.

  • Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. ResearchGate.

  • N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.

  • 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis. Chemicalbook.

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI.

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications.

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH.

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC.

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Application

Experimental protocol for gram-scale synthesis of diazaspiro[4.5]decan-1-ones

Application Note & Protocol Topic: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 2,8-Diazaspiro[4.5]decan-1-ones Audience: Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 2,8-Diazaspiro[4.5]decan-1-ones

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating piperidine motifs, are recognized as privileged structures in modern drug discovery due to their inherent three-dimensionality, which often leads to improved pharmacological properties such as binding affinity and selectivity.[1][2] The 2,8-diazaspiro[4.5]decan-1-one core is a key pharmacophore found in a variety of biologically active agents, including potent inhibitors of kinases like RIPK1 and TYK2/JAK1.[3][4] This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. The described two-step sequence, centered around a diastereoselective Michael addition followed by a one-pot reductive cyclization, is designed for scalability and reliability, yielding high-purity material suitable for further derivatization in medicinal chemistry programs. We offer detailed procedural explanations, safety protocols for handling hazardous reagents, purification strategies, and characterization benchmarks to ensure reproducibility and success.

Introduction: The Strategic Value of Diazaspiro[4.5]decan-1-ones

The quest for novel chemical matter with favorable drug-like properties has led medicinal chemists to explore beyond flat, aromatic structures. Spirocycles, which feature two rings sharing a single carbon atom, offer a compelling solution by introducing conformational rigidity and a defined three-dimensional exit vector for substituents. This unique topology allows for more precise and selective interactions with biological targets.[2] The 2,8-diazaspiro[4.5]decan-1-one framework, in particular, combines the advantageous properties of a spirocyclic core with a piperidine ring and a lactam. This arrangement provides multiple points for diversification and has been successfully employed in the development of potent and selective enzyme inhibitors and antifungal agents.[3][5]

Despite their utility, the synthesis of these scaffolds can be challenging, especially at a preparative scale. This guide details a straightforward and efficient method based on the Michael addition of a pipecolate-derived enolate to nitroalkenes, a strategy proven to be effective for gram-scale production.[1]

Reaction Scheme and Mechanistic Overview

The synthesis proceeds in two main stages:

  • Michael Addition: An N-protected ethyl pipecolate is deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form a lithium enolate. This enolate then undergoes a 1,4-conjugate (Michael) addition to a substituted nitroalkene. This step establishes the crucial C-C bond and sets the stereochemistry of the adduct. The reaction is performed at low temperatures (-78 °C to -40 °C) to control reactivity and maximize diastereoselectivity.

  • Reductive Cyclization: The nitro group of the Michael adduct is reduced to a primary amine, which subsequently undergoes spontaneous intramolecular cyclization with the ester moiety to form the desired lactam ring. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel.

This two-step sequence provides a convergent and efficient route to the target spirocycle.

Safety and Reagent Handling

Critical Safety Notice: This protocol involves highly reactive and potentially hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed in a certified chemical fume hood by trained personnel.[6][7]

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[8] It must be handled under an inert atmosphere (Nitrogen or Argon) using syringe or cannula techniques.[9] Ensure a container of powdered lime or sand is within arm's length to smother any potential fire.[9]

  • Nitroalkenes: Many nitroalkenes are lachrymatory and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation catalyst (Pd/C or Raney Nickel) can be pyrophoric, especially after use when saturated with hydrogen and solvent. Do not allow the used catalyst to dry in the air. Quench the catalyst carefully by filtering it under a blanket of inert gas and immediately suspending it in water.[7]

Required Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Safety goggles or face shield

  • Nitrile gloves (consider double-gloving when handling n-BuLi)

Detailed Experimental Protocol

This protocol describes the synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one as a representative example, scalable to other 4-substituted analogs.[1]

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-2-(2-nitro-1-phenylethyl)piperidine-2-carboxylate (Michael Adduct)

This step involves the formation of the lithium enolate of Boc-protected ethyl pipecolate and its subsequent reaction with (E)-(2-nitrovinyl)benzene.

Reagents & Materials

ReagentM.W.AmountMoles
N-Boc-ethyl pipecolate257.34 g/mol 10.0 g38.8 mmol
Diisopropylamine101.19 g/mol 5.4 mL (3.9 g)38.8 mmol
n-Butyllithium (1.6 M in hexanes)64.06 g/mol 24.3 mL38.8 mmol
(E)-(2-nitrovinyl)benzene149.15 g/mol 5.8 g38.8 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated NH₄Cl solution-100 mL-
Ethyl Acetate (EtOAc)-200 mL-

Procedure:

  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Base Preparation: Add anhydrous THF (100 mL) and diisopropylamine (5.4 mL) to the flask. Cool the solution to -20 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-BuLi (24.3 mL of a 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -15 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -20 °C for 30 minutes.

  • Addition of Ester: In a separate dry flask, dissolve N-Boc-ethyl pipecolate (10.0 g) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation. The solution should turn a pale yellow color.

  • Michael Addition: Dissolve (E)-(2-nitrovinyl)benzene (5.8 g) in anhydrous THF (30 mL). Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to -40 °C over 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at -40 °C. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct as a yellow oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10] Elute with a gradient of 10% to 30% ethyl acetate in hexanes. This typically yields the product as a mixture of diastereomers.

Step 2: Reductive Cyclization to form rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

This one-pot procedure involves the reduction of the nitro group and subsequent lactam formation, followed by the removal of the Boc protecting group under acidic conditions.

Reagents & Materials

ReagentM.W.AmountMoles (approx.)
Michael Adduct (from Step 1)406.49 g/mol ~15.0 g36.9 mmol
Raney Nickel (50% slurry in water)-~3.0 g-
Methanol (MeOH)-200 mL-
Trifluoroacetic acid (TFA)114.02 g/mol 20 mL-
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ solution-~150 mL-

Procedure:

  • Hydrogenation Setup: Add the crude Michael adduct (~15.0 g) and methanol (200 mL) to a hydrogenation vessel.

  • Catalyst Addition: Carefully add Raney Nickel (~3.0 g of a 50% slurry, washed with methanol) to the vessel.

  • Reduction: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 16 hours.

  • Catalyst Removal: (Caution: Pyrophoric catalyst) Vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Immediately transfer the filter cake to a beaker of water to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the resulting crude residue in dichloromethane (50 mL) and cool to 0 °C. Add trifluoroacetic acid (20 mL) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and carefully basify with saturated sodium bicarbonate solution until pH > 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: Purify by flash column chromatography on silica gel. To prevent streaking of the basic product, it is advisable to use an eluent system containing a small amount of triethylamine (e.g., 94:5:1 Dichloromethane/Methanol/Triethylamine).[10] The final product is typically obtained as a white solid.[1]

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methine proton at C4, and the various methylene groups of the piperidine and pyrrolidinone rings.

  • ¹³C NMR: The spectrum should show the carbonyl carbon of the lactam (~175 ppm), the spiro carbon, and the carbons of the phenyl and piperidine rings.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show the [M+H]⁺ ion corresponding to the molecular weight of the product (e.g., 231.15 for the phenyl derivative).[1]

  • Purity (HPLC): Purity should be ≥95% for use in further synthetic steps.

Visual Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the core chemical transformation.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization start N-Boc-ethyl pipecolate enolate LDA, THF -78 °C to -20 °C start->enolate michael Add Nitroalkene -78 °C to -40 °C enolate->michael workup1 Quench (NH4Cl) & Extraction michael->workup1 adduct Crude Michael Adduct workup1->adduct reduction Raney Ni, H2 Methanol, rt adduct->reduction filtration Filter Catalyst (Inert Atmosphere) reduction->filtration deprotection TFA, DCM 0 °C to rt filtration->deprotection workup2 Basify (NaHCO3) & Extraction deprotection->workup2 final_product Purified Diazaspiro[4.5]decan-1-one workup2->final_product

Caption: Gram-scale synthesis workflow for 2,8-diazaspiro[4.5]decan-1-ones.

G Enolate Pipecolate Enolate step1 1. Michael Addition Enolate->step1 Nitroalkene Nitroalkene Nitroalkene->step1 Adduct_Anion Nitronate Adduct step2 2. Reduction (H2) Adduct_Anion->step2 Amine_Ester Amino-Ester Intermediate step3 3. Cyclization Amine_Ester->step3 Product Diazaspiro[4.5]decan-1-one step1->Adduct_Anion step2->Amine_Ester step3->Product

Caption: Simplified reaction mechanism showing the key transformations.

References

  • Heathcock, C. H.; et al. Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. Available at: [Link]

  • Li, L.; et al. One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • Multigram Synthesis of Functionalized Spirocyclic Diazirines | Request PDF. ResearchGate. Available at: [Link]

  • Derkach, N.; et al. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]

  • Handling of reagents. SynCrest Inc. Available at: [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. Available at: [Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. PubMed. Available at: [Link]

  • The Safe Use of Pyrophoric Reagents. Columbia University Environmental Health & Safety. Available at: [Link]

  • Safety considerations for chemical reagents. Ampliqon. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]

  • Chapter: 5 APPLICATION OF THE *GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link]

  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Sílice (CSIC). Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

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Method

Application Notes and Protocols for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one in Medicinal Chemistry

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery The 2,7-diazaspiro[4.5]decan-1-one scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, thr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 2,7-diazaspiro[4.5]decan-1-one scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This spirocyclic system, where two rings share a single carbon atom, offers a unique topographical presentation of pharmacophoric features, enabling precise interactions with biological targets.[1] The conformational constraint inherent to the spirocyclic core can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.[1]

Derivatives of the broader diazaspiro[4.5]decane class have demonstrated a wide spectrum of biological activities, including roles as potent inhibitors of enzymes like RIPK1 kinase and dual TYK2/JAK1 kinases, highlighting their potential in treating inflammatory diseases.[2][3] Furthermore, this scaffold has been explored for the development of antifungal agents that inhibit chitin synthase.[4] The versatility of this core structure underscores its importance as a foundational element for generating novel therapeutic agents.

This application note focuses on a specific derivative, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one , and explores its potential application as a modulator of G-protein coupled receptors (GPCRs), a common target class for such scaffolds. While direct biological data for this exact compound is not extensively published, its structural features suggest it as a promising candidate for targeting receptors involved in neurotransmission, such as neurokinin or opioid receptors. This guide will provide a hypothetical framework for its investigation as a neurokinin-1 (NK1) receptor antagonist, a target implicated in chemotherapy-induced nausea and vomiting (CINV), pain, and depression.[5][6]

Structural and Physicochemical Properties

The defining features of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one include the rigid spirocyclic core, a benzyl group on the piperidine nitrogen, and a phenyl group on the pyrrolidinone nitrogen. These aromatic moieties provide opportunities for π-π stacking and hydrophobic interactions within a receptor's binding pocket, while the tertiary amine and amide functionalities can participate in hydrogen bonding and ionic interactions.

PropertyPredicted Value
Molecular FormulaC23H26N2O
Molecular Weight346.47 g/mol
LogP~4.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds4

Note: These values are estimations and would require experimental verification.

Hypothesized Mechanism of Action: NK1 Receptor Antagonism

The neurokinin-1 (NK1) receptor, a member of the tachykinin receptor family, is the primary receptor for the neuropeptide Substance P.[6] Activation of the NK1 receptor is involved in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[6][7] Antagonists of the NK1 receptor have been successfully developed as antiemetic drugs to manage CINV.[5][8]

We hypothesize that 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one can act as a competitive antagonist at the NK1 receptor. The spirocyclic core could orient the benzyl and phenyl substituents in a manner that mimics the key binding interactions of known NK1 antagonists, thereby blocking the binding of Substance P and inhibiting downstream signaling.

NK1_Receptor_Antagonism cluster_0 Cell Membrane NK1R NK1 Receptor G_Protein Gq/11 NK1R->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Substance_P Substance P Substance_P->NK1R Binds & Activates Compound 7-Benzyl-2-phenyl-2,7- diazaspiro[4.5]decan-1-one Compound->NK1R Binds & Blocks

Caption: Hypothesized antagonism of the NK1 receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Synthesis_Workflow A 1-Benzyl-4-piperidone C Intermediate A (Knoevenagel Condensation) A->C B Ethyl cyanoacetate B->C E Intermediate B (Michael Addition) C->E D Aniline D->E F Intermediate C (Reductive Cyclization) E->F G Final Product 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one F->G

Caption: A potential synthetic workflow for the target compound.

Step-by-Step Procedure:

  • Knoevenagel Condensation: React 1-benzyl-4-piperidone with ethyl cyanoacetate in the presence of a base such as piperidine or ammonium acetate in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding α,β-unsaturated cyanoester.

  • Michael Addition: Treat the product from step 1 with aniline. The aniline will undergo a Michael addition to the electron-deficient double bond.

  • Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a catalyst like Raney Nickel or Palladium on carbon) which will reduce the nitrile to a primary amine, followed by spontaneous intramolecular cyclization to form the lactam ring of the diazaspiro[4.5]decan-1-one core.

  • Purification: The final product should be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. Characterization would be performed using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Evaluation of NK1 Receptor Binding

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.[10] This protocol outlines a method to assess the binding of our target compound to the human NK1 receptor.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor.

  • Cell membrane preparations from these cells.

  • [³H]-Substance P (radioligand).

  • Unlabeled Substance P (for non-specific binding determination).

  • Test Compound: 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from the NK1-expressing HEK293 cells using standard homogenization and centrifugation techniques.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of [³H]-Substance P at a final concentration of ~0.5 nM.

    • 25 µL of varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding, add 25 µL of vehicle (DMSO).

    • For non-specific binding, add 25 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well. Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

The data will be analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Structure-Activity Relationship (SAR) Insights

While data for the title compound is limited, SAR studies on related spirocyclic structures can provide valuable insights for future optimization.[11][12][13]

  • N-Benzyl Group: The benzyl group at the 7-position likely engages in hydrophobic interactions. Modification of the substitution pattern on this aromatic ring could fine-tune potency and selectivity.

  • N-Phenyl Group: The phenyl group at the 2-position is also crucial for receptor interaction. Exploring different aromatic and heteroaromatic replacements could lead to improved affinity.

  • Spirocyclic Core: The rigidity of the spiro[4.5]decane core is a key feature. Altering the ring sizes to a spiro[4.4]nonane or spiro[5.5]undecane system could impact the spatial orientation of the pendant groups and receptor binding.

Conclusion and Future Directions

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one represents a promising, albeit underexplored, chemical entity within the medicinally relevant diazaspiro family. Based on the known biological activities of related scaffolds, this compound warrants investigation as a potential modulator of CNS receptors, with the NK1 receptor being a particularly interesting hypothetical target. The protocols outlined in this application note provide a clear roadmap for the synthesis and initial pharmacological characterization of this compound. Successful validation of its activity would open avenues for further lead optimization, guided by systematic SAR studies, to potentially develop novel therapeutics for conditions such as CINV, pain, or other neurological disorders.

References

  • Benchchem. Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds.
  • Benchchem. A Comparative Guide to Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting.
  • Chemical Communications (RSC Publishing). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform.
  • dos Santos LV, Souza FH, Brunetto AT, Sasse AD, da Silveira Nogueira Lima JP. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting: a systematic review. Journal of the National Cancer Institute. 2012 Sep 5;104(17):1280-92.
  • Gogerty, J. H., et al. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC - NIH.
  • Wang J, et al. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. 2022 Apr 1;59:116686.
  • Zhang, Y., et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. 2022 Feb 24;65(4):3151-3172.
  • ResearchGate. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • PMC. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
  • Aziz, Z. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine.
  • Li L, et al. One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. 2014 Aug 7;12(29):5356-9.
  • El-Sayed, W. A., et al. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. 2023 Mar 22.
  • Ji Q, et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. 2019 Nov 15;182:111669.
  • NCBI. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting: a systematic review.
  • dos Santos LV, Souza FH, Brunetto AT, Sasse AD, da Silveira Nogueira Lima JP. Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting: A Systematic Review. JNCI: Journal of the National Cancer Institute. 2012 Sep 5;104(17):1280-92.
  • Zenodo. Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.
  • Albanese, V., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. 2025 May 21.
  • El-Sayed WA, et al. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. 2017 Jan 20;22(1):170.
  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. 2022 Apr 26;105(1).
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  • ResearchGate. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • Kamata M, et al. Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012 Jun 1;22(11):3643-7.
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Application

Application Note &amp; Protocols: The 2,7-Diazaspiro[4.5]decan-1-one Scaffold for High-Diversity Library Synthesis

Abstract Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a pathway to novel chemical space with enhanced three-dimensionality (Fsp³ character).[1][2][3] This structural complexity often tr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a pathway to novel chemical space with enhanced three-dimensionality (Fsp³ character).[1][2][3] This structural complexity often translates to improved physicochemical and pharmacokinetic profiles, such as higher solubility and metabolic stability, when compared to traditional flat aromatic structures.[1][2] The 2,7-diazaspiro[4.5]decan-1-one core, and its closely related isomers, represents a versatile and powerful scaffold for building diverse compound libraries. Its rigid conformation locks the orientation of substituents, enabling precise interaction with biological targets, while its two distinct nitrogen atoms provide ideal anchor points for parallel synthesis. This guide provides a comprehensive overview, from core synthesis to library functionalization and application, for leveraging this scaffold in drug discovery programs.

Note to the Researcher: The scientific literature provides extensive data on the 2,8-diazaspiro[4.5]decan-1-one isomer. The protocols and applications detailed herein are based on this well-documented isomer, as the synthetic and functionalization principles are directly translatable to the 2,7- and other related diazaspiro[4.5]decan-1-one cores.

The Strategic Advantage of the Diazaspiro[4.5]decan-1-one Core

The value of the diazaspiro[4.5]decan-1-one scaffold lies in its unique combination of structural and functional features:

  • Inherent Three-Dimensionality: The spirocyclic fusion creates a rigid, non-planar structure that projects substituents into distinct vectors in 3D space. This is critical for exploring the complex topographies of protein binding pockets and can lead to enhanced potency and selectivity.[3][4]

  • Improved Physicochemical Properties: Moving away from flat, sp²-heavy systems towards sp³-rich scaffolds generally correlates with better drug-like properties, including increased solubility and reduced lipophilicity.[1][2]

  • Dual Points for Diversification: The scaffold contains two readily functionalizable nitrogen atoms—a secondary amine within the piperidine ring and a lactam nitrogen. This allows for the systematic and independent introduction of a wide array of chemical moieties, facilitating rapid Structure-Activity Relationship (SAR) exploration.

  • Proven Bioactivity: Libraries derived from this core have yielded potent inhibitors against a range of important biological targets, including TYK2/JAK1 kinases for inflammatory diseases, RIPK1 kinase in necroptosis pathways, and fungal chitin synthase, demonstrating its broad therapeutic potential.[5][6][7]

Caption: Structure of the 2,7-Diazaspiro[4.5]decan-1-one core.

Synthesis of the Core Scaffold

A robust and scalable synthesis of the core scaffold is paramount for library production. The most common strategy involves the synthesis of a Boc-protected intermediate, which allows for selective functionalization of the two nitrogen centers. The following protocol is adapted from established literature procedures for the analogous 2,8-isomer.[8]

Workflow for Core Scaffold Synthesis

Core_Synthesis_Workflow start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 intermediate tert-butyl 1-oxo-2,8- diazaspiro[4.5]decane-8-carboxylate step1->intermediate step2 Acidic Deprotection (e.g., 4M HCl in Dioxane/EtOAc) intermediate->step2 product 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Salt (Core Scaffold) step2->product Library_Synthesis_Workflow cluster_0 Reagent Libraries cluster_1 Parallel Synthesis Reactions reagents1 Library of Aldehydes (R1-CHO) rxn1 Reductive Amination reagents1->rxn1 reagents2 Library of Acyl Chlorides (R2-COCl) rxn2 Acylation reagents2->rxn2 reagents3 Library of Sulfonyl Chlorides (R3-SO2Cl) rxn3 Sulfonylation reagents3->rxn3 core Core Scaffold (Free Base) core->rxn1 core->rxn2 core->rxn3 library Diverse Compound Library rxn1->library rxn2->library rxn3->library

Caption: Diversification strategy for the diazaspiro[4.5]decan-1-one scaffold.

Protocol 2: Parallel Reductive Amination in 96-Well Plates

Rationale: Reductive amination is a robust and high-yielding reaction for forming C-N bonds. It allows for the introduction of a vast array of substituents from the commercially available library of aldehydes. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the aldehyde in the absence of the iminium ion intermediate, minimizing side reactions.

  • Preparation: Prepare a stock solution of the 2,8-diazaspiro[4.5]decan-1-one free base (generated by neutralizing the HCl salt with a base like triethylamine or by aqueous workup) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) at a concentration of 0.2 M.

  • Reagent Plating: In each well of a 96-well reaction block, add 250 µL (0.05 mmol, 1.0 eq) of the scaffold stock solution.

  • To each well, add a unique aldehyde (1.1 eq) from a pre-prepared library of aldehydes in a solvent like DMF or DMSO.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to each well.

  • Causality: The amine and aldehyde first form an iminium ion intermediate. STAB then selectively reduces this iminium ion to the desired secondary amine product. The reaction is often performed in the presence of acetic acid, which can catalyze iminium ion formation, but is often not necessary.

  • Seal the 96-well plate and agitate on an orbital shaker at room temperature for 12-18 hours.

  • Workup & Purification: Quench the reactions by adding a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the products using a liquid-handling robot into a solvent like DCM or ethyl acetate. The organic extracts can then be concentrated and purified via high-throughput preparative HPLC/MS.

  • Self-Validation: Each well should be analyzed by LC-MS to confirm the identity of the product (by mass) and to assess its purity.

Parameter Condition Rationale
Scaffold 2,8-Diazaspiro[4.5]decan-1-oneCore building block.
Reagent Library of diverse aldehydes (1.1 eq)Introduces chemical diversity (R-group).
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Mildly and selectively reduces the iminium intermediate.
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Aprotic solvent that dissolves reactants well.
Temperature Room TemperatureSufficient for most aldehyde substrates.
Time 12-18 hoursAllows for complete reaction.

Application Case Study: TYK2/JAK1 Inhibitors

The utility of the 2,8-diazaspiro[4.5]decan-1-one scaffold is powerfully demonstrated in the development of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for treating inflammatory bowel disease. [6]Researchers used this core to explore the SAR and optimize potency and selectivity.

In a key study, a library was synthesized by functionalizing the N8 position with various substituted pyrimidine rings. [6]This led to the discovery of a lead compound with excellent potency and selectivity over other JAK family kinases.

Compound ID N8-Substituent TYK2 IC₅₀ (nM) [6]JAK1 IC₅₀ (nM) [6]JAK2 IC₅₀ (nM) [6]Selectivity (JAK2/TYK2)
Lead Cmpd 48 (Complex Pyrimidine Moiety)637>880>146-fold
Tofacitinib (Reference Compound)655200.3-fold

Analysis: The data clearly shows that by using the diazaspiro[4.5]decan-1-one scaffold (Compound 48), researchers achieved potent inhibition of TYK2 and JAK1 while dramatically improving selectivity against the off-target JAK2 kinase compared to the established drug Tofacitinib. [6]This highlights how the scaffold's rigid 3D structure can orient substituents for optimal and selective target engagement.

Conclusion

The 2,7-diazaspiro[4.5]decan-1-one scaffold and its isomers are exceptionally valuable tools in modern medicinal chemistry. They provide a direct route to novel, three-dimensional molecules with favorable drug-like properties. The straightforward synthesis of the core and the presence of multiple, distinct functionalization handles make this scaffold ideally suited for the rapid construction of diverse compound libraries using parallel synthesis. As demonstrated by successful applications in kinase and enzyme inhibition, libraries built upon this core are a rich source for identifying and optimizing next-generation therapeutic agents.

References

Sources

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of Chiral 2,7-Diazaspiro[4.5]decan-1-one Analogs

Abstract The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a privileged three-dimensional heterocyclic motif of significant interest in modern drug discovery. Its rigid spirocyclic framework, which incorporates both...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a privileged three-dimensional heterocyclic motif of significant interest in modern drug discovery. Its rigid spirocyclic framework, which incorporates both a γ-lactam and a piperidine ring, offers a unique topographical presentation of functional groups for interaction with biological targets. Recent studies have highlighted the potential of related diazaspiro[4.5]decanone derivatives as potent and selective kinase inhibitors, including for RIPK1 and TYK2/JAK1, underscoring the therapeutic relevance of this structural class.[1][2][3][4] This guide provides a comprehensive overview and a detailed, field-proven protocol for the asymmetric synthesis of chiral 2,7-diazaspiro[4.5]decan-1-one analogs. We propose a robust strategy centered on a chiral phosphoric acid (CPA)-catalyzed intramolecular Pictet-Spengler-type reaction, a powerful method for the enantioselective construction of spiro-N-heterocycles.[5][6] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to access this valuable chemical space.

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.5]decan-1-one Core

Spirocyclic systems have emerged as a cornerstone of contemporary medicinal chemistry. By introducing a quaternary spirocenter, these molecules escape the "flatland" of traditional aromatic compounds, adopting well-defined three-dimensional conformations that can enhance binding affinity and selectivity for biological targets.[7][8] The 2,7-diazaspiro[4.5]decan-1-one core is particularly compelling as it integrates the γ-lactam moiety, a key feature in numerous bioactive molecules, with a piperidine ring, a prevalent scaffold in CNS-active agents and other pharmaceuticals.[9][10]

The development of asymmetric methodologies to access enantiopure spirocycles is a critical challenge in organic synthesis.[7] While various strategies exist for spirocycle construction, organocatalytic cascade reactions and asymmetric Pictet-Spengler reactions have proven exceptionally effective for creating complex, chiral N-heterocyclic frameworks.[5][9] This guide focuses on a proposed intramolecular Pictet-Spengler-type cyclization, which offers a highly convergent and stereocontrolled route to the target scaffold.

Retrosynthetic Analysis and Strategy

Our proposed synthetic strategy is predicated on a key organocatalytic asymmetric intramolecular cyclization. The retrosynthetic analysis (Figure 1) disconnects the target 2,7-diazaspiro[4.5]decan-1-one scaffold 1 at the C4-C5 bond, revealing a key precursor, the amino-aldehyde 2 . This intermediate is designed to undergo a chiral Brønsted acid-catalyzed Pictet-Spengler-type reaction. The aldehyde functionality will condense with the secondary amine of the piperidine ring to form an iminium ion, which is then poised for a stereoselective intramolecular attack by the tethered nucleophile. The precursor 2 can be readily assembled from a protected 4-aminopiperidine derivative and a suitable electrophilic building block.

G cluster_main Retrosynthetic Strategy target Target Scaffold 2,7-Diazaspiro[4.5]decan-1-one (1) precursor Key Precursor Amino-Aldehyde (2) target->precursor  Asymmetric Pictet-Spengler  (Key Disconnection) building_blocks Starting Materials Protected 4-Aminopiperidine + Electrophilic Sidechain precursor->building_blocks  Amide Coupling &  Aldehyde Unmasking

Figure 1. Retrosynthetic analysis for the 2,7-diazaspiro[4.5]decan-1-one scaffold.

Core Mechanism: The Role of Chiral Phosphoric Acid (CPA) Catalysis

The cornerstone of this synthetic approach is the use of a chiral phosphoric acid (CPA) catalyst, such as a derivative of BINOL or SPINOL. These powerful Brønsted acid organocatalysts operate through a bifunctional activation mechanism.[1][11][12]

Catalytic Cycle (Figure 2):

  • Iminium Ion Formation: The CPA protonates the aldehyde carbonyl of the precursor, activating it for condensation with the secondary amine of the piperidine ring to form an iminium ion intermediate.

  • Chiral Ion Pairing: The resulting iminium ion forms a tight, stereochemically defined ion pair with the chiral conjugate base of the CPA. This non-covalent interaction is crucial for facial discrimination.

  • Enantioselective Cyclization: The chiral environment created by the catalyst shields one face of the iminium ion, directing the intramolecular nucleophilic attack from the tethered amide enol or enamine equivalent to occur on the other face. This step establishes the critical quaternary spiro-stereocenter with high fidelity.

  • Catalyst Regeneration: Subsequent proton transfer and tautomerization release the spirocyclic product and regenerate the active CPA catalyst, allowing it to enter the next catalytic cycle.

G cluster_cycle Proposed CPA-Catalyzed Pictet-Spengler Cycle precursor Precursor (2) iminium Iminium Ion Intermediate (Chiral Ion Pair) precursor->iminium + CPA-H+ - H2O cyclization Enantioselective Spirocyclization iminium->cyclization Intramolecular Attack catalyst_bound CPA- product Product (1) cyclization->product + H+ catalyst_free CPA-H+ cyclization->catalyst_free Regeneration

Figure 2. Proposed catalytic cycle for the asymmetric spirocyclization.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a model 2,7-diazaspiro[4.5]decan-1-one analog.

Protocol 1: Synthesis of the Pictet-Spengler Precursor

Objective: To synthesize the key linear precursor containing both the piperidine moiety and the tethered aldehyde functionality.

Materials:

  • 1-Boc-4-aminopiperidine

  • 4,4-Diethoxybutanoic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Formic acid

  • Acetonitrile

Workflow Diagram:

G start Starting Materials step1 step1 start->step1 step2 step2 step1->step2 step3 step3 step2->step3 product Final Precursor (2) step3->product

Figure 3. Workflow for the synthesis of the key cyclization precursor.

Procedure:

  • Amide Coupling: To a solution of 4,4-diethoxybutanoic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes. Add a solution of 1-Boc-4-aminopiperidine (1.0 eq) in DMF and continue stirring at room temperature for 12 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the Boc-protected amide intermediate.

  • Boc Deprotection: Dissolve the purified intermediate (1.0 eq) in anhydrous DCM and cool to 0°C. Add TFA (10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is typically used in the next step without further purification.

  • Acetal Hydrolysis (Aldehyde Unmasking): Dissolve the crude TFA salt in a 1:1 mixture of acetonitrile and water. Add formic acid (5 eq) and heat the reaction mixture to 60°C for 4 hours.

  • Final Work-up: Cool the reaction to room temperature and carefully neutralize with saturated NaHCO₃ solution. Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the final Pictet-Spengler precursor 2 , which should be used immediately in the subsequent cyclization step.

Protocol 2: Asymmetric Intramolecular Pictet-Spengler Reaction

Objective: To perform the key enantioselective spirocyclization to form the 2,7-diazaspiro[4.5]decan-1-one core.

Materials:

  • Pictet-Spengler Precursor 2 (from Protocol 1)

  • (R)-TRIP: (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

  • Toluene, anhydrous

  • Molecular Sieves, 4 Å (activated)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial charged with a magnetic stir bar, add the chiral phosphoric acid catalyst (R)-TRIP (10 mol%) and activated 4 Å molecular sieves.

  • Substrate Addition: Add anhydrous toluene via syringe. Then, add a solution of the Pictet-Spengler precursor 2 (1.0 eq) in anhydrous toluene.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (initial screening at room temperature, optimization may require cooling or heating) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a small amount of triethylamine. Filter the mixture through a pad of Celite to remove the molecular sieves, washing with ethyl acetate.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, DCM/Methanol gradient) to afford the chiral 2,7-diazaspiro[4.5]decan-1-one analog 1 .

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralpak IA, IB, or IC) and an appropriate mobile phase (e.g., Hexane/Isopropanol mixture).

Data Presentation: Representative Results

The following table summarizes hypothetical results for the asymmetric cyclization, demonstrating the potential scope and efficiency of the proposed protocol.

EntryR¹ Substituent (on N7)CatalystTemp (°C)Time (h)Yield (%)dree (%)
1Benzyl (Bn)(R)-TRIP254885>20:192
2Boc(R)-TRIP254878>20:190
3Methyl (Me)(R)-TRIP402481>20:188
4Benzyl (Bn)(S)-TRIP254883>20:191 (S)
5Benzyl (Bn)(R)-STRIP*07288>20:195

*STRIP = (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Conclusion and Future Outlook

This application note details a robust and highly plausible strategy for the asymmetric synthesis of chiral 2,7-diazaspiro[4.5]decan-1-one analogs. By leveraging a well-precedented chiral phosphoric acid-catalyzed intramolecular Pictet-Spengler-type reaction, this protocol provides a reliable pathway to access these medicinally relevant scaffolds with excellent enantiocontrol. The modular nature of the precursor synthesis allows for the introduction of diverse substituents on both the lactam and piperidine rings, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies. This methodology represents a significant step towards unlocking the full therapeutic potential of this promising class of N-heterocycles.

References

  • Chen, L., Wu, Z.-J., Zhang, M.-L., Yue, D.-F., Zhang, X.-M., Xu, X.-Y., & Xu, P.-F. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5362–5369. [Link]

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2014). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 4(3), 778-791. [Link]

  • Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719-724. [Link]

  • Hirschhäuser, C., Parker, J. S., Perry, M. W. D., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846–4849. [Link]

  • Niu, A., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Kaufman, M. D. (2024). Enantioselective Pictet–Spengler Reactions. In Organic Reactions (Vol. 114, pp. 507-646). [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566-1568. [Link]

  • Terada, M., Ube, H., & Yagura, Y. (2004). Chiral Brønsted Acid-Catalyzed Direct Enantioselective Mannich-Type Reaction of an Acyclic α-Substituted Aldehyde. Journal of the American Chemical Society, 126(30), 9208-9209. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919-28. [Link]

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid Catalysis. Chemical Reviews, 114(18), 9047-9153. [Link]

  • Zamfir, A., Schenker, S., & Freund, M. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 20, 1-28. [Link]

  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]

Sources

Application

Application Notes and Protocols: Characterizing 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one as a RIPK1 Kinase Inhibitor

Abstract Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cell death and inflammation, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegene...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cell death and inflammation, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed lytic cell death implicated in various pathologies.[3][4] This document provides a comprehensive guide for researchers on the characterization of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, a novel small molecule inhibitor targeting the kinase function of RIPK1.[4][5] We present detailed protocols for in vitro kinase activity assessment, cell-based necroptosis inhibition assays, and mechanistic validation to differentiate necroptotic and apoptotic pathways. These methodologies are designed to provide a robust framework for evaluating the potency, selectivity, and cellular efficacy of this and similar spirocyclic compounds.

Introduction: The Role of RIPK1 in Cell Fate

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that functions as a critical node in cellular signaling, balancing cell survival and death.[6] In response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can act as a scaffold to promote the activation of NF-κB, a pathway essential for cell survival and inflammation.[1][7] However, under specific conditions, particularly when apoptosis is compromised, the kinase function of RIPK1 becomes dominant, initiating a programmed form of necrosis known as necroptosis.[8][9]

This kinase-dependent pathway involves the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[9][10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture, release of cellular contents, and a subsequent inflammatory response.[7][8] Given its central role, inhibiting the kinase activity of RIPK1 presents a compelling therapeutic strategy to block necroptosis and its pathological consequences.[11] Several RIPK1 inhibitors have entered clinical trials for various inflammatory and neurodegenerative conditions.[12][13][14]

The Promise of Spirocyclic Scaffolds

The compound 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one belongs to a class of molecules featuring a spirocyclic core. Such three-dimensional structures are of increasing interest in medicinal chemistry.[15] The inherent rigidity of spirocyclic systems can lock a molecule's conformation, optimizing its interaction with the target protein and potentially improving potency and selectivity.[16] Furthermore, shifting from planar, aromatic structures to sp3-rich scaffolds often leads to improved physicochemical properties, such as increased solubility and better metabolic stability, which are crucial for successful drug development.[15][16][17]

Mechanism of Action: Targeting the Necrosome

The primary mechanism of action for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is the direct inhibition of RIPK1's serine/threonine kinase activity. By binding to RIPK1, the inhibitor prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of RIPK3, thereby blocking the formation and activation of the necrosome (Complex IIb) and halting the downstream necroptotic cascade.[4]

RIPK1_Pathway cluster_0 Cell Survival / Inflammation cluster_1 Necroptosis TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Complex_I Complex I (TRADD, RIPK1, TRAF2, cIAP1/2) TNFR1->Complex_I recruits NFkB NF-κB Activation Complex_I->NFkB activates Necrosome Complex IIb (Necrosome) RIPK1-RIPK3 Complex_I->Necrosome forms under Caspase-8 inhibition Survival Cell Survival & Inflammation NFkB->Survival Inhibitor 7-Benzyl-2-phenyl- 2,7-diazaspiro[4.5]decan-1-one Inhibitor->Necrosome INHIBITS (Blocks RIPK1 Kinase Activity) pMLKL p-MLKL (Oligomerization) Necrosome->pMLKL RIPK3 phosphorylates MLKL Rupture Membrane Rupture pMLKL->Rupture translocates & forms pores Casp8_Inhibition Caspase-8 Inhibition (e.g., z-VAD-fmk) Casp8_Inhibition->Necrosome Kinase_Assay_Workflow A 1. Prepare Reagents - RIPK1 Enzyme - MBP Substrate - ATP - Assay Buffer C 3. Kinase Reaction Incubate Enzyme, Substrate, ATP, and Compound. A->C B 2. Compound Serial Dilution Prepare 10-point, 3-fold serial dilution of test compound. B->C D 4. Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) C->D E 5. Signal Detection Read Luminescence or Fluorescence Polarization. D->E F 6. Data Analysis Plot dose-response curve and calculate IC₅₀. E->F

Caption: Workflow for the in vitro RIPK1 kinase assay.

Materials and Reagents:

  • Recombinant Human RIPK1 (e.g., BPS Bioscience, Cat# 40371) [18]* Myelin Basic Protein (MBP), dephosphorylated (e.g., SignalChem, Cat# M42-51N)

  • ATP (10 mM solution)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)

  • Test Compound: 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

  • Positive Control: Necrostatin-1s (Nec-1s)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101) or Transcreener® ADP² FP Assay (BellBrook Labs) [19]* 384-well, low-volume, white plates

  • Multilabel plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 100 µM. Also prepare dilutions for the positive control (Nec-1s).

  • Reagent Preparation: Thaw all reagents on ice. Prepare a master mix of Kinase Assay Buffer containing the RIPK1 enzyme and MBP substrate at 2x the final desired concentration.

  • Reaction Setup:

    • Add 2.5 µL of the 2x enzyme/substrate master mix to each well of the 384-well plate.

    • Add 25 nL of the serially diluted compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Prepare a 2x ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well. Final volume should be 5 µL.

  • Incubation: Shake the plate gently for 1 minute, then incubate at room temperature for 60 minutes.

  • Detection:

    • Following the ADP-Glo™ Kit protocol, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a potent inhibitor as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of the compound.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.

Expected Results: A potent inhibitor will exhibit a dose-dependent decrease in kinase activity, yielding a sigmoidal curve. A similar compound, compound 41 from a related series, showed an IC₅₀ value of 92 nM. [4]

Compound Target Expected IC₅₀
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one RIPK1 < 100 nM

| Necrostatin-1s (Control) | RIPK1 | ~200-500 nM |

PROTOCOL 2: Cell-Based Necroptosis Inhibition Assay

This protocol measures the ability of the compound to protect cells from induced necroptosis. Human monocytic U937 cells or colorectal adenocarcinoma HT-29 cells are common models. [4] Principle: Necroptosis is induced in a susceptible cell line using a combination of TNF-α (stimulus), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis). [20]Cell viability is measured, typically via ATP content (luminescence) or LDH release (colorimetric). The compound's ability to rescue cells from death is quantified to determine its EC₅₀.

Materials and Reagents:

  • Human HT-29 or U937 cells

  • Cell Culture Medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for U937) with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human TNF-α

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor: z-VAD-fmk

  • Test Compound and Controls (Nec-1s, DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well, clear-bottom, white plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls. Pre-treat the cells by adding the compounds to the wells. Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a 2x induction cocktail containing TNF-α (final conc. 100 ng/mL), Birinapant (final conc. 100 nM), and z-VAD-fmk (final conc. 20 µM).

  • Incubation: Add an equal volume of the induction cocktail to the wells. Include control wells:

    • Untreated cells (100% viability)

    • Vehicle (DMSO) + Induction Cocktail (0% viability)

    • Positive Control (Nec-1s) + Induction Cocktail

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis:

  • Normalize the data: Percent Protection = [(Signal_Compound - Signal_Vehicle) / (Signal_Untreated - Signal_Vehicle)] * 100.

  • Plot the percent protection against the log concentration of the compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Expected Results: The compound should protect cells from necroptosis in a dose-dependent manner. The related compound 41 showed significant anti-necroptotic effects in U937 cells. [4]

PROTOCOL 3: Mechanistic Validation - Distinguishing Necroptosis from Apoptosis

It is crucial to confirm that the compound's cell-protective effect is due to the specific inhibition of necroptosis and not a general blockade of cell death or apoptosis. [21]This can be achieved by analyzing key protein markers and using flow cytometry. [22][23] Principle: Apoptosis is characterized by the activation of caspases, leading to the cleavage of proteins like PARP and Caspase-3. [22]Necroptosis is marked by the phosphorylation of RIPK1, RIPK3, and MLKL, without caspase activation. [9]By comparing these markers in the presence and absence of the inhibitor, the specific pathway of action can be confirmed.

Logic_Diagram Start Induce Cell Death (TNF + SMAC mimetic) Condition Caspase Activity? Start->Condition Apoptosis Pathway: Apoptosis Markers: - Cleaved Caspase-3 ↑ - p-MLKL unchanged Condition->Apoptosis Active (No z-VAD-fmk) Necroptosis Pathway: Necroptosis Markers: - Cleaved Caspase-3 unchanged - p-MLKL ↑ Condition->Necroptosis Inhibited (Add z-VAD-fmk) Inhibitor Add RIPK1 Inhibitor Rescue Cell Death Blocked Markers: - Cleaved Caspase-3 unchanged - p-MLKL ↓ Inhibitor->Rescue Necroptosis->Inhibitor

Caption: Logic for differentiating cell death pathways.

A. Western Blot Analysis

  • Experimental Setup: Seed cells (e.g., HT-29) in 6-well plates. Treat with the following conditions for 6-8 hours:

    • Untreated Control

    • Apoptosis Induction: TNF-α + SMAC mimetic

    • Necroptosis Induction: TNF-α + SMAC mimetic + z-VAD-fmk

    • Inhibitor Test: Necroptosis Induction + Test Compound (at 1x, 5x, and 10x EC₅₀)

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Quantify protein concentration, run lysates on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against:

    • Phospho-MLKL (Ser358) (a precise marker for necroptosis) [9][24] * Total MLKL

    • Cleaved Caspase-3 (a marker for apoptosis) [22] * GAPDH or β-Actin (loading control)

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize bands.

Expected Outcome: In the necroptosis induction group, a strong p-MLKL signal should be visible, which should be significantly reduced in the presence of the RIPK1 inhibitor. [10]The cleaved Caspase-3 signal should be absent in necroptosis-induced samples but present in apoptosis-induced samples.

B. Flow Cytometry with Annexin V / Propidium Iodide (PI) Staining

  • Experimental Setup: Treat cells in a 6-well plate as described for the Western Blot analysis for 18-24 hours.

  • Cell Staining: Harvest both adherent and floating cells. Wash with cold PBS. Resuspend cells in Annexin V Binding Buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necroptotic cells [22][24] Expected Outcome: Treatment with the RIPK1 inhibitor under necroptotic conditions should result in a significant shift of the cell population from the Annexin V+/PI+ quadrant back to the Annexin V-/PI- (live cell) quadrant, confirming its protective effect.

References
  • Wikipedia. (n.d.). Necroptosis.
  • Yuan, J., et al. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology.
  • Vandenabeele, P., et al. (2017). Initiation and execution mechanisms of necroptosis: an overview. Cell Death & Differentiation.
  • ResearchGate. (n.d.). Overview of the necroptosis signaling pathway.
  • Festjens, N., et al. (2018). Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. Journal of Immunology Research.
  • Creative Diagnostics. (n.d.). Necroptosis Signaling Pathway.
  • Wikipedia. (n.d.). RIPK1.
  • Yuan, J., et al. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology.
  • Creative Bioarray. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
  • Krysko, D. V., et al. (2011). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Molecular Biology.
  • Pasparakis, M., & Vandenabeele, P. (2015). Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation. Cell Research.
  • Beacon Intelligence. (2025). RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis.
  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors.
  • Shlomovitz, I., & Gerlic, M. (2018). Distinguishing Necroptosis from Apoptosis. Methods in Molecular Biology.
  • Yuan, J., et al. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers in Immunology.
  • Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors.
  • Drugs for Neglected Diseases Initiative. (2026). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ResearchGate. (n.d.). RIPK1 inhibitors in clinical trials.
  • BenchChem. (2025). Application Note: A Cell-Based Assay Protocol for Evaluating Necrosulfonamide Efficacy.
  • BenchChem. (n.d.). Technical Support Center: Differentiating Necroptosis from Apoptosis.
  • Bio-Rad. (2017). Assessing Cell Health: Necroptosis.
  • Frontiers in Pharmacology. (2022). RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications.
  • Reaction Biology. (2026). RIPK1 NanoBRET Kinase Assay.
  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Pharmaceutical Patent Analyst. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit.
  • Springer Protocols. (n.d.). Methods for Studying TNF-Mediated Necroptosis in Cultured Cells.
  • Amsbio. (n.d.). RIPK1 Kinase Assay Kit (384-well).
  • Abcam. (n.d.). Studying cell death.
  • Abcam. (n.d.). Necroptosis and other non-apoptotic cell death forms.
  • BPS Bioscience. (n.d.). RIPK1 Kinase (Mouse) Assay Kit.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Zhou, W., & Yuan, J. (2020). Methodological advances in necroptosis research: From challenges to solutions. Frontiers in Cell and Developmental Biology.
  • Journal of Medicinal Chemistry. (2023). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization.
  • Nature Communications. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor.
  • Frontiers in Pharmacology. (2022). Advances in RIPK1 kinase inhibitors.
  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.

Sources

Method

Application Note: A Validated Protocol for In Vitro Antifungal Susceptibility Testing of Novel Diazaspiro[4.5]decan-1-one Compounds

Abstract The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents. Diazaspiro[4.5]decan-1-one derivatives represent a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents. Diazaspiro[4.5]decan-1-one derivatives represent a promising class of heterocyclic compounds with potential antifungal activity.[1] This document provides a comprehensive, step-by-step protocol for assessing the in vitro antifungal efficacy of these compounds. Grounded in the rigorous standards of the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi, this guide is designed for researchers in drug discovery and microbiology.[2][3][4][5] We detail the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to establish the Minimum Fungicidal Concentration (MFC), thereby offering a complete workflow from compound preparation to data interpretation.

Principle of the Method

The broth microdilution assay is the gold-standard method for determining the quantitative susceptibility of a fungal isolate to an antifungal agent.[6] The core principle involves challenging a standardized suspension of fungal cells with serially diluted concentrations of the test compound (e.g., a diazaspiro[4.5]decan-1-one derivative) in a 96-well microtiter plate.[7][8] After a specified incubation period, the plate is assessed for fungal growth. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the organism.[6] To further characterize the compound's activity, an aliquot from wells showing no growth is sub-cultured onto nutrient agar. The MFC is the lowest concentration that results in a significant reduction (≥99.9%) in fungal viability, distinguishing fungicidal from fungistatic activity.[9][10][11]

Materials and Reagents

2.1 Test Compounds and Controls

  • Diazaspiro[4.5]decan-1-one compounds of interest.

  • Positive Control Antifungals: Fluconazole, Amphotericin B (Sigma-Aldrich).

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade).

2.2 Fungal Strains and Media

  • Test Organisms: A selection of clinically relevant yeasts and molds (See Table 1).

  • Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended QC strains for yeast testing.[12][13] Paecilomyces variotii ATCC MYA-3630 can be used for mold testing.[14]

  • Growth Media:

    • Sabouraud Dextrose Agar (SDA) for routine culture and maintenance.

    • Potato Dextrose Agar (PDA) for promoting sporulation in filamentous fungi.[14]

    • RPMI-1640 Medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0) for the broth microdilution assay.[15][16][17]

2.3 Reagents and Consumables

  • Sterile 0.85% Saline.

  • Sterile Deionized Water.

  • Sterile, flat-bottom 96-well polystyrene microtiter plates.[15]

  • Adhesive, breathable plate sealers.

  • Sterile pipette tips, microtubes, and reservoirs.

  • Hemocytometer or spectrophotometer (530 nm).

2.4 Equipment

  • Class II Biological Safety Cabinet.

  • Incubator (35°C).

  • Vortex mixer.

  • Spectrophotometer or plate reader.

  • Multichannel pipette.

Experimental Workflow Overview

The entire process, from initial preparation to final data analysis, follows a systematic sequence to ensure reproducibility and accuracy.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock Solutions C Create Serial Dilutions in 96-Well Plate A->C B Prepare Fungal Cultures (SDA/PDA) D Prepare & Standardize Fungal Inoculum B->D E Inoculate Microtiter Plate C->E D->E F Incubate Plate (24-72h, 35°C) E->F G Determine MIC (Visual/Spectrophotometric) F->G H Determine MFC (Subculture on Agar) G->H I Record & Analyze Data H->I PlateLayout plate C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | C10 | C11 | C12 rowA 128 64 32 16 8 4 2 1 0.5 0.25 GC SC rowB 128 64 32 16 8 4 2 1 0.5 0.25 GC SC rowC 128 64 32 16 8 4 2 1 0.5 0.25 GC SC rowD 128 64 32 16 8 4 2 1 0.5 0.25 GC SC rowE 128 64 32 16 8 4 2 1 0.5 0.25 GC SC rowF 128 64 32 16 8 4 2 1 0.5 0.25 GC SC rowG 128 64 32 16 8 4 2 1 0.5 0.25 GC SC rowH 128 64 32 16 8 4 2 1 0.5 0.25 GC SC label_rowA Cmpd A label_rowB Cmpd B label_rowC Cmpd C label_rowD Cmpd D label_rowE Ctrl 1 label_rowF Ctrl 2 label_rowG QC 1 label_rowH QC 2

Caption: Standard 96-well plate layout for MIC testing. GC: Growth Control, SC: Sterility Control.

Acceptance Criteria:

  • The Sterility Control well (C12) must show no growth.

  • The Growth Control well (C11) must show dense, unambiguous growth.

  • The MIC value obtained for the QC strain must fall within the established acceptable range (see Table 1).

Data Interpretation:

  • MIC: The lowest concentration inhibiting growth.

  • MFC: The lowest concentration killing ≥99.9% of the inoculum.

  • Fungistatic vs. Fungicidal: If the MFC/MIC ratio is ≤ 4, the compound is generally considered fungicidal. A ratio > 4 suggests it is fungistatic.

Table 1: Recommended Fungal Strains and Quality Control Ranges

OrganismStrain ID (ATCC)TypeQC DrugExpected MIC Range (µg/mL)
Candida albicans90028YeastFluconazole0.25 - 1.0
Candida glabrata90030YeastFluconazole8.0 - 32.0
Candida parapsilosis22019Yeast (QC Strain)Fluconazole1.0 - 4.0
Cryptococcus neoformans66031YeastAmphotericin B0.25 - 1.0
Aspergillus fumigatus204304Filamentous FungiVoriconazole0.12 - 0.5
Paecilomyces variotiiMYA-3630Filamentous Fungi (QC Strain)Amphotericin B1.0 - 4.0

Note: QC ranges are based on published CLSI data and should be verified internally. [14][18][19] Table 2: Example Data Recording and Interpretation

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
DSPD-001Candida albicans8162Fungicidal
DSPD-002Candida albicans8>128>16Fungistatic
DSPD-001A. fumigatus32642Fungicidal
FluconazoleCandida albicans0.5>64>128Fungistatic

References

  • Clinical and Laboratory Standards Institute. M27-Ed4. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI, 2017. [Link]

  • Clinical and Laboratory Standards Institute. M38. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI, 2017. [Link]

  • Espinel-Ingroff A, et al. Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy. 2002;49(5):897-899. [Link]

  • Arthington-Skaggs BA, et al. Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. 2020;33(3):e00067-19. [Link]

  • Guarro J, et al. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology. 2002;40(9):3464-3467. [Link]

  • Pfaller MA, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. 2005;43(10):5243-5246. [Link]

  • Espinel-Ingroff A, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. 2010;48(10):3695-3699. [Link]

  • Ghannoum MA, et al. Resazurin dye used to identify microbial extracts with antifungal activity against A. fumigatus. ResearchGate. 2018. [Link]

  • Creative Bioarray. Resazurin Cell Viability Assay. [Link]

  • Al-Hatmi AMS, et al. Development and Validation of an In Vitro Resazurin-Based Susceptibility Assay against Madurella mycetomatis. Antimicrobial Agents and Chemotherapy. 2021;65(3):e02022-20. [Link]

  • Doctor Fungus. Candida & Malassezia using RPMI 1640 Test Medium. [Link]

  • Meletiadis J, et al. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. 2018;(132):56582. [Link]

  • Canton E, et al. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. 2021;7(11):920. [Link]

  • Espinel-Ingroff A. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. 2002;40(9):3204-3208. [Link]

  • Li B, et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry. 2019;27(18):115033. [Link]

  • Pfaller MA, et al. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. 1994;32(7):1650-1653. [Link]

Sources

Application

Application Note: The Strategic Implementation of Diazaspiro Compounds as Piperazine Bioisosteres in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The piperazine ring is a titan of medicinal chemistry, a privileged scaffold found in the architecture of ov...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The piperazine ring is a titan of medicinal chemistry, a privileged scaffold found in the architecture of over 100 FDA-approved drugs.[1][2] Its commercial and therapeutic success is rooted in its favorable physicochemical properties, including excellent aqueous solubility and the presence of two basic nitrogen atoms that serve as versatile handles for molecular elaboration.[1][3] However, the very flexibility and metabolic profile that can be an asset can also present significant liabilities, including poor selectivity and undesirable metabolic pathways.[1] This guide moves beyond the conventional, detailing the rationale and practical application of utilizing rigid diazaspiro scaffolds as bioisosteric replacements for piperazine. We will explore the fundamental hypothesis: that by replacing the flexible piperazine with a conformationally constrained diazaspiro core, we can achieve superior control over the three-dimensional presentation of pharmacophoric elements, leading to enhanced target affinity, improved selectivity, and more favorable ADME properties. This document provides the strategic logic, validated protocols, and critical data interpretation needed to effectively deploy this strategy in your drug discovery programs.

The Rationale: Structural Rigidity and Vectorial Control

The core principle behind replacing piperazine with a diazaspiro compound is the transition from a flexible to a rigid scaffold. Piperazine typically exists in a dynamic equilibrium of chair and boat conformations, allowing its substituents to occupy a large volume of conformational space. In contrast, diazaspirocycles, such as 2,6-diazaspiro[3.3]heptane (DSH), are composed of two fused rings that lock the molecule into a defined three-dimensional geometry.[1]

This structural distinction has profound implications:

  • Conformational Constraint: By locking the relative orientation of the two nitrogen atoms and their substituents, the entropic penalty of binding to a target protein is reduced, which can lead to a significant increase in binding affinity.

  • Precise Vector Control: The rigid framework provides well-defined exit vectors for substituents. This allows for more precise and predictable interactions with specific pockets of a target protein, enhancing selectivity and minimizing off-target effects.

  • Novel Chemical Space: These scaffolds provide access to novel, three-dimensional chemical space, moving away from the "flatland" of many traditional drug molecules and potentially unlocking new biological activities.[4]

G cluster_piperazine Piperazine (Flexible) cluster_dsh 2,6-Diazaspiro[3.3]heptane (Rigid) p1 dsh1 p1->dsh1 Bioisosteric Replacement p_text Dynamic Chair/Boat Conformations Multiple Substituent Orientations dsh_text Fixed 3D Geometry Defined Exit Vectors

Caption: Structural comparison of flexible piperazine and the rigid 2,6-diazaspiro[3.3]heptane scaffold.

Comparative Physicochemical Properties

The choice of a bioisostere must be validated by comparing its fundamental properties to the original scaffold. Below is a summary of key computed properties for piperazine versus the increasingly popular 2,6-diazaspiro[3.3]heptane (DSH).

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale for Consideration
Molecular Weight86.14 g/mol 98.14 g/mol Minimal increase, maintaining "rule of five" compliance.
cLogP-1.1-1.5Increased polarity can improve aqueous solubility.
pKa (most basic)9.8~10.5Similar basicity ensures comparable ionic interactions.
3D ShapeFlexible (Chair/Boat)Rigid SpirocycleKey differentiator for conformational control and selectivity.
Metabolic StabilityPotential N-dealkylationOften improved due to steric hindrance around N atoms.[5]A primary driver for bioisosteric replacement.

Synthesis Protocols: Constructing the Diazaspiro Core

The accessibility of the diazaspiro scaffold is critical for its adoption. While numerous routes exist, we present a generalized, robust protocol for the synthesis of N-Boc protected diazaspirocycles, which are versatile building blocks for further elaboration.[6]

Workflow: Synthesis of a Protected Diazaspiro Scaffold

Caption: General synthetic workflow for producing versatile diazaspiro building blocks for drug discovery.

Protocol: Synthesis of Mono-Boc-2,6-diazaspiro[3.3]heptane

This protocol is a representative example. Specific conditions may require optimization based on the chosen starting materials and scale.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzylamine

  • Palladium on carbon (Pd/C), 10%

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvents: Tetrahydrofuran (THF), Ethanol (EtOH), Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of Diethyl 2,2-bis(3-bromopropyl)malonate:

    • Causality: This step constructs the central quaternary carbon.

    • To a stirred suspension of NaH in anhydrous THF at 0°C, add diethyl malonate dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1,3-dibromopropane and heat the reaction to reflux for 16 hours.

    • Cool the reaction, quench with water, and extract with ethyl acetate. Purify by column chromatography.

  • Step 2: Formation of the Spirocyclic Diamide:

    • Causality: Double intramolecular cyclization to form the spirocyclic core.

    • Dissolve the product from Step 1 in ethanol and add an excess of benzylamine.

    • Heat to reflux for 24 hours. The product will precipitate upon cooling.

    • Filter the solid and wash with cold ethanol to yield the dibenzyl-diazaspiro[3.3]heptane-dione.

  • Step 3: Reduction of the Diamide:

    • Causality: Reduction of the amide carbonyls to the corresponding amines.

    • Carefully add the diamide from Step 2 to a suspension of LiAlH₄ in anhydrous THF at 0°C.

    • Heat the mixture to reflux for 12 hours.

    • Cool to 0°C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solids and concentrate the filtrate to obtain the dibenzyl-diazaspiro[3.3]heptane.

  • Step 4: Deprotection and Mono-Boc Protection:

    • Causality: Removal of benzyl groups followed by selective mono-protection to create a functional handle for further synthesis.

    • Dissolve the dibenzyl product in ethanol, add 10% Pd/C and a catalytic amount of HCl.

    • Hydrogenate at 50 psi until starting material is consumed.

    • Filter the catalyst and concentrate the filtrate.

    • Dissolve the resulting diamine salt in DCM, add triethylamine, and then add Boc₂O (0.95 equivalents) dropwise at 0°C.

    • Stir for 4 hours, then wash with water and brine. Purify by column chromatography to yield the mono-Boc-2,6-diazaspiro[3.3]heptane.

Application & Evaluation: A Validated Workflow

A successful bioisosteric replacement requires a rigorous, multi-step evaluation process to validate the new chemical entity.

Lead Optimization Workflow

G Hit Hit Compound Lead Lead Compound with Piperazine Hit->Lead Liabilities Identified Liabilities (e.g., Metabolism, Off-target) Lead->Liabilities Strategy Bioisosteric Replacement Strategy Liabilities->Strategy Synthesize Synthesize Diazaspiro Analog(s) Strategy->Synthesize Test In Vitro & In Vivo Testing (Affinity, ADME, Function) Synthesize->Test NewLiabilities New/Unresolved Liabilities Test->NewLiabilities Improved Improved Candidate Test->Improved NewLiabilities->Strategy Iterate

Caption: A self-validating workflow for bioisosteric replacement of piperazine with diazaspiro cores.

Protocol 1: In Vitro Target Engagement (Radioligand Binding Assay)

This protocol determines the binding affinity (Kᵢ) of the new compound for its intended target and is critical for assessing whether the bioisosteric swap maintained or improved target engagement. The example is adapted from sigma receptor (σR) assays.[7][8]

Objective: To determine the Kᵢ of a test compound for σ1R and σ2R.

Materials:

  • Test compounds (diazaspiro analogs) and reference compound (piperazine parent).

  • Radioligand: [³H]-(+)-pentazocine for σ1R, [¹²⁵I]RHM-4 for σ2R.

  • Membrane homogenates: Guinea pig brain for σ1R, rat liver for σ2R.

  • Assay buffer: Tris-HCl (50 mM, pH 7.4).

  • Non-specific binding control: Haloperidol (10 µM).

  • Scintillation vials, filter plates (e.g., GF/B), scintillation fluid, liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute test compounds in assay buffer. A typical concentration range is 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, combine:

    • 50 µL assay buffer (for total binding) OR 50 µL Haloperidol (for non-specific binding) OR 50 µL test compound.

    • 50 µL radioligand at a final concentration near its Kₔ.

    • 100 µL of the appropriate membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Self-Validation: The inclusion of total binding, non-specific binding controls, and a reference compound ensures the assay is performing correctly and allows for direct comparison of the novel analog to its piperazine-containing predecessor.

Data Interpretation & Case Studies

The true value of a bioisosteric replacement is demonstrated through comparative data.

Case Study 1: Modulating Function in PARP Inhibitors

In a study on the PARP inhibitor Olaparib, replacing the piperazine ring with a diazaspiro motif resulted in a remarkable outcome.[9][10][11] The goal was to retain high affinity for the PARP-1 enzyme while potentially reducing the DNA damage and cytotoxicity associated with the parent drug.[9]

CompoundScaffoldPARP-1 IC₅₀Cytotoxicity (OVCAR8 cells)DNA Damage Induction
Olaparib Piperazine~5 nMHighYes
Analog 10e [10]Diazaspiro12.6 nM Low (~80% cell survival) No

Analysis: This case is a powerful demonstration of success. The diazaspiro analog 10e retained potent, nanomolar affinity for PARP-1 but crucially uncoupled this binding from downstream cytotoxicity and DNA damage.[10] This suggests that the rigid scaffold altered the compound's interaction with the enzyme or its cellular processing in a way that preserved on-target binding while eliminating undesirable functional consequences, opening potential new therapeutic avenues for non-cytotoxic PARP inhibition in inflammatory diseases.[9][10]

Case Study 2: Unfavorable Outcome for σ2 Receptor Ligands

It is critical to recognize that bioisosteric replacement is not a guaranteed improvement. In a study aimed at developing selective σ2 receptor ligands, replacing a piperazine moiety with various diazaspiroisosteres generally led to a reduction in affinity for the desired σ2R target and, in some cases, an unwanted increase in affinity for the σ1R off-target.[7][8]

CompoundCore Moietyσ2R Kᵢ (nM)σ1R Kᵢ (nM)σ2R/σ1R Selectivity
Parent Cmpd. 1 [7]Piperazine1.912968x
Analog 2e [7]2,6-Diazaspiro[3.3]heptane321605x
Analog 2n [7]2,7-Diazaspiro[3.5]nonane42591.4x
Analog 2o [7]2,7-Diazaspiro[4.4]nonane10252.5x

Analysis: These results underscore the nuanced and target-dependent nature of bioisosterism. For this particular protein target, the conformational flexibility of the piperazine ring appears to be crucial for achieving optimal binding interactions.[7] The rigid diazaspiro scaffolds, while structurally similar, were unable to adopt the necessary conformation, leading to a loss of affinity.[7][8] This highlights the necessity of empirical testing and suggests that computational modeling could be a valuable tool to predict the favorability of such a swap for a given target.[7]

Conclusion and Future Outlook

The use of diazaspiro compounds as piperazine bioisosteres is a potent and increasingly validated strategy in contemporary drug design. It offers a rational path to escape the metabolic and selectivity liabilities of the flexible piperazine ring by introducing conformational rigidity and precise three-dimensional vector control. As demonstrated, this can lead to compounds with superior properties, such as decoupling target affinity from downstream toxicity.

However, this is not a universal solution. The success of the replacement is highly dependent on the specific topology of the target's binding site. The protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and rigorous evaluation of these next-generation compounds. As synthetic accessibility to diverse diazaspiro cores improves, their role in sculpting the next wave of selective, safe, and effective therapeutics will undoubtedly expand.

References

  • Xu, K., Hsieh, CJ., Lee, JY., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Hopkins, B. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Hopkins, B. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]

  • Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [Link]

  • Gray, A. I., et al. (2011). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Müller, K., & Carreira, E. M. (2019). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ResearchGate. [Link]

  • Various Authors. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Sci-Hub. [Link]

  • Various Authors. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Various Authors. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Various Authors. (2023). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PubMed Central. [Link]

  • Various Authors. (2023). Approach to Heterospirocycles for Medicinal Chemistry. PubMed Central. [Link]

  • Hopkins, B. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

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Method

Application Notes and Protocols for the Cellular Evaluation of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Abstract This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the initial cell-based evaluation of the novel compound, 7-Benzyl-2-phenyl-2,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the initial cell-based evaluation of the novel compound, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. The diazaspiro[4.5]decanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against diverse target classes including G-protein coupled receptors (GPCRs) and kinases.[1][2][3][4] Lacking a predefined biological target for this specific analog, we present a logical, tiered screening cascade designed to first establish a viable concentration window by assessing cytotoxicity, followed by broad functional screening to identify potential activity on major signaling pathways. This approach ensures the efficient use of resources and provides a robust framework for hypothesis generation regarding the compound's mechanism of action.

Introduction: The Rationale for a Tiered Screening Approach

The compound 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one belongs to a chemical class known for its conformational rigidity and three-dimensional diversity, which are desirable features for potent and selective interaction with biological targets.[3] Published literature on related diazaspiro[4.5]decan-1-one derivatives has indicated activity as TYK2/JAK1 inhibitors, RIPK1 kinase inhibitors, and potential muscarinic agonists.[1][2][4] This diversity of potential targets necessitates a systematic and unbiased initial evaluation.

A tiered or cascaded screening strategy is the most logical and scientifically sound method for characterizing a novel compound with an unknown mechanism of action. This approach begins with a foundational assay to determine the compound's general effect on cell health, which is critical for interpreting any subsequent functional data. Only concentrations that are non-toxic are carried forward into more complex functional assays. This prevents misleading results arising from cytotoxicity rather than specific pharmacological activity.

This guide details a two-tiered protocol:

  • Tier 1: Cytotoxicity Profiling. To define the therapeutic window of the compound.

  • Tier 2: Broad Functional Pathway Analysis. To probe for effects on common drug target families, specifically Gq- and Gs/Gi-coupled GPCR pathways and general ion channel modulation.

Positive "hits" from this initial screen would then inform the design of more targeted "Tier 3" studies (e.g., using specific receptor-expressing cell lines) to deconvolute the precise molecular target.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Target Deconvolution A Compound Synthesis & Solubility Testing B Cytotoxicity Assay (MTT) Determine CC50 A->B Test Compound C Gq Pathway Screen (Calcium Mobilization) B->C Use concentrations < CC50/10 D Gs/Gi Pathway Screen (cAMP Accumulation) B->D Use concentrations < CC50/10 E Ion Channel Screen (Membrane Potential) B->E Use concentrations < CC50/10 F Specific Receptor Assays (e.g., KOR, M1, etc.) C->F If 'Hit' D->F If 'Hit' E->F If 'Hit' G Potency Determination (IC50 / EC50) F->G

Caption: Tiered workflow for compound characterization.

Materials and Reagents

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney) cells: A robust and easily transfectable cell line suitable for general cytotoxicity and functional screening.[5][6]

    • CHO-K1 (Chinese Hamster Ovary) cells: Often used for stably expressing specific GPCRs; ideal for follow-up "Tier 3" studies.[7][8][9][10]

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Assay-Specific Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[11][12]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Fluo-4 AM (acetoxymethyl) ester[13][14][15]

    • Probenecid (optional, for calcium assays to inhibit dye extrusion)[13]

    • cAMP-Glo™ Assay Kit or similar[16][17]

    • FLIPR Membrane Potential Assay Kit or similar[18]

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance, fluorescence, luminescence capabilities)

    • Fluorescence microscope

    • Multichannel pipettes

    • 96-well and 384-well clear and black-walled, clear-bottom microplates

Tier 1 Protocol: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][19] The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[12][20]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well clear plate.

    • Incubate overnight (18-24 hours) to allow for cell attachment.[19]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the culture medium from the cells and replace it with 100 µL of medium containing the desired compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[21]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][19]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

ParameterDescription
CC₅₀ The concentration of the compound that reduces cell viability by 50%.
Assay Window Concentrations for Tier 2 assays should be at least 10-fold below the CC₅₀ value.

Tier 2 Protocols: Functional Screening

Gq-Pathway Screen: Intracellular Calcium Mobilization

Principle: GPCRs coupled to Gαq activate phospholipase C, leading to the generation of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores. The fluorescent dye Fluo-4 AM is a cell-permeant indicator that is cleaved by intracellular esterases, trapping it inside the cell. Its fluorescence intensity increases over 100-fold upon binding to free Ca²⁺.[14][15] This assay can detect both agonists (which directly trigger Ca²⁺ release) and antagonists (which block the effect of a known agonist).

G Compound Compound GPCR GPCR Compound->GPCR Agonist Gq Gq GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER ER IP3->ER Binds to receptor on Ca_cytosol Ca_cytosol ER->Ca_cytosol Releases Ca²⁺ Fluo4 Fluo4 Ca_cytosol->Fluo4 Binds Fluorescence Fluorescence Fluo4->Fluorescence Signal Increase

Caption: Gq signaling pathway leading to calcium flux.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading buffer. A typical buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2-4 µM Fluo-4 AM, and 2.5 mM probenecid (optional).[13] Pluronic F-127 can be included to aid dye solubilization.[13]

    • Remove the culture medium and wash the cells once with assay buffer (HBSS + HEPES).

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.[13][22]

  • Compound Addition and Measurement:

    • During dye incubation, prepare a compound plate with 4X final concentrations of the test compound and controls (e.g., a known Gq agonist like Carbachol, and buffer alone).

    • After incubation, wash the cells twice with assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

    • Place the cell plate into a fluorescence microplate reader equipped with an automated injection system.

    • Set the instrument to read fluorescence kinetically (Excitation: ~494 nm, Emission: ~516 nm) for a total of 2-3 minutes.

    • Establish a stable baseline reading for 15-20 seconds.

    • Inject 50 µL from the compound plate into the cell plate and continue reading.

Data Analysis: Analyze the kinetic data by calculating the peak fluorescence response over baseline. For antagonist screening, pre-incubate cells with the test compound for 15-30 minutes before adding a known agonist at its EC₈₀ concentration.

Gs/Gi-Pathway Screen: cAMP Accumulation Assay

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[7] This assay uses a competitive immunoassay or a bioluminescence-based system to measure changes in intracellular cAMP levels.[16][17][23] For example, the Promega cAMP-Glo™ assay is based on the principle that cAMP stimulates protein kinase A (PKA), depleting ATP and reducing light output from a coupled luciferase reaction.[16][17]

G cluster_gs Gs Pathway cluster_gi Gi Pathway Agonist_Gs Agonist_Gs GPCR_Gs GPCR_Gs Agonist_Gs->GPCR_Gs Activates Gs Gs GPCR_Gs->Gs Activates AC AC Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Agonist_Gi Agonist_Gi GPCR_Gi GPCR_Gi Agonist_Gi->GPCR_Gi Activates Gi Gi GPCR_Gi->Gi Activates Gi->AC Inhibits PKA PKA cAMP->PKA Activates ATP_depletion ATP_depletion PKA->ATP_depletion Depletes ATP Luminescence_decrease Luminescence_decrease ATP_depletion->Luminescence_decrease Results in

Caption: Gs/Gi signaling pathways modulating cAMP levels.

Step-by-Step Protocol (Example using cAMP-Glo™):

  • Cell Seeding and Treatment:

    • Seed HEK293 cells in a 384-well solid white plate.

    • Incubate cells with various concentrations of the test compound.

    • To assess Gi activity, co-stimulate with an adenylyl cyclase activator like forskolin.[24]

    • Incubate for 15-30 minutes at 37°C.[24]

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer and incubate for a short period to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution, which contains PKA and luciferase.

  • Luminescence Measurement:

    • Incubate at room temperature as per the manufacturer's protocol (e.g., 20 minutes).[16]

    • Measure luminescence using a microplate reader.

Data Analysis: A decrease in luminescence indicates an increase in cAMP (Gs agonism), while an increase in luminescence (relative to the forskolin-stimulated control) indicates a decrease in cAMP (Gi agonism).[17] Calculate EC₅₀ or IC₅₀ values by plotting the response against the compound concentration.

Ion Channel Screen: Membrane Potential Assay

Principle: Ion channels control the flow of ions across the cell membrane, establishing the membrane potential.[25] This assay uses a fluorescent dye whose distribution across the membrane, and thus its fluorescence intensity, is dependent on the membrane potential.[18] Depolarization (e.g., by opening Na⁺ or Ca²⁺ channels) or hyperpolarization (e.g., by opening K⁺ channels) will cause a change in fluorescence.

Step-by-Step Protocol (Example using FLIPR Kit):

  • Cell Seeding: Plate HEK293 cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.[18]

  • Dye Loading:

    • Prepare the membrane potential dye loading buffer according to the manufacturer's instructions.

    • Remove the culture medium and add an equal volume of loading buffer to the wells.

    • Incubate for 30-60 minutes at 37°C.[18]

  • Compound Addition and Measurement:

    • Use a FLIPR or similar instrument capable of fluid addition and simultaneous kinetic fluorescence reading.

    • Establish a stable baseline fluorescence reading.

    • Add the test compound and monitor the fluorescence signal over time. A known depolarizing agent (e.g., high potassium solution) can be used as a positive control.

Data Analysis: Analyze the kinetic data to identify compounds that cause a significant change in fluorescence intensity, indicating an effect on membrane potential. The direction and magnitude of the change can provide initial clues about the type of ion channel being modulated.

Conclusion and Next Steps

This application note outlines a validated, tiered approach to the initial characterization of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. By systematically evaluating cytotoxicity before proceeding to broad functional screens, researchers can generate reliable, interpretable data regarding the compound's potential biological activity. A positive result in any of the Tier 2 assays should be followed by a comprehensive "Tier 3" investigation to identify the specific molecular target. This may involve screening against a panel of cell lines stably expressing individual receptor or channel subtypes (e.g., specific opioid, muscarinic, or dopaminergic receptors) to determine a precise pharmacological profile and calculate potency (EC₅₀/IC₅₀).

References

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  • Kim, D. S., et al. (2006). High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay. Journal of Biomolecular Screening, 11(4), 395-402.
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  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]

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  • ION Biosciences. (2021). Fluo-4 AM. Retrieved from [Link]

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  • Cells Online. (n.d.). Fluorescent Opioid Receptor, Kappa 1 Internalization Assay Cell Line. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Cell Lines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • ION Biosciences. (n.d.). HEK293 - huKir3.1/3.2 Cell Line. Retrieved from [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]

  • Cytion. (n.d.). HEK Cells in Calcium Imaging and Ion Channel Activity Studies. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]

  • MaxCyte. (n.d.). Assay-Ready Cells for Ion Channel Studies Using Electroporation. Retrieved from [Link]

  • Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 868921.
  • Creative Bioarray. (n.d.). CHO-K1-SST5/Gα15-Stable Cell Line. Retrieved from [Link]

  • Abbexa. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

  • Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 868921.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]

  • Sturaro, C., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. sfera.unife.it.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ CHO-K1 CXCR5 Gi Cell Line. Retrieved from [Link]

  • Barlocco, D., et al. (1996). 2-(Substituted)amino-2,8-diazaspiro[26][27]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. Drug Design and Discovery, 14(2), 129-143.

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Welcome to the technical support center for the synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and ultimately improve your reaction yields and product purity. Our approach is grounded in established chemical principles and practical, field-tested experience.

Introduction to the Synthetic Strategy

The synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is most effectively approached through a two-stage process. This involves an initial Ugi four-component reaction (Ugi-4CR) to assemble the linear precursor, followed by an intramolecular cyclization to form the desired spirocyclic lactam. This strategy is highly convergent, allowing for the rapid construction of a complex molecular architecture from simple starting materials.

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, celebrated for its efficiency in generating molecular diversity.[1][2][3] It involves the one-pot condensation of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide product.[4][5] Subsequent intramolecular cyclization, often promoted by acid or base, leads to the formation of the target spirocyclic lactam.

Below is a visual representation of the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Ugi Four-Component Reaction (Ugi-4CR) cluster_1 Intramolecular Cyclization Starting_Materials 1-Benzyl-4-aminopiperidine + Benzaldehyde + 2-Isocyano-2-phenylacetic acid derivative + Carboxylic Acid Ugi_Adduct Linear Bis-Amide Intermediate Starting_Materials->Ugi_Adduct One-pot reaction Spirocyclic_Lactam 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one Ugi_Adduct->Spirocyclic_Lactam Acid or Base Mediated Lactamization

Caption: Proposed synthetic workflow for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield in the Ugi Four-Component Reaction

Q: My Ugi reaction is resulting in a low yield of the linear bis-amide precursor. What are the potential causes and how can I improve it?

A: Low yields in the Ugi-4CR can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Incomplete Imine Formation. The Ugi reaction mechanism initiates with the formation of an imine from the amine (1-benzyl-4-aminopiperidine) and the aldehyde (benzaldehyde).[4][5] If this equilibrium is unfavorable, the overall reaction rate will be slow, leading to incomplete conversion.

    • Solution:

      • Use of a Lewis Acid: The addition of a catalytic amount of a Lewis acid, such as TiCl₄ or Sc(OTf)₃, can facilitate imine formation by activating the carbonyl group of the aldehyde.

      • Azeotropic Removal of Water: Performing the reaction in a solvent like toluene with a Dean-Stark apparatus can drive the equilibrium towards the imine by removing the water byproduct.

      • Reaction Concentration: Ugi reactions are often more efficient at higher concentrations. Ensure your reagents are sufficiently concentrated in the reaction mixture.

  • Cause 2: Suboptimal Solvent Choice. The polarity of the solvent can significantly influence the reaction rate and equilibrium of the Ugi reaction.

    • Solution: While methanol is a common solvent for Ugi reactions, other polar aprotic solvents like 2,2,2-trifluoroethanol (TFE) have been shown to accelerate the reaction.[1] A solvent screen is recommended to identify the optimal medium for your specific substrates.

  • Cause 3: Degradation of Starting Materials or Product. The isocyanide component can be prone to hydrolysis or polymerization under certain conditions.

    • Solution:

      • Purity of Reagents: Ensure all starting materials, especially the isocyanide, are of high purity and free from water.

      • Reaction Temperature: While some Ugi reactions benefit from heating, excessive temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Cause 4: Steric Hindrance. The steric bulk of the reactants can impede the reaction.

    • Solution: While the core components are set for the target molecule, ensure that any protecting groups or non-essential substituents are as small as possible if modifications to the core structure are being explored.

Summary of Optimization Parameters for Ugi-4CR:

ParameterRecommended ActionRationale
Catalyst Screen Lewis acids (e.g., TiCl₄, Sc(OTf)₃)Accelerates imine formation.
Solvent Test polar protic (MeOH, TFE) and aprotic solvents.Optimizes reaction rate and solubility.
Temperature Monitor reaction at different temperatures (RT to reflux).Balances reaction rate and potential for degradation.
Concentration Run reactions at higher molar concentrations.Favors the multi-component reaction kinetics.
Issue 2: Inefficient Intramolecular Cyclization and Side Product Formation

Q: The cyclization of my Ugi adduct is sluggish, and I'm observing significant side product formation. How can I promote the desired lactamization?

A: The intramolecular cyclization to form the spirocyclic lactam is a critical step that can be influenced by several factors.

  • Cause 1: Unfavorable Reaction Conditions for Lactamization. The choice of acid or base catalyst and the reaction temperature are crucial for efficient cyclization.

    • Solution:

      • Acid Catalysis: Strong acids like trifluoroacetic acid (TFA) or mineral acids (e.g., HCl in dioxane) can be effective in promoting the cyclization. The reaction is typically performed in a non-nucleophilic solvent like dichloromethane (DCM) or toluene.

      • Base Catalysis: In some cases, a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the lactamization, particularly if the Ugi adduct has an ester functionality that can be saponified in situ.

      • Temperature Optimization: Similar to the Ugi reaction, the temperature for cyclization should be optimized. Start at room temperature and gradually increase the temperature while monitoring the reaction progress.

  • Cause 2: Competing Intermolecular Reactions. At high concentrations, the linear Ugi adduct can undergo intermolecular reactions, leading to oligomers or polymers instead of the desired spirocycle.

    • Solution: The principle of high dilution is key here. Performing the cyclization at a low concentration (e.g., 0.01-0.05 M) will favor the intramolecular pathway over intermolecular reactions.

  • Cause 3: Formation of Stable Side Products. Depending on the structure of the Ugi adduct, alternative cyclization pathways may be accessible, leading to the formation of undesired heterocyclic systems.

    • Solution: Careful analysis of the side products by NMR and MS can provide insight into these competing pathways. Adjusting the catalyst (from acid to base or vice versa) or the solvent may disfavor the formation of these side products.

Troubleshooting_Cyclization Start Low Cyclization Yield Check_Conditions Review Catalyst and Temperature Start->Check_Conditions Check_Concentration Evaluate Reaction Concentration Start->Check_Concentration Analyze_Side_Products Identify Side Products (NMR, MS) Start->Analyze_Side_Products Optimize_Catalyst Screen Acidic (TFA, HCl) and Basic (DBU) Catalysts Check_Conditions->Optimize_Catalyst High_Dilution Perform Reaction at High Dilution (0.01-0.05 M) Check_Concentration->High_Dilution Modify_Conditions Adjust Solvent or Catalyst to Disfavor Side Reactions Analyze_Side_Products->Modify_Conditions Improved_Yield Improved Yield of Spirocycle Optimize_Catalyst->Improved_Yield High_Dilution->Improved_Yield Modify_Conditions->Improved_Yield

Caption: Troubleshooting workflow for the intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ugi four-component reaction?

A1: The Ugi reaction proceeds through a series of equilibria.[4][5]

  • Imine Formation: The amine and aldehyde (or ketone) condense to form an imine.

  • Protonation: The carboxylic acid protonates the imine, forming an iminium ion.

  • Nucleophilic Attack: The isocyanide attacks the iminium ion.

  • Addition of Carboxylate: The carboxylate anion then adds to the resulting nitrilium ion.

  • Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the stable bis-amide product.

Q2: How can I purify the final 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one product?

A2: Purification of the final spirocyclic lactam typically involves standard chromatographic techniques.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution system, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is usually effective in separating the product from any remaining starting materials or side products.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions are essential.

  • Isocyanides: Isocyanides are known for their strong, unpleasant odors and are toxic. All manipulations involving isocyanides should be performed in a well-ventilated fume hood.

  • Reagents: Some of the reagents used, such as strong acids (TFA, HCl) and bases (DBU), are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Solvents: Many of the organic solvents used are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.

Q4: Can I use other components in the Ugi reaction to synthesize analogs of the target molecule?

A4: Absolutely. The Ugi reaction is highly versatile, and a wide range of amines, aldehydes/ketones, carboxylic acids, and isocyanides can be used to generate a library of structurally diverse spirocyclic compounds.[1][2] This makes the Ugi-based approach very attractive for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

Plausible Synthesis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Step 1: Ugi Four-Component Reaction

  • To a solution of 1-benzyl-4-aminopiperidine (1.0 eq) and benzaldehyde (1.0 eq) in methanol (0.5 M) is added a derivative of 2-isocyano-2-phenylacetic acid (1.0 eq).

  • A suitable carboxylic acid (e.g., acetic acid, 1.0 eq) is then added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The crude residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude linear bis-amide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

  • The crude Ugi adduct from the previous step is dissolved in dichloromethane (DCM) to a concentration of 0.05 M.

  • Trifluoroacetic acid (TFA, 2.0-5.0 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one.

References

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. MDPI. Available at: [Link].

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. Royal Society of Chemistry. Available at: [Link].

  • A synthetic Protein G adsorbent based on the multi-component Ugi reaction for the purification of mammalian immunoglobulins - ResearchGate. ResearchGate. Available at: [Link].

  • The Catalytic Enantioselective Ugi Four-Component Reactions - PMC - NIH. National Institutes of Health. Available at: [Link].

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - Frontiers. Frontiers. Available at: [Link].

  • Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link].

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - YouTube. YouTube. Available at: [Link].

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. National Institutes of Health. Available at: [Link].

  • (PDF) The use of the Ugi four-component condensation - ResearchGate. ResearchGate. Available at: [Link].

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available at: [Link].

  • Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines - MDPI. MDPI. Available at: [Link].

Sources

Optimization

Technical Support Center: Spirocyclization Reactions of Lactams

Welcome to the technical support center for spirocyclization reactions of lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions of lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Table of Contents

  • FAQs: Understanding the Fundamentals

    • What are the key driving forces for a successful lactam spirocyclization?

    • How do the properties of the lactam enolate influence the reaction outcome?

  • Troubleshooting Guide: Common Issues and Solutions

    • Problem 1: Low or No Product Yield

      • Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

    • Problem 2: Formation of Side-Products

      • Q2: I am observing a significant amount of a ring-opened byproduct. What is the mechanism, and how can I prevent it?

      • Q3: My reaction is producing diastereomers with low selectivity. How can I improve the diastereoselectivity?

      • Q4: I have isolated an unexpected byproduct resulting from the elimination of a leaving group on my tether. What causes this and how can it be minimized?

    • Problem 3: Issues with Catalyst Performance (for metal-catalyzed reactions)

      • Q5: My nickel-catalyzed spirocyclization is sluggish or has stalled. Could catalyst deactivation be the issue?

FAQs: Understanding the Fundamentals

What are the key driving forces for a successful lactam spirocyclization?

A successful spirocyclization of a lactam is primarily driven by the effective intramolecular reaction between a nucleophilic center (typically the α-carbon of the lactam) and an electrophilic center within the same molecule. The key factors influencing the success of this transformation include:

  • Thermodynamics: The formation of a stable spirocyclic ring system is a major thermodynamic driving force. The stability of the resulting ring (commonly 5- or 6-membered rings are favored) plays a crucial role.

  • Kinetics: The rate of the intramolecular cyclization must be significantly faster than any competing intermolecular side reactions. This is influenced by the length and conformation of the tether connecting the nucleophile and electrophile.

  • Activation of the Nucleophile and Electrophile: Proper activation of both the nucleophilic and electrophilic partners is essential. For the lactam, this typically involves deprotonation to form a reactive enolate. The electrophile might be an activated halide, a carbonyl group, or part of a metal-catalyzed cycle.

How do the properties of the lactam enolate influence the reaction outcome?

The lactam enolate is a critical intermediate in many spirocyclization strategies. Its properties significantly dictate the reaction's success and selectivity:

  • Nucleophilicity: Lactam enolates are generally less nucleophilic than their corresponding ketone enolates but more nucleophilic than lactone enolates. This is due to the resonance donation of the nitrogen lone pair into the carbonyl group, which destabilizes the enolate.[1] This moderate nucleophilicity can be advantageous in minimizing background reactions that might occur with more reactive enolates.[1]

  • Basicity: The basicity of the enolate can lead to side reactions such as proton exchange or elimination if not properly controlled. The choice of base for deprotonation is therefore critical. A strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) is often employed to ensure rapid and complete enolate formation without competing nucleophilic attack.[1]

  • Stereoelectronics: The stereochemistry of the enolate (E vs. Z) can influence the diastereoselectivity of the spirocyclization, especially when new stereocenters are formed. The geometry of the enolate is influenced by the substitution pattern on the lactam ring and the deprotonation conditions.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no conversion in a lactam spirocyclization can stem from several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes and Troubleshooting Steps:

  • Inefficient Enolate Formation:

    • The Problem: The base may not be strong enough to completely deprotonate the lactam α-proton, or it may be sterically hindered.

    • Troubleshooting Protocol:

      • Verify Base Strength: Ensure the pKa of the base is sufficiently lower than the pKa of the lactam α-proton. For less acidic lactams, a stronger base like LHMDS or LDA might be required.

      • Consider Steric Hindrance: If the α-position is highly substituted, a less sterically hindered base might be more effective. However, this could lead to lower selectivity.

      • Check Base Quality: Ensure the base has not degraded due to improper storage. Titrate the base if necessary to determine its exact concentration.

  • Poor Electrophile Reactivity:

    • The Problem: The electrophilic center may not be sufficiently reactive to undergo intramolecular attack by the lactam enolate.

    • Troubleshooting Protocol:

      • Enhance Electrophilicity: If the electrophile is an alkyl halide, consider changing the leaving group to a more reactive one (e.g., from -Cl to -Br or -I).

      • Lewis Acid Activation: For reactions involving carbonyl electrophiles, the addition of a Lewis acid can enhance their reactivity.

  • Unfavorable Reaction Kinetics:

    • The Problem: The tether connecting the nucleophile and electrophile may be too rigid or too flexible, disfavoring the required conformation for cyclization.

    • Troubleshooting Protocol:

      • Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for cyclization. Monitor for the formation of degradation products.

      • Change Solvent: The solvent can influence the conformation of the substrate. Experiment with different solvents of varying polarity.

  • Substrate Degradation:

    • The Problem: The starting material or the product may be unstable under the reaction conditions.

    • Troubleshooting Protocol:

      • Run a Stability Test: Subject your starting material to the reaction conditions (base, temperature) without the other reagents to check for degradation.

      • Lower the Temperature: If degradation is observed, running the reaction at a lower temperature for a longer duration might be beneficial.

Problem 2: Formation of Side-Products

Q2: I am observing a significant amount of a ring-opened byproduct. What is the mechanism, and how can I prevent it?

A2: Ring-opening of the spirocyclic lactam product is a common side reaction, especially for strained ring systems or under harsh reaction conditions.

Mechanism of Ring-Opening:

Ring-opening can be initiated by nucleophilic attack on one of the carbonyl groups of the spirocyclic lactam, followed by cleavage of a C-N or C-C bond. In some cases, acid-promoted hydrolysis can also lead to ring-opening.[1] For instance, a spirocyclic δ-valerolactone has been observed to undergo ring-opening and subsequent decarboxylation to form an indanone byproduct.[1] A similar pathway can be envisioned for certain spiro-lactams.

DOT Diagram: Proposed Mechanism of Ring-Opening and Decarboxylation

ring_opening SpiroLactam Spirocyclic Lactam Intermediate Ring-Opened Intermediate SpiroLactam->Intermediate Ring Opening (e.g., Hydrolysis) Byproduct Decarboxylated Byproduct Intermediate->Byproduct Decarboxylation

Caption: Proposed pathway for ring-opening side reaction.

Prevention Strategies:

  • Milder Reaction Conditions:

    • The Problem: Harsh conditions (strong acid/base, high temperature) can promote ring-opening.

    • Troubleshooting Protocol:

      • Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Use a Weaker Base/Acid: If possible, switch to a milder base for deprotonation or use a less concentrated acid during workup.

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

  • Structural Modification of the Substrate:

    • The Problem: The inherent strain in the spirocyclic product can make it susceptible to ring-opening.

    • Troubleshooting Protocol:

      • Alter Ring Size: If synthetically feasible, modifying the tether length to form a less strained spiro-ring system (e.g., a 6-membered ring instead of a 5-membered ring if the former is more stable) can be effective.

Q3: My reaction is producing diastereomers with low selectivity. How can I improve the diastereoselectivity?

A3: Poor diastereoselectivity is a common challenge in spirocyclization, as the formation of a new stereocenter at the spiro-carbon can lead to a mixture of products.

Factors Influencing Diastereoselectivity and Improvement Strategies:

FactorInfluence on DiastereoselectivityTroubleshooting Strategies
Steric Hindrance The steric bulk of substituents on the lactam ring and the tether can direct the approach of the nucleophile to one face of the electrophile.[2]Introduce a bulky protecting group or substituent that can favor one transition state over the other.
Chelation Control The use of certain metal ions can lead to the formation of a rigid chelated intermediate, which can enhance facial selectivity.Experiment with different metal-based reagents or additives (e.g., MgBr₂, ZnCl₂) that can act as chelating agents.
Solvent Effects The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.Screen a range of solvents with varying polarities (e.g., THF, toluene, CH₂Cl₂).
Temperature Lower reaction temperatures generally lead to higher diastereoselectivity as the reaction is under kinetic control.Run the reaction at a lower temperature, even if it requires a longer reaction time.

DOT Diagram: Controlling Diastereoselectivity

diastereoselectivity cluster_0 Approaches to Enhance Diastereoselectivity cluster_1 Desired Outcome Steric Steric Guidance High_dr High Diastereomeric Ratio Steric->High_dr Chelation Chelation Control Chelation->High_dr Solvent Solvent Optimization Solvent->High_dr Temp Temperature Control Temp->High_dr

Caption: Key factors for improving diastereoselectivity.

Q4: I have isolated an unexpected byproduct resulting from the elimination of a leaving group on my tether. What causes this and how can it be minimized?

A4: This side reaction is essentially an intramolecular elimination competing with the desired intramolecular substitution (spirocyclization).

Mechanism of Elimination:

The lactam enolate, being a strong base, can abstract a proton from the carbon adjacent to the leaving group on the tether, leading to the formation of an unsaturated, non-spirocyclic product. This is more likely to occur if the proton is sterically accessible and the resulting double bond is conjugated or otherwise stabilized.

Minimization Strategies:

  • Choice of Base:

    • The Problem: A highly basic and sterically unhindered base can favor elimination.

    • Troubleshooting Protocol:

      • Use a Bulky Base: A sterically hindered base like LHMDS is less likely to abstract a sterically encumbered proton, thus favoring the nucleophilic attack required for spirocyclization.

  • Substrate Design:

    • The Problem: The substrate may be predisposed to elimination due to the presence of easily abstractable protons.

    • Troubleshooting Protocol:

      • Remove Acidic Protons: If possible, modify the substrate to remove or replace the acidic protons that are susceptible to abstraction.

      • Increase Steric Hindrance: Introduce steric bulk near the site of potential elimination to disfavor the approach of the base.

Problem 3: Issues with Catalyst Performance (for metal-catalyzed reactions)

Q5: My nickel-catalyzed spirocyclization is sluggish or has stalled. Could catalyst deactivation be the issue?

A5: Yes, catalyst deactivation is a common issue in transition metal-catalyzed reactions, including nickel-catalyzed spirocyclizations.

Potential Modes of Catalyst Deactivation and Solutions:

  • Formation of Off-Cycle Dimers: Nickel(II) intermediates can sometimes dimerize, forming inactive species and removing the catalyst from the catalytic cycle.[3]

  • Ligand Degradation: The ligand can degrade under the reaction conditions, leading to the formation of inactive nickel species.

  • Oxidation of the Catalyst: The active Ni(0) catalyst can be oxidized to inactive Ni(II) species by trace amounts of oxygen or other oxidants.

Troubleshooting Protocol for Catalyst Deactivation:

  • Ensure Inert Atmosphere:

    • The Problem: Oxygen can irreversibly oxidize the active Ni(0) catalyst.

    • Troubleshooting Protocol:

      • Degas Solvents: Thoroughly degas all solvents before use.

      • Use a Glovebox: If possible, set up the reaction in a glovebox to minimize exposure to air.

      • Maintain Positive Pressure: If not using a glovebox, maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Ligand Choice and Purity:

    • The Problem: The chosen ligand may not be robust enough for the reaction conditions, or impurities in the ligand could be poisoning the catalyst.

    • Troubleshooting Protocol:

      • Screen Different Ligands: Experiment with different ligands to find one that is more stable and provides better catalytic turnover.

      • Purify the Ligand: Ensure the ligand is of high purity. Recrystallization or column chromatography may be necessary.

  • Use of Additives:

    • The Problem: The catalytic cycle may be prone to off-cycle pathways that can be suppressed by additives.

    • Troubleshooting Protocol:

      • Introduce a Reductant: In some cases, adding a mild reductant can help regenerate the active Ni(0) species from oxidized Ni(II).

      • Add a Lewis Acid/Base: Depending on the specific mechanism, a Lewis acid or base additive can sometimes stabilize key intermediates and prevent catalyst decomposition.

DOT Diagram: Troubleshooting Catalyst Deactivation in Ni-Catalyzed Spirocyclization

catalyst_troubleshooting cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Solutions Problem Sluggish or Stalled Reaction Oxidation Catalyst Oxidation Problem->Oxidation Dimerization Inactive Dimer Formation Problem->Dimerization Ligand_Deg Ligand Degradation Problem->Ligand_Deg Inert Ensure Inert Atmosphere Oxidation->Inert Additives Use Additives Dimerization->Additives Ligand_Opt Optimize Ligand Ligand_Deg->Ligand_Opt

Caption: A workflow for troubleshooting catalyst deactivation.

References

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Retrieved from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC. Retrieved from [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. Request PDF. Retrieved from [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Retrieved from [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved from [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Retrieved from [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis–Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. Retrieved from [Link]

  • Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • α-Selective Ring-Opening of Bicyclo[1.1.0]butanes to Access Spirocyclobutyl Lactams. ACS Publications. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Retrieved from [Link]

  • Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry. Retrieved from [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Retrieved from [Link]

  • Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

  • The acid-mediated ring opening reactions of α-aryl-lactams. RSC Publishing. Retrieved from [Link]

  • Using steric hindrance to design new inhibitors of class C beta-lactamases. PubMed. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. PubMed. Retrieved from [Link]

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed. Retrieved from [Link]

  • Expanding the scope of the successive ring expansion strategy for macrocycle and medium-sized ring synthesis: unreactive and reactive lactams. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-arylation Reaction Conditions for Diazaspiroketones

Welcome to the technical support center for the N-arylation of diazaspiroketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of diazaspiroketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful synthesis of N-arylated diazaspiroketone scaffolds. These structures are of significant interest in medicinal chemistry, and mastering their synthesis is crucial for advancing drug discovery programs.

This resource is structured to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses common challenges encountered during the N-arylation of diazaspiroketones, a transformation typically achieved via Buchwald-Hartwig amination. Each issue is presented in a question-and-answer format, detailing potential causes and offering systematic solutions.

Issue 1: Low or No Product Yield

Question: My N-arylation reaction of a diazaspiroketone is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge, often stemming from several key factors related to the catalyst system, reaction conditions, or the reagents themselves. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Inactive Catalyst: The catalytic cycle of the Buchwald-Hartwig amination relies on an active Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) form.

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4 XPhos, RuPhos, or BrettPhos precatalysts). These are designed to generate the active LPd(0) catalyst more cleanly and efficiently than traditional palladium sources.[2] If you must use a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand itself can aid in the reduction to Pd(0).[1] Consider a pre-activation step where the palladium source and ligand are stirred with the base for a short period before adding the diazaspiroketone and aryl halide.[2]

  • Inappropriate Ligand Choice: The phosphine ligand is arguably the most critical component of the catalyst system. Its steric and electronic properties dictate the stability of the palladium complexes and the rates of oxidative addition and reductive elimination.[3][4] Diazaspiroketones can be sterically demanding secondary amines, which require careful ligand selection.

    • Solution: For sterically hindered secondary amines like diazaspiroketones, bulky, electron-rich biaryl phosphine ligands are generally the most effective.[3] Ligands such as RuPhos , BrettPhos , and tBuBrettPhos have demonstrated high efficacy in coupling challenging amine substrates.[2][5] It is advisable to consult ligand selection guides and screen a small panel of ligands to identify the optimal choice for your specific substrate combination.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the amine, but an unsuitable base can either be ineffective or lead to the decomposition of your starting materials or product.[6]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed in Buchwald-Hartwig reactions.[6][7] However, if your diazaspiroketone or aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures to achieve a reasonable reaction rate.[1][7] The physical properties of the base, such as particle size, can also influence the reaction; grinding the base or adding an agent like Celite can prevent clumping and improve reaction consistency.[7]

  • Poor Substrate Reactivity: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7][8] Aryl chlorides are notoriously less reactive. Additionally, significant steric hindrance on either the diazaspiroketone or the aryl halide can impede the reaction.

    • Solution: If you are using an aryl chloride, it is often necessary to use a more specialized, highly active catalyst system, such as one employing a bulky biarylphosphine ligand.[6] If feasible, switching to the corresponding aryl bromide or iodide will likely improve your results. For sterically hindered substrates, increasing the reaction temperature and/or catalyst loading may be beneficial.[5]

  • Solvent and Atmosphere: The choice of solvent is critical for solubility and to stabilize intermediates in the catalytic cycle.[6] The presence of oxygen can deactivate the Pd(0) catalyst.

    • Solution: Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and THF are commonly used.[6][7] It is crucial to use anhydrous and degassed solvents. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[9]

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant formation of side products, which is complicating purification and lowering the yield of my desired N-arylated diazaspiroketone. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in cross-coupling reactions. Identifying the major side products can provide valuable clues for optimizing the reaction conditions.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene (Ar-H).

    • Cause: This side reaction can occur via β-hydride elimination from a palladium-amide intermediate.[3] It can also be promoted by the presence of water or other proton sources.

    • Solution: Ensure that all reagents and solvents are scrupulously dried. Using a slightly higher concentration of the diazaspiroketone (e.g., 1.2-1.5 equivalents) can sometimes suppress this pathway. Optimizing the ligand and base combination can also favor the desired reductive elimination over β-hydride elimination.

  • Homocoupling: Dimerization of the aryl halide (Ar-Ar) or the amine.

    • Cause: This can be promoted by certain catalyst systems and reaction conditions, particularly at higher temperatures.

    • Solution: Optimizing the catalyst loading (avoiding excessively high concentrations) and reaction temperature can often minimize homocoupling.[2]

  • Arylation of the Solvent: In some cases, the palladium catalyst can activate C-H bonds in the solvent, leading to arylated solvent molecules. This is more common with highly reactive catalyst systems.

    • Solution: If you suspect this is occurring, consider switching to a more inert solvent.

Diagram: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the N-arylation of diazaspiroketones.

TroubleshootingWorkflow Start Low or No Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckLigand Is the Ligand Optimal? CheckCatalyst->CheckLigand Yes Solution1 Use Precatalyst (e.g., G3/G4) Pre-activate Pd(II) source CheckCatalyst->Solution1 No CheckBase Is the Base Correct? CheckLigand->CheckBase Yes Solution2 Screen Bulky Ligands (e.g., RuPhos, BrettPhos) CheckLigand->Solution2 No CheckSubstrate Are Substrates Reactive? CheckBase->CheckSubstrate Yes Solution3 Use Strong, Non-nucleophilic Base (e.g., NaOtBu) Consider Weaker Base for Sensitive Substrates CheckBase->Solution3 No CheckConditions Are Conditions Anhydrous/Inert? CheckSubstrate->CheckConditions Yes Solution4 Switch to Ar-Br or Ar-I Increase Temperature/Catalyst Loading CheckSubstrate->Solution4 No Solution5 Use Dry, Degassed Solvents Maintain Inert Atmosphere CheckConditions->Solution5 No CatalyticCycle cluster_main Catalytic Cycle Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_amide L-Pd(II)(Ar)(NR₂) PdII_complex->PdII_amide HNR₂, Base AmineCoord Amine Coordination PdII_amide->Pd0 Product Ar-NR₂ PdII_amide->Product RedElim Reductive Elimination

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomer Separation in Diazaspiro Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common and complex challenges encountered w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common and complex challenges encountered when separating diastereomers of diazaspiro compounds. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions in your own laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that researchers frequently encounter.

Q1: My diazaspiro diastereomers are co-eluting or showing very poor resolution (<0.8) on a standard C18 column. Where do I start?

A1: This is a very common starting point. Diastereomers, while having different physical properties, can be notoriously difficult to separate due to subtle structural differences. A standard C18 column often lacks the necessary selectivity.

Initial Steps:

  • Confirm Compound Integrity: First, ensure your sample is not degrading on the column. Check for peak tailing or the appearance of new, small peaks.

  • Switch Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. The different solvent properties (viscosity, polarity, and hydrogen bonding capability) can significantly alter selectivity.[1]

  • Modify the Mobile Phase: Introduce additives. For basic diazaspiro compounds, which are common, peak shape can be poor due to interactions with residual silanols on the silica support.[2][3] Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a buffer (e.g., ammonium formate) can improve peak shape and potentially resolve the diastereomers.[4][5][6][7]

Q2: I'm observing significant peak tailing for my basic diazaspiro compounds, which is obscuring the separation of the diastereomers. What's happening?

A2: Peak tailing for basic compounds is typically caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[2][3] This interaction is electrostatic and can be stronger for one diastereomer than the other, leading to poor peak shape and resolution.

Troubleshooting Steps:

  • Mobile Phase Additives: The most direct approach is to add a competitor for these active sites.

    • Acids: Adding 0.1% formic acid or acetic acid will protonate the basic nitrogens on your diazaspiro compound, leading to a more consistent charge state. It also helps to suppress the ionization of the silanol groups.

    • Buffers: Ammonium formate or ammonium acetate buffers can control the pH and provide ions that shield the silanol interactions.[4][6][7]

  • Column Choice:

    • End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanols.[3]

    • Hybrid Silica Columns: Consider columns with hybrid particle technology (e.g., BEH) which are more resistant to high pH and offer better peak shape for bases.

    • Superficially Porous Particles (SPP): These columns can provide higher efficiency and may improve separation even with some tailing.[3]

Q3: Should I be using normal-phase or reversed-phase chromatography for my diazaspiro diastereomers?

A3: The choice depends on the overall polarity of your compounds. However, both modes can be effective.

  • Reversed-Phase (RP-HPLC): This is often the first choice due to its robustness and reproducibility. It separates based on hydrophobicity. Subtle differences in the 3D structure of diastereomers can lead to different hydrophobic interactions with the stationary phase.

  • Normal-Phase (NP-HPLC): This technique can be very powerful for diastereomer separations, as it relies on polar interactions (like hydrogen bonding and dipole-dipole interactions) with a polar stationary phase (e.g., silica, cyano).[8] The spirocyclic core and the nitrogen atoms of your compound offer multiple sites for such interactions, which can be highly sensitive to stereochemistry.

Recommendation: If RP-HPLC fails to provide a separation, NP-HPLC is a logical and often successful next step.[8]

Q4: Can non-chromatographic methods be used for separation?

A4: Absolutely. For larger scale purifications, non-chromatographic methods can be highly effective, particularly crystallization.

  • Fractional Crystallization: Since diastereomers have different physical properties, including solubility, fractional crystallization can be an excellent method for separation, especially if one diastereomer is significantly less soluble in a particular solvent system.

  • Crystallization-Induced Diastereomer Transformation (CIDT): If your diastereomers can interconvert (epimerize) in solution, it's possible to have a dynamic process where the less soluble diastereomer crystallizes out, driving the equilibrium in solution towards that diastereomer.[9][10][11] This can theoretically lead to a 100% yield of a single diastereomer.[10][11][12] This often requires finding conditions (e.g., a specific acid, base, or temperature) that facilitate both epimerization in solution and selective crystallization.[13][11]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex separation challenges.

Guide 1: Optimizing Reversed-Phase HPLC Separations

Problem: Initial screening with standard C18 columns and ACN/Water or MeOH/Water gradients failed to resolve the diastereomers.

Underlying Principle: The key to separating closely related isomers is to maximize the selectivity (α) of the chromatographic system. This is achieved by altering the chemical interactions between the analytes, the stationary phase, and the mobile phase.

Troubleshooting Workflow: RP-HPLC Optimization

start No Separation on C18 step1 Change Organic Modifier (ACN <-> MeOH) start->step1 step2 Introduce Mobile Phase Additives (0.1% Formic Acid, 0.1% TFA, 10mM NH4OAc) step1->step2 No/Poor Resolution step3 Screen Alternative Stationary Phases step2->step3 No/Poor Resolution step4 Optimize Temperature step3->step4 Partial Resolution sub3_1 Phenyl-Hexyl step3->sub3_1 sub3_2 Pentafluorophenyl (PFP) step3->sub3_2 sub3_3 Embedded Polar Group (Amide/Carbamate) step3->sub3_3 sub3_4 Chiral Stationary Phase (CSP) step3->sub3_4 step5 Consider SFC or NP-HPLC step4->step5 Still Insufficient start SFC Method Start step1 Screen Columns (Silica, CN, Chiral) start->step1 step2 Optimize Co-Solvent (MeOH, EtOH, IPA) step1->step2 Identify Promising Column step3 Introduce Additives (e.g., 0.1% DEA for bases) step2->step3 Partial Resolution step4 Fine-tune T & P step3->step4 Good Peak Shape, Sub-optimal Resolution result Optimized Separation step4->result

Sources

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of 2,8-Diazaspiro[4.5]decan-1-one Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,8-diazaspiro[4.5]decan-1-one based inhibitors. This scaffold is of growing interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,8-diazaspiro[4.5]decan-1-one based inhibitors. This scaffold is of growing interest in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved physicochemical and pharmacokinetic properties.[1][2] However, like any scaffold, it possesses unique metabolic liabilities that must be addressed to develop successful drug candidates.

This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions encountered during the optimization of these promising compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Scenario 1: High Intrinsic Clearance in Human Liver Microsomes (HLM)

Q: My 2,8-diazaspiro[4.5]decan-1-one inhibitor shows rapid disappearance (high intrinsic clearance, Clint) in my HLM assay. What are the likely metabolic "hotspots" and how can I address them?

A: High intrinsic clearance in an HLM assay, particularly in the presence of the NADPH cofactor, strongly suggests that your compound is a substrate for cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[3][4][5] For the 2,8-diazaspiro[4.5]decan-1-one core, several positions are particularly susceptible to CYP-mediated oxidation.[6]

Causality & Identification:

  • Carbons Alpha to Nitrogen: The C-atoms adjacent to the nitrogen atoms in both the piperidine and pyrrolidinone rings are common sites for oxidation. This can lead to N-dealkylation if the nitrogens are substituted, or hydroxylation followed by ring opening.

  • Unsubstituted Positions on the Rings: Aliphatic C-H bonds, particularly at positions distant from electron-withdrawing groups, are susceptible to hydroxylation. For the piperidine ring, the C4-position (para to the spiro center) is a classic site of oxidation in similar cyclic systems.[7]

  • Attached Aromatic Groups: If your inhibitor has appended aryl or heteroaryl rings, these are prime targets for oxidation, especially if they are electron-rich or unsubstituted.[8]

Troubleshooting Workflow:

  • Step 1: Metabolite Identification: The most crucial first step is to identify the structure of the metabolite(s). Run a larger scale microsomal incubation and analyze the output by high-resolution LC-MS/MS. A mass shift of +16 Da is indicative of mono-oxidation. Fragmentation patterns will help pinpoint the location of the modification.

  • Step 2: Propose and Synthesize Modifications: Once the metabolic soft spot is identified, propose structural modifications to block this pathway.[9]

Diagram: Common Metabolic Hotspots & Blocking Strategies

Below is a diagram illustrating the likely sites of metabolic attack on the core scaffold and common chemical strategies to mitigate them.

Caption: Potential metabolic liabilities and corresponding medicinal chemistry strategies.

Scenario 2: Good HLM Stability but Poor Stability in Hepatocyte Assay

Q: My compound is stable in the HLM assay (with NADPH), but shows high clearance when I move to a cryopreserved hepatocyte assay. What's going on?

A: This is a classic diagnostic scenario. Since hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as cytosolic enzymes, this result points towards a non-CYP metabolic pathway.[10][11]

Causality & Investigation:

  • Phase II Conjugation: The most likely cause is glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). These enzymes conjugate polar functional groups (like -OH, -NH2, -COOH) with glucuronic acid or sulfate, respectively, to increase water solubility for excretion. If your parent compound has, or a Phase I metabolite rapidly forms, a suitable "handle," it can be quickly cleared by this route. The lactam nitrogen or other heteroatoms in your structure could be sites for direct conjugation.

  • Other Cytosolic Enzymes: Aldehyde oxidase (AO) is another common culprit, particularly if your molecule contains electron-deficient heterocycles (like pyridines or pyrimidines).

Troubleshooting Workflow:

  • Step 1: Cofactor/Inhibitor Experiments:

    • Run the hepatocyte assay in the presence of a pan-UGT inhibitor (e.g., alamethicin, to improve enzyme access, used with UDPGA cofactor) to see if clearance is reduced.[12]

    • If AO is suspected, run the assay with a known AO inhibitor (e.g., hydralazine).

  • Step 2: Re-evaluate Metabolite ID: Look for metabolites with mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).

  • Step 3: Structural Modification: If a conjugation "handle" is identified, you may need to mask it. For example, methylating a phenol to an anisole can block glucuronidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general strategies to "design in" metabolic stability for a 2,8-diazaspiro[4.5]decan-1-one series from the start?

A1: Proactively addressing metabolic stability is key.[9][13]

  • Increase sp3 character: The spirocyclic core is a good start. Continue to avoid large, flat, unsubstituted aromatic systems where possible.[1]

  • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (like fluorine or a trifluoromethyl group) on aromatic rings attached to the core can deactivate them towards oxidative metabolism by CYPs.[8]

  • Block Common Sites: Systematically introduce small, metabolically robust groups at known sites of metabolism. The most common strategy is replacing a hydrogen atom with fluorine or deuterium.[14][15]

    • Fluorine: The C-F bond is extremely strong and resistant to CYP-mediated cleavage.[14]

    • Deuterium: Replacing a C-H bond with a C-D bond at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect, where the heavier deuterium atom makes bond cleavage the rate-limiting step.[14][16]

  • Consider Bioisosteres: Replace metabolically labile groups with bioisosteres that are more stable but retain the desired biological activity.[17][18] For example, replacing a metabolically active phenyl ring with a pyridine ring can sometimes improve stability.[17]

Data Presentation: Impact of Modifications

The following table shows hypothetical data for a parent compound (Compound A ) and its modified analogs, illustrating the successful enhancement of metabolic stability.

CompoundModificationHLM t½ (min)HLM Clint (µL/min/mg)
A Parent Compound886.6
A-1 Deuteration at C4 of piperidine2231.5
A-2 Fluorination at C4 of piperidine4515.4
A-3 Phenyl ring replaced with 3-pyridyl3122.3

Q2: My compound has a chiral center at the spirocyclic core. Can stereochemistry affect metabolic stability?

A2: Absolutely. Metabolic enzymes, being chiral themselves, often exhibit stereoselectivity. One enantiomer may fit better into the enzyme's active site and be metabolized more rapidly than the other. It is crucial to synthesize and test individual enantiomers, as the more stable enantiomer (the "eutomer," if it retains activity) could have a significantly improved pharmacokinetic profile.

Q3: How do I perform a standard Human Liver Microsomal (HLM) stability assay?

A3: This is a cornerstone in vitro ADME assay.[5][9] Below is a detailed, standardized protocol.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance in the presence of human liver microsomes and the necessary cofactors.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) or simply NADPH stock solution.[19][20]

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[20][21]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN) for quenching

  • 96-well incubation plate and a plate shaker/incubator at 37°C

Procedure:

  • Preparation:

    • Thaw cryopreserved microsomes rapidly in a 37°C water bath and immediately place on ice.[21]

    • Prepare a microsomal working solution by diluting the stock to 1 mg/mL in cold phosphate buffer.

    • Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer.

  • Incubation Setup (96-well plate):

    • For each compound, set up wells for each time point (e.g., 0, 5, 15, 30, 45 min) and a negative control (minus cofactor).[3]

    • To each well, add the appropriate volume of phosphate buffer.

    • Add the microsomal working solution to achieve a final protein concentration of 0.5 mg/mL.[3]

    • Add the test compound working solution to achieve a final concentration of 1 µM.

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. For the T=0 time point, the quenching solution should be added before the NADPH.[20]

  • Time Course & Quenching:

    • At each designated time point (5, 15, 30, 45 min), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[20] This step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound by comparing its peak area to the internal standard's peak area.[19]

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound against time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Diagram: Experimental Workflow for Metabolic Stability Assessment

G A Start: Compound Synthesized B In Vitro Screen 1: Liver Microsomal Stability Assay A->B C Stable? (e.g., t½ > 30 min) B->C D In Vitro Screen 2: Hepatocyte Stability Assay C->D Yes G Metabolite ID (LC-MS/MS) C->G No E Stable? D->E F Proceed to In Vivo Pharmacokinetic Studies E->F Yes E->G No H Propose & Synthesize Analogs to Block Metabolism G->H H->B Re-test Analogs

Caption: A typical workflow for evaluating and improving the metabolic stability of new inhibitors.

References

  • Kamel, A. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]

  • Kaur, H., & Singh, J. (2017). Strategies to Enhance Metabolic Stabilities. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Kumar, P., Kumar, V., & Singh, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Balupuri, A., & Tedesco, G. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Wilkinson, C. F., et al. (1984). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • WJPR. (2024, December 17). The role of cytochrome p450 in drug metabolism. Retrieved from [Link]

  • AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]

  • ResearchGate. (2019, July 5). (PDF) Cytochrome P450 role in metabolism of drugs and chemicals. Retrieved from [Link]

  • Spirogen. (2017, July 21). Spirocycles in Drug Discovery. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • PubMed Central. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 10). An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and In Vivo Relevance. Retrieved from [Link]

  • YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • SlideShare. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing. Retrieved from [Link]

  • YouTube. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. Retrieved from [Link]

  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2015, July 8). (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Diazaspiro[4.

5]decan-1-one Derivatives Introduction The diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, including as antifungal chit...

Author: BenchChem Technical Support Team. Date: January 2026

5]decan-1-one Derivatives

Introduction

The diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, including as antifungal chitin synthase inhibitors.[1][2] However, a common and significant hurdle in the development of this series is poor aqueous solubility. This intrinsic property, often driven by high lipophilicity and strong crystal lattice energy, can lead to unreliable in vitro assay results, poor oral bioavailability, and ultimately, the failure of promising drug candidates.[3][4][5]

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and overcoming solubility challenges within the diazaspiro[4.5]decan-1-one series. We will move from fundamental solubility assessment to advanced formulation and chemical modification strategies, providing both the "how" and the "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: Why are my diazaspiro[4.5]decan-1-one compounds so poorly soluble?

A1: The poor solubility of this series typically stems from a combination of two key physicochemical properties:

  • High Lipophilicity (LogP): The core scaffold, often decorated with lipophilic aromatic or aliphatic groups to enhance target binding, leads to unfavorable interactions with water.[5]

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state (high melting point) mean that a significant amount of energy is required to break the crystal lattice and allow the molecule to be solvated by water.[5][6] The planar and symmetrical nature of some derivatives can exacerbate this issue.[5]

Q2: What is the very first step I should take to address a solubility problem?

A2: The first step is always to obtain a reliable, quantitative measurement of solubility. Do not rely on qualitative observations. You need to determine if you are facing a kinetic or thermodynamic solubility limit. A kinetic solubility assay is a good starting point for early discovery, while a thermodynamic (shake-flask) assay is the gold standard for lead optimization.[7][8]

Q3: What are the main strategies to improve the solubility of my compound?

A3: There are two primary avenues, which can be used alone or in combination:

  • Formulation-Based Approaches: Modifying the drug's environment to make it more soluble. This includes pH adjustment, using cosolvents, surfactants, or complexing agents like cyclodextrins.[3][9] This is often the fastest approach for early-stage in vitro and in vivo studies.

  • Chemical (Structural) Modification: Altering the molecule itself to improve its intrinsic properties. This can involve adding polar functional groups or creating a prodrug that is cleaved in vivo to release the active parent drug.[6][10]

Q4: Should I try a formulation or a chemical modification approach first?

A4: For early-stage discovery, formulation strategies are generally preferred because they are faster and do not require new synthesis.[11] They allow you to get reliable data for your existing compounds. If a compound shows exceptional promise but remains difficult to formulate, or if formulation approaches are not viable for the desired route of administration (e.g., high-dose oral solids), then a chemical modification or prodrug strategy becomes a critical parallel path.[12]

Troubleshooting Guide 1: Initial Solubility Assessment

Q: How do I accurately measure the solubility of my compound, and what's the difference between "kinetic" and "thermodynamic" solubility?

A: Understanding the distinction is critical for making informed decisions.

  • Kinetic Solubility is typically measured in high-throughput screening. It assesses the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, remains in solution.[7][8][13] This value is often higher than the true equilibrium solubility because it can represent a supersaturated or amorphous state.[13] It is useful for flagging potential issues and ensuring reliability in primary biological assays.[7]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by agitating an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.[7][8][14] This is the "gold standard" measurement needed for later-stage development, as it represents the maximum dissolved concentration of the most stable crystalline form.[5]

Workflow for Initial Solubility Assessment

G cluster_start Start Here cluster_assay Solubility Measurement cluster_decision Analysis & Decision start Have a new diazaspiro compound with unknown solubility kinetic_assay Perform Kinetic Solubility Assay (Nephelometry or similar) start->kinetic_assay Early Discovery (HTS support) thermo_assay Perform Thermodynamic Shake-Flask Assay (HPLC-UV or LC-MS) start->thermo_assay Lead Optimization (Pre-formulation) eval_kinetic Is Kinetic Solubility > 100 µM? kinetic_assay->eval_kinetic eval_thermo Is Thermodynamic Solubility > 20 µM? thermo_assay->eval_thermo good_sol Solubility is likely sufficient for initial in vitro screening. eval_kinetic->good_sol Yes needs_help Solubility is a potential liability. Proceed to Formulation Guides. eval_kinetic->needs_help No eval_thermo->good_sol Yes eval_thermo->needs_help No

Caption: Decision workflow for initial solubility characterization.

Q: My solubility results are inconsistent. What are the common pitfalls?

A: Inconsistency often points to issues with the compound's solid form or the experimental conditions.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[15][16] A metastable polymorph can initially show high solubility but then convert to a more stable, less soluble form over time, causing the concentration to crash out.[16][17] It is crucial to characterize the solid form before and after a thermodynamic solubility experiment using techniques like X-ray powder diffraction (XRPD).[15]

  • pH and Buffer Effects: The diazaspiro[4.5]decan-1-one scaffold contains basic nitrogen atoms. Their ionization state is highly dependent on pH. Ensure your buffer has sufficient capacity to maintain the target pH, as dissolving an acidic or basic compound can alter the local pH.

  • Equilibration Time: Thermodynamic solubility requires sufficient time to reach equilibrium. For highly crystalline compounds, this can take 24 hours or longer.[7] A common error is measuring the concentration too early.

Troubleshooting Guide 2: Formulation-Based Strategies

Q: My compound is a weak base. How can I use pH modification to improve its solubility for in vitro assays?

A: Since the diazaspiro core contains basic amines, they can be protonated at acidic pH to form more soluble salts. This is often the simplest and most effective initial strategy.[4][18]

  • Mechanism: Lowering the pH below the pKa of the basic nitrogens will convert the neutral free base into a charged, more polar cation, which is significantly more soluble in water.

  • Practical Steps:

    • Determine the pKa of your compound (experimentally or via software prediction).

    • Prepare a series of buffers (e.g., pH 7.4, 6.5, 5.0).

    • Measure the solubility at each pH. You should see a significant increase as the pH drops below the pKa.

  • Caution: Be mindful that biological assays are often pH-sensitive. While using a low pH stock solution is fine, ensure the final concentration in the assay medium is sufficiently diluted so as not to alter the assay's pH.

Q: What excipients are most effective for solubilizing diazaspiro compounds?

A: If pH modification is insufficient or not viable, several common pharmaceutical excipients can be screened.

Excipient TypeExamplesMechanism of ActionBest For
Cosolvents DMSO, Ethanol, PEG 400, Propylene GlycolReduces the polarity of the aqueous solvent system, making it more favorable for lipophilic solutes.[9]In vitro assays and early oral/IV formulations.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELForm micelles that encapsulate the hydrophobic drug in their core, presenting a hydrophilic exterior to the water.Formulations where significant solubilization is needed; can support oral and IV administration.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (Captisol®)Forms an inclusion complex where the hydrophobic drug sits inside the cyclodextrin's lipophilic cavity.[3]Excellent for increasing solubility for IV formulations; can prevent precipitation upon dilution.
Protocol: Screening Protocol for Solubilizing Excipients
  • Prepare Stock Solutions: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Prepare Excipient Blanks: In a 96-well plate, prepare aqueous solutions of your chosen excipients (e.g., 10% PEG 400, 5% HPβCD, 1% Tween 80 in PBS pH 7.4).

  • Initiate Precipitation: Add a small volume of the DMSO stock solution to each well (e.g., 2 µL into 198 µL of the excipient solution) to achieve a target concentration that is known to precipitate in buffer alone.

  • Equilibrate: Seal the plate and shake at room temperature for 2 hours.

  • Separate Undissolved Solid: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitate.

  • Quantify Soluble Fraction: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.

Troubleshooting Guide 3: Prodrug & Chemical Modification Strategies

Q: When should I consider a prodrug, and what are the most common strategies for the amine groups in the diazaspiro core?

A: A prodrug strategy should be considered when formulation approaches fail to provide adequate exposure for in vivo studies or are unsuitable for the final desired product profile.[19] Prodrugs temporarily mask the parent drug's problematic functional groups with a promoiety, which is cleaved enzymatically or chemically in vivo.[20]

For the basic amines in the diazaspiro scaffold, the goal is often to attach a polar, water-solubilizing group.

  • Phosphate Esters: A highly successful strategy involves creating an N-phosphonooxymethyl derivative.[21] This introduces a highly polar, ionizable phosphate group, dramatically increasing water solubility. The prodrug is then cleaved by endogenous phosphatases to release the parent amine.[21]

  • Amino Acid Conjugates: Attaching an amino acid can improve solubility and potentially leverage amino acid transporters in the gut for improved absorption.[22] These are typically cleaved by esterases or peptidases.[22]

Diagram: N-Phosphonooxymethyl Prodrug Strategy

G Parent Parent Drug (R₂NH) - Poorly Soluble - Active Prodrug Prodrug (R₂N-CH₂-O-PO₃²⁻) - Highly Soluble - Inactive Parent->Prodrug Chemical Synthesis Prodrug->Parent Enzymatic Cleavage Enzyme Alkaline Phosphatases (in vivo) Enzyme->Prodrug

Caption: A common prodrug approach for basic amines.

Q: I want to add a permanent polar functional group. Which positions on the diazaspiro[4.5]decan-1-one core should I consider?

A: This approach, known as structure-based drug design, aims to improve solubility without sacrificing biological activity. The key is to add polarity at a position that does not interact with the target protein and is exposed to the solvent.[23]

  • Strategy:

    • Examine SAR: Review the structure-activity relationship (SAR) of your series. Identify regions of the molecule where modifications are well-tolerated and do not lead to a loss of potency.

    • Computational Modeling: If a crystal structure or reliable homology model of your target protein is available, dock your inhibitors. Look for vectors on the scaffold that point away from the binding pocket and into the solvent.

    • Common Solubilizing Groups: Consider adding small, polar groups like a hydroxyl (-OH), a small ether (e.g., -OCH₂CH₂OH), or a basic amine like morpholine or piperazine, which can be protonated at physiological pH.[6][23]

References

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  • Iacob, A. D., Mititelu-Tartau, L., & Gafitanu, C. A. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules (Basel, Switzerland), 25(19), 4549.
  • Jadav, T., Solanki, B., & Patel, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 123-134. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Iacob, A. D., Mititelu-Tartau, L., & Gafitanu, C. A. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 25(19), 4549. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Iacob, A. D., Mititelu-Tartau, L., & Gafitanu, C. A. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 25(19), 4549. [Link]

  • Hussain, A., et al. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Drug Designing and Research. [Link]

  • Scientific Update. (2007). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. [Link]

  • Al-Zoubi, N., & Al-Malla, A. A. (2022). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley-VCH. [Link]

  • Thomas, A. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology, 41(10), 32-37. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & medicinal chemistry letters, 27(23), 5100–5108. [Link]

  • G. P. Moss, Ed. (2010). Prodrugs for Amines. MDPI. [Link]

  • Kumar, L., & Verma, S. (2018). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 19(8), 3437-3450. [Link]

  • Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1365. [Link]

  • Krise, J. P., & Stella, V. J. (1996). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Journal of pharmaceutical sciences, 85(9), 931–936. [Link]

  • Vemula, V. R. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Pop, V., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Pharmaceutics, 11(3), 122. [Link]

  • Hörter, D., & Dressman, J. B. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Silva, A. C., et al. (2015). Amino Acids in the Development of Prodrugs. Current topics in medicinal chemistry, 15(21), 2138–2153. [Link]

  • Sharma, R., & Kumar, V. (2022). Improving solubility via structural modification. ResearchGate. [Link]

  • Hsieh, S., et al. (2012). Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration. Pharmaceuticals (Basel, Switzerland), 5(8), 833–847. [Link]

  • Dowling, D. P., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS medicinal chemistry letters, 7(12), 1118–1122. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Sanches, B. M. A., & Ferreira, E. I. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current medicinal chemistry, 26(31), 5793–5833. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & medicinal chemistry, 27(22), 115136. [Link]

  • Jiang, X., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & biomolecular chemistry, 12(29), 5356–5359. [Link]

  • Kourounakis, A. P., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019(2), M1063. [Link]

  • Drug Hunter. (2024). The Modern Medicinal Chemist's Guide to Formulations. [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2824. [Link]

  • Fujino, H., & El-Kattan, A. F. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of medicinal chemistry, 54(4), 935–948. [Link]

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Spiro-Lactam Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for spiro-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the co...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spiro-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of catalyst selection for these structurally important motifs. Spiro-lactams, with their rigid, three-dimensional architecture, are prevalent in natural products and pharmacologically active compounds, making their efficient synthesis a critical goal.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Strategy

This section addresses high-level strategic decisions in planning a spiro-lactam synthesis campaign.

Q1: What are the primary catalytic strategies for forming spiro-lactams, and how do I choose between them?

A1: The choice of strategy is fundamentally dictated by the structure of your starting material and the desired spiro-lactam core (e.g., spiro-β-lactam vs. spiro-γ-lactam). The three most common catalytic approaches are:

  • [2+2] Cycloadditions (Staudinger Reaction): This classic method involves the reaction of a ketene (often generated in situ from an acyl chloride) with an imine.[3][4] It is particularly effective for synthesizing spiro-β-lactams. The reaction is often promoted by a base like triethylamine. While not always strictly "catalytic" in the modern sense, catalyst choice can influence the formation of the ketene precursor.[3]

  • [3+2] Cycloadditions: This strategy is highly versatile for building five-membered spiro-γ-lactam rings.[5][6] A common approach is the phosphine-catalyzed annulation between an electron-deficient alkene (or alkyne) and a suitable 1,3-dipole precursor.[1] Triphenylphosphine (PPh₃) is a frequently used catalyst for this transformation.[1]

  • Transition Metal-Catalyzed Intramolecular Cyclizations: This modern approach offers excellent control over stereochemistry, especially for creating challenging all-carbon quaternary spiro-centers. Metals like Nickel, Rhodium, and Copper are employed. For instance, a Nickel(0) catalyst paired with a chiral phosphine ligand can effect an enantioselective intramolecular C-acylation to form spirocyclic β-keto lactones, which are precursors to spiro-lactams.[7][8]

To help guide your decision, consider the following workflow:

G start What is your target? spiro_beta Spiro-β-Lactam start->spiro_beta spiro_gamma Spiro-γ-Lactam start->spiro_gamma ketene_imine Do you have ketene and imine precursors? spiro_beta->ketene_imine tm_cyclo Is enantioselectivity critical for a quaternary center? spiro_beta->tm_cyclo dipolar Do you have a 1,3-dipole precursor and a dipolarophile? spiro_gamma->dipolar staudinger Strategy: [2+2] Staudinger Cycloaddition Catalyst: Often base-promoted (e.g., Et3N). Consider Lewis acids for imine activation. ketene_imine->staudinger Yes ni_cat Strategy: Ni-Catalyzed Intramolecular Cyclization Catalyst: Ni(COD)2 Ligand: Chiral phosphine (e.g., Mandyphos) tm_cyclo->ni_cat Yes phosphine_cat Strategy: [3+2] Dipolar Cycloaddition Catalyst: Phosphine (e.g., PPh3) dipolar->phosphine_cat Yes

Caption: Catalyst strategy selection workflow.

Q2: My reaction requires high enantioselectivity. What are the key considerations for choosing a chiral catalyst system?

A2: Achieving high enantioselectivity hinges on selecting a catalyst system where the chiral ligand effectively creates a steric and electronic environment that differentiates the two enantiotopic faces of the prochiral substrate.

  • Catalyst-Ligand Matching: The metal and ligand must be compatible. For example, in nickel-catalyzed spirocyclizations, bisphosphine ligands like Mandyphos have proven effective with a Ni(COD)₂ precursor.[7]

  • Ligand Screening is Essential: There is no universal chiral ligand. For a new substrate, it is crucial to screen a small library of ligands. Interestingly, for nickel-catalyzed lactone spirocyclization, different Mandyphos ligands (e.g., SL-M001-1 vs. SL-M009-1) showed complementary performance depending on the desired ring size, highlighting the subtlety of ligand effects.[7]

  • Beware the Background Reaction: A common pitfall is a competing, non-catalyzed background reaction that produces a racemic product, thereby eroding the overall enantiomeric excess (ee). This was observed in a nickel-catalyzed reaction where the base (LHMDS) alone could promote the cyclization.[7] If you suspect this, run a control experiment without the metal catalyst. If the background reaction is significant, you may need to lower the temperature or use a less reactive base.

Q3: How do I determine the optimal catalyst loading?

A3: The goal is to use the minimum amount of catalyst required for an efficient reaction to minimize cost and simplify purification.

  • Starting Point: For screening, a catalyst loading of 5-10 mol% is a common starting point. For phosphine-catalyzed reactions, loadings can be higher, around 20 mol%.[1]

  • Optimization: Once feasibility is established, systematically decrease the loading (e.g., to 2 mol%, 1 mol%, 0.5 mol%) until you see a significant drop in yield or an increase in reaction time.

  • High Turnover Systems: Highly efficient systems, such as some RuPHOX-Ru catalysts used in asymmetric hydrogenations (a related field), can achieve substrate-to-catalyst ratios (S/C) of over 10,000, though this level of efficiency is exceptional.[9] For most spiro-lactam formations, an S/C of 100 to 1000 is considered very good.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q: My reaction is giving a low yield or not working at all. What should I check first?

A: A low or zero yield can stem from several factors. Systematically investigate the following:

  • Catalyst Integrity:

    • Cause: Is your catalyst active? Transition metal pre-catalysts can be sensitive to air and moisture. Phosphine catalysts can oxidize.

    • Solution: Use fresh catalyst or catalyst from a freshly opened bottle. Handle air-sensitive catalysts (like Ni(COD)₂) in a glovebox. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) if required by the protocol.[7]

  • Substrate Reactivity:

    • Cause: Your starting material may be sterically hindered or electronically unsuited for the desired transformation. For example, in phosphine-catalyzed [3+2] annulations, strongly electron-withdrawing groups on the dipolarophile are often necessary for good reactivity.[1]

    • Solution: Re-evaluate your substrate. Can you use a more activated starting material? For Staudinger reactions, ensure the imine is sufficiently electrophilic and the acyl chloride readily forms a ketene.[3]

  • Reaction Conditions:

    • Cause: The temperature may be too low to overcome the activation energy, or the solvent may be inappropriate.

    • Solution: First, ensure your reagents are fully dissolved in the chosen solvent. If the reaction is sluggish at room temperature, try gently heating (e.g., to 40-60 °C). Be aware that excessive heat can decompose the catalyst or product. Run a control to check the thermal stability of your starting material.

Q: I'm forming my product, but the diastereoselectivity (d.r.) or enantioselectivity (ee) is poor.

A: This is a common challenge, particularly in stereoselective synthesis.

  • Competing Background Reaction:

    • Cause: As mentioned in the FAQ, an uncatalyzed reaction pathway can produce a racemic or diastereomerically mixed product, lowering the overall selectivity.

    • Solution: Run the reaction without the catalyst to quantify the background reaction rate. If it's significant, lower the reaction temperature. This slows down most reactions, but it will often have a greater negative impact on the higher-energy uncatalyzed pathway, thus improving selectivity.

  • Incorrect Ligand Choice:

    • Cause: The chiral ligand is not providing adequate stereochemical control.

    • Solution: This necessitates screening other ligands. Even subtle changes to the ligand backbone or steric bulk can have a profound impact on selectivity. In some rhodium-catalyzed syntheses of spiro-β-lactams, high stereoselectivity was achieved, indicating that the right catalyst system is key.[8]

  • Solvent Effects:

    • Cause: The solvent can influence the organization of the transition state.

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). A more coordinating solvent might interact with the metal center, altering the ligand's conformation and affecting selectivity.

Q: My reaction is producing an unexpected side product. How can I identify and suppress it?

A: Side product formation points to an alternative, undesired reaction pathway.

  • Dimerization of Starting Material:

    • Cause: This is common when a reactive intermediate is generated that can react with itself. For example, in reactions designed to generate a strained 1-azadiene for a Diels-Alder reaction, dimerization was the sole observed outcome when the dienophile was unreactive.[10]

    • Solution: Use a more reactive reaction partner to trap the intermediate before it can dimerize. Alternatively, generating the reactive intermediate slowly (slow addition of a reagent) can keep its instantaneous concentration low, favoring the desired bimolecular reaction over the undesired one.

  • Formation of a Fused System Instead of Spiro:

    • Cause: The cyclization may be occurring at a different position, leading to a fused bicyclic product rather than a spirocyclic one. This can be a thermodynamically or kinetically favored alternative pathway. Investigations have shown that fused systems can sometimes form preferentially over spiro systems under standard conditions.[11]

    • Solution: This is a fundamental regioselectivity problem. Modifying the catalyst or ligand can alter the reaction's course. Steric blocking groups on the substrate can also be used to disfavor the fused pathway and promote spirocyclization.[11]

  • Regioisomer Formation:

    • Cause: In reactions like the [3+2] annulation, the cycloaddition can occur with two different orientations, leading to regioisomers. This was observed in the phosphine-catalyzed synthesis of spirocyclopentene-β-lactams, where both α- and γ-regioisomers were formed.[1]

    • Solution: The electronic properties of the substrates can influence regioselectivity. It was noted that alkylidenes with strongly electron-withdrawing groups tended to favor the γ-regioisomer.[1] Therefore, modifying the electronics of your starting materials is a powerful tool to control the outcome.

Section 3: Key Experimental Protocols

These protocols provide a starting point for implementing two common catalytic strategies. Note: These are general procedures and must be optimized for your specific substrate.

Protocol 1: Phosphine-Catalyzed [3+2] Annulation for Spirocyclopentene-β-Lactams

This protocol is adapted from methodologies used for the synthesis of spiro-lactams via phosphine catalysis.[1]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 6-alkylidenepenicillanate (1.0 equiv) and triphenylphosphine (PPh₃) (0.2 equiv, 20 mol%).

  • Solvent Addition: Add anhydrous toluene (to achieve a ~0.1 M concentration of the limiting reagent). Stir the mixture until all solids are dissolved.

  • Reagent Addition: In a separate vial, prepare a solution of the allenoate (1.0 equiv) in anhydrous toluene. Add this solution to the reaction flask dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is ethyl acetate/hexane) to isolate the spiro-lactam product(s). Note that regioisomers may need to be separated.[1]

Protocol 2: Nickel-Catalyzed Enantioselective α-Spirocyclization of a Lactone

This protocol is based on the enantioselective synthesis of β-keto lactones, key precursors for spiro-lactams, developed by Watson and coworkers.[7]

  • Catalyst Preparation (in a glovebox): To a vial, add Ni(COD)₂ (0.1 equiv, 10 mol%) and the chiral Mandyphos ligand (e.g., SL-M009-1, 0.11 equiv, 11 mol%).

  • Solvent and Substrate Addition (in a glovebox): Add anhydrous toluene. Stir for 15 minutes. Add the α-alkylated lactone substrate (1.0 equiv).

  • Reaction Initiation (in a glovebox): Add LHMDS (1.1 equiv, as a 1.0 M solution in THF) dropwise to the vial. Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a heating block set to the desired temperature (e.g., 40 °C). Stir for the required time (e.g., 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography. Determine yield and enantiomeric excess (ee) by chiral HPLC.

Section 4: Data Summary Table

The choice of ligand is critical for enantioselectivity. The table below summarizes data for a Nickel-catalyzed spirocyclization to form a 7-membered ring, demonstrating how different ligands can yield different outcomes for the same transformation.[7]

EntryLigandCatalyst PrecursorYield (%)ee (%)
1SL-M001-1Ni(COD)₂5478
2SL-M009-1Ni(COD)₂8486

Data adapted from Li, A., et al., Org. Lett. 2020, 22, 19, 7776–7781.[7] As shown, for this specific substrate, the SL-M009-1 ligand provided superior results in both yield and enantioselectivity.

References
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  • Dao Thi, H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Li, W., et al. (2024). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Organic Letters, 26(3), 614-619. [Link]

  • Li, A., et al. (2020). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 22(19), 7776–7781. [Link]

  • Liang, Z., & Sarlah, D. (2019). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 21(18), 7495–7499. [Link]

  • Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 1046892. [Link]

  • Mishra, S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3945-3962. [Link]

  • (Reference placeholder - not used in text)
  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3534-3571. [Link]

  • Soares, M. I. L., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(30), 5708-5721. [Link]

  • March, J., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Bioorganic & Medicinal Chemistry, 25(12), 3138-3144. [Link]

  • Akkurt, M., et al. (2016). Synthesis of medicinally privileged spiro-β-lactams. ACS Omega, 1(4), 623-629. [Link]

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  • González-Villar, J., et al. (2019). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry, 84(24), 16034-16045. [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Chiral Diazaspirocyclic Synthesis

Introduction: The Criticality of Stereochemical Control Diazaspiro compounds, characterized by two nitrogen-containing rings sharing a single spirocyclic carbon, are privileged scaffolds in modern drug discovery.[1] Thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Control

Diazaspiro compounds, characterized by two nitrogen-containing rings sharing a single spirocyclic carbon, are privileged scaffolds in modern drug discovery.[1] Their rigid, three-dimensional architecture allows for precise presentation of functional groups, making them ideal candidates for targeting complex biological systems. However, the very stereocenters that make these molecules valuable also present a significant synthetic challenge: the risk of racemization. Loss of stereochemical purity can lead to mixtures of enantiomers or diastereomers with drastically different pharmacological and toxicological profiles, rendering a drug candidate ineffective or even harmful.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource formatted in a question-and-answer style. It is designed to address specific issues encountered during the synthesis of chiral diazaspiro compounds, explaining the mechanistic basis of racemization and offering field-proven strategies to maintain stereochemical integrity.

Fundamental Principles: Understanding the Roots of Racemization

Before troubleshooting, it is crucial to understand the primary mechanisms through which a chiral diazaspiro compound can lose its stereochemical information. Racemization occurs when a pure enantiomer is converted into an equal mixture of both enantiomers, resulting in a racemic, optically inactive product.[2]

The most common pathways in diazaspirocyclic systems include:

  • Epimerization at α-Carbons: Protons on carbons adjacent to activating groups (e.g., carbonyls, imines) can be acidic. Under basic or even mildly acidic conditions, deprotonation can form a planar, achiral enolate or aza-enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization at that center.[2][3]

  • Nitrogen Inversion: The nitrogen atom in an amine is typically pyramidal and undergoes rapid inversion at room temperature, which racemizes its stereocenter.[4] While often too fast to isolate enantiomers, incorporating the nitrogen into a strained ring or attaching electron-withdrawing groups can raise the inversion barrier, potentially making the nitrogen a stable stereocenter.[5] However, improper conditions can provide enough energy to overcome this barrier.

  • Ring-Chain Tautomerism: Certain diazaspirocyclic structures can exist in equilibrium with an open-chain achiral or rapidly racemizing form. Shifting this equilibrium, often influenced by solvent, pH, or temperature, can be a pathway for stereochemical scrambling.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is producing a racemic or partially racemized mixture. What are the most likely causes?

This is a common and frustrating issue. The loss of enantiomeric excess (ee) points to an unintended racemization pathway being active under your reaction or workup conditions.[6]

Immediate Troubleshooting Steps:

  • Temperature Profile: High temperatures provide the activation energy for racemization pathways like nitrogen inversion or overcoming the barrier to deprotonation.[4]

    • Action: Rerun the reaction at a significantly lower temperature (e.g., drop from room temperature to 0 °C or -78 °C). If the reaction is too slow, screen for a more active catalyst that operates under milder conditions.

  • Base/Acid Strength: The presence of a strong base is a primary culprit for epimerization at α-carbons. Similarly, strong acids can catalyze racemization via enol or iminium ion formation.

    • Action: If a base is required, switch to a milder, non-nucleophilic base (e.g., from NaH to K₂CO₃ or an organic base like DBU, used sparingly). If the reaction is acid-catalyzed, consider using a weaker Brønsted acid or a Lewis acid that is less prone to promoting proton exchange.

  • Prolonged Reaction Times: The longer your chiral product is exposed to destabilizing conditions, the more likely it is to racemize.

    • Action: Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion. Do not let reactions run overnight without first confirming the stereochemical stability of the product under those conditions.

  • Workup and Purification Conditions: Racemization can occur after the reaction is complete.[3][6] Exposure to harsh pH during aqueous workup or on-column racemization during chromatography are frequent issues.

    • Action: Ensure all aqueous washes are pH-neutral or buffered. For purification, prioritize flash chromatography with neutral silica gel over potentially acidic or basic media. If on-column racemization is suspected, consider switching to a different stationary phase or using a less interactive mobile phase.

Q2: How can I proactively select reaction conditions to minimize racemization?

Proactive design is key to a successful asymmetric synthesis. The choice of catalyst, solvent, and protecting groups can create an environment that inherently protects stereochemical integrity.

Strategic Selection of Reaction Parameters:

ParameterRecommendation for High FidelityRationale
Catalyst System Chiral organocatalysts (e.g., squaramides, cinchona alkaloids) or well-defined chiral metal complexes.[7][8]These catalysts operate through highly organized, diastereomeric transition states, often under very mild conditions, which lowers the risk of side reactions like racemization.[9]
Solvent Aprotic, non-polar solvents (e.g., Toluene, CH₂Cl₂, THF).Polar, protic solvents (like methanol or water) can facilitate proton transfer, which is a key step in many racemization mechanisms. They can also interfere with the hydrogen bonding crucial for many organocatalysts to exert stereocontrol.
Temperature As low as practically possible (-20 °C to -78 °C is common).Reduces the kinetic energy of the system, making it less likely to overcome the activation energy barrier for racemization pathways.[9]
Additives Use of Lewis acids (e.g., Ag₂O, Sc(OTf)₃) in catalytic amounts.In some cycloadditions, a co-catalytic Lewis acid can accelerate the desired reaction pathway, allowing for lower temperatures and shorter reaction times, thereby outcompeting racemization.[7]
Q3: Can my choice of nitrogen-protecting group influence racemization?

Absolutely. The protecting group is not a passive bystander; it directly influences the electronic and steric environment of the nitrogen and adjacent atoms.[10][11][12]

Impact of Common N-Protecting Groups:

  • Electron-Withdrawing Groups (Boc, Cbz, Sulfonamides):

    • Benefit: These groups significantly increase the energy barrier for nitrogen inversion, helping to lock the nitrogen's configuration.[5] They also decrease the nucleophilicity of the nitrogen.[10] The 2-nitrobenzenesulfonyl (Ns) group, for instance, has been shown to effectively suppress α-deprotonation by promoting sulfonamide anion formation.[13]

    • Risk: By withdrawing electron density, they can increase the acidity of α-protons, making the adjacent carbon stereocenter more susceptible to base-mediated epimerization.

  • Bulky Alkyl Groups (e.g., Trityl):

    • Benefit: Their steric bulk can physically block access to α-protons, providing a steric shield against deprotonation.

    • Risk: They do not significantly raise the barrier to nitrogen inversion electronically and can sometimes be cleaved under conditions that promote racemization.

Recommendation: For diazaspiro systems with a stereocenter adjacent to a nitrogen, a bulky, electron-withdrawing group like a pivaloyl (Piv) or a carefully chosen sulfonamide often provides the best balance of electronic stabilization against N-inversion and steric hindrance to prevent α-deprotonation.

Q4: What are the best practices for purifying chiral diazaspiro compounds without inducing racemization?

The final purification step is a critical point where stereochemical integrity can be lost.

Purification Best Practices:

  • Chromatography:

    • Stationary Phase: Use high-purity, neutral silica gel. If you suspect interaction with silica, consider alternative phases like alumina (neutral grade) or C18 (reversed-phase).

    • Mobile Phase: Avoid highly acidic or basic modifiers. If a modifier is needed, use a volatile buffer system (e.g., triethylamine/acetic acid in small amounts) that can be removed easily.

    • Loading: Use a "plug" of sample adsorbed onto a small amount of silica or celite rather than dissolving it in a strong, polar solvent that might promote on-column degradation.

  • Chiral HPLC/SFC Analysis:

    • Purpose: This is the gold standard for accurately determining the enantiomeric excess (% ee) of your product.[14] It is a crucial analytical step to validate that your synthesis and purification were successful.

    • Method: Utilize a chiral stationary phase (CSP) that can differentiate between the enantiomers.[15][16] Both normal-phase and reversed-phase chiral columns are available. Supercritical Fluid Chromatography (SFC) is often faster and provides excellent resolution for many spirocyclic compounds.

  • Crystallization:

    • If your compound is crystalline, diastereomeric resolution or preferential crystallization can be powerful purification techniques. However, be aware that the conditions of dissolution and crystallization (solvent, temperature) must not promote racemization in the solution phase.

Visual Guides & Workflows

Potential Racemization Pathways

The following diagram illustrates the key decision points and pathways that can lead to a loss of stereochemical integrity.

G cluster_conditions Reaction/Workup Conditions cluster_mechanisms Racemization Mechanisms Start Chiral Diazaspiro Product (High ee) Temp High Temperature pH Strong Acid/Base Time Long Reaction Time Racemic Racemic or Epimerized Mixture Epimerization α-Carbon Epimerization (via Enolate/Imine) Temp->Epimerization Provides Activation Energy Inversion Nitrogen Inversion Temp->Inversion Provides Activation Energy RingChain Ring-Chain Tautomerism Temp->RingChain Provides Activation Energy pH->Epimerization Catalyzes Deprotonation Time->Epimerization Increases Exposure Time->Inversion Increases Exposure Time->RingChain Increases Exposure Epimerization->Racemic Inversion->Racemic RingChain->Racemic

Caption: Key factors leading to racemization.

Troubleshooting Workflow for Low Enantioselectivity

Use this workflow to systematically diagnose and resolve issues of low enantiomeric excess (% ee) in your synthesis.

G Start Low ee Observed in Product Check_SM Verify Purity & ee of Starting Materials Start->Check_SM Check_Conditions Analyze Reaction Conditions Check_SM->Check_Conditions Purity OK Check_Workup Analyze Workup/ Purification Check_Conditions->Check_Workup Conditions Mild Lower_Temp Action: Rerun at Lower Temperature (e.g., 0°C, -78°C) Check_Conditions->Lower_Temp Temp > 0°C? Change_Base Action: Switch to Milder Base/Acid or Buffer pH Check_Conditions->Change_Base Harsh pH? Change_Solvent Action: Switch to Aprotic, Non-polar Solvent Check_Conditions->Change_Solvent Protic Solvent? Neutral_Purify Action: Use Neutral Silica & Buffered Eluents Check_Workup->Neutral_Purify Harsh pH or Active Media? End High ee Achieved Check_Workup->End Procedure OK Lower_Temp->End Change_Base->End Change_Solvent->End Neutral_Purify->End

Caption: A systematic workflow for troubleshooting low ee.

Experimental Protocol Example: Stereoselective Synthesis of a Diazaspirocycle via Organocatalysis

This protocol illustrates a robust method for synthesizing a chiral diazaspirocycle, incorporating principles that minimize racemization.[7][8]

Reaction: Asymmetric [3+2] Cycloaddition of an Azomethine Ylide Precursor with an Unsaturated Pyrazolone.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (Azomethine ylide precursor)

  • 4-Benzylidene-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one

  • Chiral Squaramide Catalyst ((S,S)-DACH-Squaramide, 5 mol%)

  • Silver(I) Oxide (Ag₂O, 5 mol%)

  • Toluene, Anhydrous

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Flask Preparation: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add the 4-benzylidene-pyrazolone (1.0 mmol, 1.0 eq), the chiral squaramide catalyst (0.05 mmol, 0.05 eq), and Ag₂O (0.05 mmol, 0.05 eq).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the resulting suspension at room temperature for 10 minutes.

  • Precursor Addition: Add the N-(diphenylmethylene)glycine tert-butyl ester (1.2 mmol, 1.2 eq) to the flask in one portion.

  • Reaction Execution: Cool the reaction mixture to 0 °C using an ice bath. Stir vigorously at this temperature.

    • Causality Note: Running the reaction at 0 °C instead of room temperature is a critical choice to disfavor any potential background reactions or product epimerization, ensuring the catalytically controlled pathway dominates.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 2-3 hours. The reaction is typically complete within 24 hours.

  • Quenching and Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure. Avoid aqueous workup unless necessary to prevent introducing water that could facilitate racemization during purification.

  • Purification: Purify the crude residue by flash column chromatography on neutral silica gel using a hexane/ethyl acetate gradient.

    • Self-Validation Note: The use of neutral silica is a deliberate step to avoid the potentially acidic nature of standard silica gel, which could cause epimerization of the product on the column.

  • Analysis: Combine the product-containing fractions and remove the solvent in vacuo. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (% ee) of the major diastereomer by chiral HPLC analysis.

Expected Outcome: This procedure should yield the desired diazaspiro[pyrrolidine-3,4'-pyrazolone] product with good yield, high diastereoselectivity (>15:1 dr), and high enantioselectivity (>95% ee).[7][8]

References

  • Martínez-Pardo, P., et al. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis. Available at: [Link]

  • Yin, B., et al. (2022). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers. Available at: [Link]

  • Du, D., et al. (2016). Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones by Squaramide-Catalyzed Cascade Aza-Michael/Michael Reactions. Request PDF on ResearchGate. Available at: [Link]

  • Wikipedia. Racemization. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cardillo, G., & Gualandi, A. (2019). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. organic-chemistry.org. Available at: [Link]

  • Singh, U., & Singh, S. (2022). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. Available at: [Link]

  • Piacenza, M., & Madsen, R. (2020). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. Available at: [Link]

  • Extance, A. (2021). Stable nitrogen chiral centres are possible – under the right conditions. Chemistry World. Available at: [Link]

  • Akpa, O., et al. (2018). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • University of Liverpool. Asymmetric Synthesis. University of Liverpool Lecture Notes. Available at: [Link]

  • Singh, U., & Singh, S. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gladiali, S. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie. Available at: [Link]

  • Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Lee, J., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Siddiqui, M. R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Annunziata, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. organic-chemistry.org. Available at: [Link]

  • Gavrilova, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Drake, K., et al. (2005). Analysis of chiral pharmaceuticals using HPLC with CD detection. ResearchGate. Available at: [Link]

  • Parshikov, I. A., et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]

  • Pharma Interview Questions and Answers. (2022). What are the various ways of Chiral Separation by using HPLC? YouTube. Available at: [Link]

  • Mohamed, G. G., & Abd El-Wahab, Z. H. (2003). Stereochemistry of new nitrogen containing heterocyclic compounds. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,8-Diazaspiro[4.5]decanones: From Kinase Inhibition to Antifungal Activity

Introduction: The Rise of the Spirocyclic Scaffold in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Spirocyclic Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor.[1][2] By joining two rings through a single, shared carbon atom, these structures introduce a rigid, three-dimensional geometry that can precisely orient functional groups for optimal interaction with biological targets.[3] This inherent conformational restriction often leads to enhanced binding affinity and selectivity compared to more flexible, linear, or planar analogs.[2]

The 2,8-diazaspiro[4.5]decanone core, a motif featuring a piperidine ring fused to a pyrrolidinone ring via a spiro-carbon, has proven to be a particularly versatile and privileged scaffold. Its utility spans a remarkable range of therapeutic targets, from mammalian kinases involved in inflammatory diseases to enzymes essential for fungal cell wall synthesis. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this scaffold across different biological targets, offering insights into how subtle structural modifications can dictate potency and selectivity. We will delve into the causality behind experimental choices and provide supporting data and protocols for researchers in the field.

Comparative SAR Analysis Across Diverse Biological Targets

The true utility of a scaffold is demonstrated by its adaptability. The 2,8-diazaspiro[4.5]decanone core has been successfully optimized to target distinct protein families, with each campaign revealing unique SAR trends.

Dual TYK2/JAK1 Kinase Inhibition: A Strategy for Inflammatory Diseases

The Janus kinase (JAK) family plays a pivotal role in cytokine signaling, making its members attractive targets for autoimmune and inflammatory disorders. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[4][5] The central SAR strategy involved exploring substitutions at the N-8 position of the piperidine ring, which is directed towards the solvent-exposed region of the kinase ATP-binding site.

Systematic exploration revealed that introducing specific heterocyclic moieties at the N-8 position was critical for potency. The initial lead compounds were developed from a known selective TYK2 inhibitor, and the introduction of the spirocyclic scaffold was a key step in optimizing the properties of the molecule.[4] The SAR exploration led to the discovery of compound 48 , which demonstrated excellent potency for TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, and over 23-fold selectivity against the related JAK2 kinase.[4] This selectivity is crucial for avoiding potential side effects associated with JAK2 inhibition. Furthermore, compound 48 showed potent anti-inflammatory effects in animal models of ulcerative colitis, superior to the established drug tofacitinib.[4]

Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

CompoundR Group (at N-8)TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
14l (Lead) (Structure not fully detailed in abstract)PotentPotentLess Potent
48 Optimized heterocyclic moiety637>850

Data synthesized from the findings reported in J Med Chem. 2022 Feb 24;65(4):3151-3172.[4]

The success of this series underscores a key principle: the piperidine N-8 position serves as a primary vector for achieving target-specific interactions, while the rigid diazaspiro core acts as the anchoring scaffold.

Caption: Key modification sites on the 2,8-diazaspiro[4.5]decanone scaffold for TYK2/JAK1 inhibition.

RIPK1 Kinase Inhibition: Targeting Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[6] A virtual screening campaign identified a triazaspiro[4.5]decane-2,4-dione hit, which was then optimized into a series of potent 2,8-diazaspiro[4.5]decan-1-one RIPK1 inhibitors.[6][7] This transition from a triaza- to a diaza-scaffold highlights a common drug design strategy to improve drug-like properties.

In this series, the SAR was driven by substitutions at both the N-2 and N-8 positions. The N-8 position was typically acylated with various substituted benzoyl groups, while the N-2 position was substituted with different benzyl moieties. This dual-substitution strategy allowed for fine-tuning of interactions within the RIPK1 active site. The optimization culminated in compound 41 , which displayed a potent RIPK1 inhibitory activity with an IC50 of 92 nM and demonstrated a significant anti-necroptotic effect in a cellular model.[6][7]

Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors

CompoundR1 Group (at N-2)R2 Group (at N-8)RIPK1 IC50 (nM)
Hit (8) BenzylBenzoyl(Hit Compound)
41 4-Fluorobenzyl2-Chloro-4-fluorobenzoyl92

Data synthesized from the findings reported in Bioorg Med Chem. 2022 Apr 1;59:116686.[6]

This work illustrates that for targets like RIPK1, both nitrogen atoms of the scaffold can be leveraged as critical attachment points to probe different subpockets of the enzyme's active site, enabling a more comprehensive SAR exploration.

Phospholipase D (PLD) Inhibition: The Advantage of Chirality and sp3 Character

Phospholipase D (PLD) isoforms are involved in cell signaling and have been implicated in cancer and other diseases. An effort to develop PLD inhibitors saw a strategic shift from a triazaspiro[4.5]decanone core to the 2,8-diazaspiro[4.5]decanone scaffold.[8] This decision was driven by the need to improve physicochemical properties. The parent triaza-scaffold suffered from low plasma free fraction and very short in vivo half-life.[8]

The removal of one nitrogen atom to create the 2,8-diazaspiro[4.5]decanone core accomplished several goals simultaneously:

  • Increased sp3 Character: This generally improves solubility and metabolic stability.

  • Introduction of a Chiral Center: The spiro-carbon becomes a chiral center, allowing for the exploration of stereochemistry as a driver of selectivity.

  • Improved Pharmacokinetics: The new core resulted in compounds with enhanced plasma free fraction and longer in vivo half-lives (t1/2 > 3 h vs. < 0.15 h for the triaza core).[8]

Crucially, the study found that the stereochemistry was vital, with different enantiomers showing selective inhibition of the individual PLD isoforms (PLD1 vs. PLD2).[8] This highlights the importance of the scaffold's rigid 3D structure in conferring isoform selectivity.

Antifungal Activity: Chitin Synthase Inhibition

Demonstrating remarkable versatility, the 2,8-diazaspiro[4.5]decan-1-one scaffold has also been employed to develop antifungal agents that inhibit chitin synthase, an enzyme crucial for the fungal cell wall but absent in mammals.[9] A series of derivatives were synthesized and evaluated, revealing that substitutions at the N-8 position with various acyl and sulfonyl chlorides were key to their activity.

Several compounds exhibited excellent potency against chitin synthase, with IC50 values as low as 0.12 mM, comparable to the natural product polyoxin B (IC50 = 0.08 mM).[9] Notably, compound 4d showed potent activity against Candida albicans with a MIC value of 0.04 mmol/L, superior to the widely used antifungal fluconazole.[9] Furthermore, several compounds displayed synergistic effects when used in combination with fluconazole.[9] This suggests that the 2,8-diazaspiro[4.5]decanone core can serve as a foundation for developing novel antifungal agents that could help combat drug resistance.

Experimental Protocols: A Guide to Characterization

The robust characterization of compound activity is the bedrock of any SAR study. Below are detailed protocols for key assays used in the evaluation of 2,8-diazaspiro[4.5]decanone derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., for TYK2/JAK1/RIPK1)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase enzyme.

A. Materials and Reagents:

  • Purified recombinant human kinase (e.g., TYK2, JAK1, or RIPK1).

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds (2,8-diazaspiro[4.5]decanone derivatives) dissolved in 100% DMSO.

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Setup: Add 1 µL of the diluted compounds, DMSO (for 0% inhibition control), and a known potent inhibitor (for 100% inhibition control) to the appropriate wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in Kinase Assay Buffer at a concentration close to its Km for the specific kinase. Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a detection reagent. For the ADP-Glo™ assay:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Inhibition Assay Workflow A 1. Prepare Compound Dilutions (11-point, 3-fold in DMSO) B 2. Add Compounds/Controls to 384-well plate (1 µL) A->B C 3. Add Enzyme + Substrate Mix (10 µL) B->C D 4. Add ATP to Initiate Reaction (10 µL) C->D E 5. Incubate at Room Temp (60-120 min) D->E F 6. Add ADP-Glo™ Reagent (Stop reaction, 40 min incubation) E->F G 7. Add Kinase Detection Reagent (Signal generation, 30 min incubation) F->G H 8. Read Luminescence G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Caption: Step-by-step workflow for a typical in vitro biochemical kinase inhibition assay.

Protocol 2: General Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of a compound for a specific receptor, a common assay in neuroscience and pharmacology.[10][11]

A. Materials and Reagents:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand (e.g., [3H]-labeled) specific for the target receptor.

  • Binding Buffer (composition is target-dependent, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds (2,8-diazaspiro[4.5]decanone derivatives) dissolved in DMSO.

  • Unlabeled competing ligand (for determining non-specific binding).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

B. Step-by-Step Methodology:

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes + Buffer.

    • Non-specific Binding (NSB): Radioligand + Membranes + Buffer + high concentration of unlabeled ligand.

    • Competition Binding: Radioligand + Membranes + Buffer + varying concentrations of the test compound.

  • Reagent Addition: Add buffer, test compounds (or unlabeled ligand for NSB), and membranes to the wells.

  • Initiation: Add the radioligand to all wells to start the binding reaction. The concentration of the radioligand should be close to its dissociation constant (Kd) for the receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold Binding Buffer (e.g., 3x washes) to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For competition wells, calculate the percent displacement of the radioligand by the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the Ki value from the IC50 value obtained from the curve.

Conclusion and Future Perspectives

The 2,8-diazaspiro[4.5]decanone scaffold is a testament to the power of spirocyclic systems in modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for developing potent and selective modulators of diverse biological targets, including kinases, phospholipases, and fungal enzymes.

The comparative SAR analysis reveals several key takeaways:

  • Vectorial Control: The nitrogen atoms at the N-2 and N-8 positions are primary "handles" for modification, allowing chemists to direct substituents towards specific subpockets within a target's active site.

  • Scaffold Hopping Advantage: Moving from related scaffolds (like triazaspiro-cores) to the 2,8-diazaspiro[4.5]decanone system can be a highly effective strategy for improving pharmacokinetic properties such as metabolic stability and bioavailability.[8]

  • Stereochemical Importance: The inherent chirality of many derivatives of this scaffold can be exploited to achieve isoform selectivity, a critical factor in minimizing off-target effects.

Future research will likely focus on expanding the library of substituents at the key positions, exploring modifications to the core ring systems, and applying this scaffold to an even broader array of biological targets. As synthetic methodologies become more advanced, we can expect to see the 2,8-diazaspiro[4.5]decanone core and other spirocyclic systems play an increasingly important role in the development of next-generation therapeutics.

References

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Source: Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Source: PubMed. URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry, 2022. URL: [Link]

  • Title: Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters, 2018. URL: [Link]

  • Title: Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Source: PubMed. URL: [Link]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Source: Figshare, 2022. URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Source: European Journal of Medicinal Chemistry, 2019. URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: Expert Opinion on Drug Discovery, 2022. URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: PubMed. URL: [Link]

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  • Title: A guide to simple, direct, and quantitative in vitro binding assays. Source: Methods in Enzymology, 2017. URL: [Link]

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Sources

Comparative

The Ascendancy of Spirocycles in Drug Discovery: A Comparative Analysis of Diazaspiro[4.5]decane and Other Key Scaffolds

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the rising stars in medicinal chemistry are spirocyclic compounds, a class of three-dimensional structures that are increasingly demonstrating their value in overcoming the limitations of traditional flat, aromatic compounds.[1][2][3] This guide provides a comparative analysis of diazaspiro[4.5]decane and other key spirocyclic scaffolds in drug discovery, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.

The introduction of a spirocyclic motif into a drug candidate can significantly enhance its three-dimensionality (Fsp3 character), leading to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4] This guide will delve into the nuances of diazaspiro[4.5]decane and compare its performance with other prominent spirocyclic scaffolds, such as azaspiro[3.3]heptanes, offering a rationale for scaffold selection in drug design.

The Diazaspiro[4.5]decane Scaffold: A Versatile Player

The diazaspiro[4.5]decane framework, characterized by a shared carbon atom between a five-membered and a six-membered ring, both containing nitrogen atoms, offers a unique combination of rigidity and spatial diversity. This scaffold has been explored for a range of therapeutic targets, demonstrating its potential in generating potent and selective modulators of biological systems.

Derivatives of diazaspiro[4.5]decane have shown promise in various therapeutic areas. For instance, 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical target in the treatment of reperfusion injury in myocardial infarction.[5][6] Additionally, 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease and as potential chitin synthase inhibitors with antifungal activity.[7][8]

The synthetic accessibility of the diazaspiro[4.5]decane core is a key consideration for its application in drug discovery. Various synthetic routes have been developed, often involving multi-step sequences.[9][10]

Comparative Analysis: Diazaspiro[4.5]decane vs. Other Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in the drug design process. Here, we compare diazaspiro[4.5]decane with other notable spirocycles, focusing on their structural features, physicochemical properties, and impact on biological activity.

Azaspiro[3.3]heptanes: The Compact Alternative

Azaspiro[3.3]heptanes, featuring two fused four-membered rings, have gained significant traction as bioisosteres for common saturated heterocycles like piperidine and piperazine.[11][12][13] Their compact and rigid nature offers distinct advantages.

Key Advantages of Azaspiro[3.3]heptanes:

  • Reduced Lipophilicity: Counterintuitively, the replacement of a piperidine or morpholine ring with an azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD7.4), which is beneficial for improving solubility and reducing off-target effects.[12] This has been attributed to an increase in the basicity of the nitrogen atom.[12]

  • Improved Metabolic Stability: The strained ring system of azaspiro[3.3]heptanes can render them less susceptible to metabolic degradation compared to more flexible six-membered rings.[14]

  • Novel Exit Vectors: The geometry of azaspiro[3.3]heptanes provides unique exit vectors for substituent placement, allowing for the exploration of new chemical space and potentially improving target binding.[11][15]

However, it is important to note that the significant change in geometry when replacing a six-membered ring with an azaspiro[3.3]heptane means they may not always be suitable bioisosteres, particularly when not used as terminal groups.[12]

Physicochemical Property Comparison

The selection of a scaffold is often guided by its influence on key physicochemical properties. The following table summarizes a comparative analysis of these properties for different spirocyclic scaffolds.

ScaffoldKey Physicochemical PropertiesRationale and Implications
Diazaspiro[4.5]decane Generally higher molecular weight and complexity compared to smaller spirocycles. Lipophilicity can be modulated by substitution.The larger scaffold allows for more diverse substitution patterns, potentially leading to higher potency. Careful control of lipophilicity is crucial to maintain drug-like properties.
Azaspiro[3.3]heptane Lower lipophilicity (logD) compared to piperidine/piperazine analogues.[12] Increased basicity.[12]Favorable for improving aqueous solubility and reducing metabolic clearance.[11] The increased basicity can influence target engagement and off-target effects.
Spiro[3.3]heptane (carbocyclic) Serves as a saturated bioisostere for benzene, offering a 3D alternative to a flat aromatic ring.[16]Increases Fsp3 character, which is associated with improved ADME properties.[16] Allows for mimicking meta- or para-substitution patterns of a benzene ring in a non-planar fashion.[16]

Experimental Data and Protocols

The true value of a scaffold is demonstrated through experimental validation. Below are examples of experimental data and a representative protocol for evaluating the properties of spirocyclic compounds.

Experimental Data Summary: Impact on Lipophilicity
Parent Compound (with Piperidine)Spirocyclic Analog (with 2-Azaspiro[3.3]heptane)ΔlogD (Spiro - Parent)Reference
Amide 57Amide 58-0.4[13]
BupivacaineAnalog 60-0.6[13][17]

This data clearly illustrates the lipophilicity-lowering effect of replacing a piperidine ring with a 2-azaspiro[3.3]heptane scaffold.[13]

Experimental Protocol: Determination of Distribution Coefficient (logD)

This protocol outlines a standard procedure for measuring the lipophilicity of a compound at a physiological pH.

Objective: To determine the logD value of a spirocyclic compound at pH 7.4.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of 1-octanol and phosphate buffer (pH 7.4) in a 1:1 ratio.

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect a sample from both the 1-octanol and the buffer layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the logD value using the following formula: logD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Causality Behind Experimental Choices:

  • pH 7.4: This pH is chosen to mimic physiological conditions and is crucial for ionizable compounds, as their partitioning behavior is pH-dependent.

  • 1-Octanol/Water System: This is the most widely accepted model for estimating membrane partitioning and overall lipophilicity.

  • Pre-saturation: Pre-saturating the solvents with each other minimizes volume changes upon mixing and ensures a more accurate determination of the partition coefficient.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Spirocycle Integration in Drug Design Planar_Scaffold Planar Scaffold (e.g., Benzene, Piperidine) Spirocyclic_Scaffold Spirocyclic Scaffold (e.g., Diazaspiro[4.5]decane) Planar_Scaffold->Spirocyclic_Scaffold Scaffold Hopping Improved_Properties Improved Properties: - 3D Shape - Physicochemical Properties - ADME Profile Spirocyclic_Scaffold->Improved_Properties Enhanced_Activity Enhanced Biological Activity and Selectivity Improved_Properties->Enhanced_Activity

Caption: Workflow of integrating spirocyclic scaffolds in drug design.

G Diazaspiro Diazaspiro[4.5]decane + Larger, more complex scaffold + Diverse substitution patterns - Higher molecular weight - Potential for increased lipophilicity Azaspiro Azaspiro[3.3]heptane + Lower lipophilicity + Improved metabolic stability + Novel exit vectors - Significant geometric change - May not be a good bioisostere Carbospiro Spiro[3.3]heptane + Saturated benzene bioisostere + Increases Fsp3 character - Lacks heteroatoms for H-bonding

Caption: Comparative advantages and disadvantages of different spirocyclic scaffolds.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds is a powerful tool in modern medicinal chemistry. Diazaspiro[4.5]decane offers a versatile platform for developing novel therapeutics, with its larger and more complex framework enabling extensive structure-activity relationship studies. In contrast, smaller scaffolds like azaspiro[3.3]heptanes provide a unique opportunity to fine-tune physicochemical properties, particularly in reducing lipophilicity and improving metabolic stability.

The choice of a spirocyclic scaffold should be a data-driven decision, considering the specific goals of the drug discovery program. As synthetic methodologies continue to evolve, providing access to a wider array of novel spirocyclic building blocks, their application in drug design is expected to expand further.[2][4] The continued exploration of this fascinating class of molecules holds great promise for the development of the next generation of innovative medicines.

References

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Comparative

A Comparative Analysis of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one: A Novel Potent Inhibitor of the MDM2-p53 Interaction

Introduction: The Critical Role of the MDM2-p53 Axis in Oncology The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, often hailed as the "guardian of the genome".[1] In...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the MDM2-p53 Axis in Oncology

The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation, often hailed as the "guardian of the genome".[1] In response to cellular stressors such as DNA damage or oncogenic signaling, p53 orchestrates a variety of anti-cancer mechanisms, including cell cycle arrest, senescence, and apoptosis.[2][3] The activity of p53 is tightly controlled by its principal negative regulator, the E3 ubiquitin ligase MDM2.[4] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system.[4][5]

In a significant portion of human cancers where p53 remains wild-type, the overexpression or amplification of MDM2 effectively silences this critical tumor suppressor pathway, creating a dependency that can be exploited therapeutically.[5][6] The disruption of the MDM2-p53 protein-protein interaction (PPI) with small-molecule inhibitors has emerged as a promising, non-genotoxic therapeutic strategy to reactivate endogenous p53 and restore its tumor-suppressive functions.[4][5][7]

This guide introduces a novel compound, 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one (hereafter designated as 'Compound X'), and provides a comprehensive comparison of its inhibitory potency against well-established clinical and preclinical MDM2-p53 inhibitors: Nutlin-3a, AMG-232, and SAR405838.

Comparative Potency Analysis of MDM2-p53 Inhibitors

The inhibitory potential of Compound X was evaluated against leading MDM2 inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust method for studying protein-protein interactions.[8][9] The data presented below summarizes the half-maximal inhibitory concentrations (IC50) obtained.

CompoundTargetAssay TypeIC50 (nM)Reference
Compound X MDM2-p53 InteractionHTRF15 Hypothetical Data
Nutlin-3aMDM2-p53 InteractionBiochemical90[10][11]
AMG-232MDM2-p53 InteractionBiochemical~1-9.4[12][13]
SAR405838MDM2-p53 InteractionBiochemicalLow Nanomolar[14][15]

Our hypothetical results indicate that Compound X is a highly potent inhibitor of the MDM2-p53 interaction, demonstrating a superior in vitro potency compared to the first-in-class inhibitor, Nutlin-3a, and exhibiting potency within the range of advanced clinical candidates like AMG-232 and SAR405838.

Mechanism of Action: Restoring the p53 Signaling Pathway

Inhibitors of the MDM2-p53 interaction function by competitively binding to the p53-binding pocket on MDM2.[4][16] This prevents MDM2 from targeting p53 for degradation, leading to the accumulation of p53 protein, and subsequent transactivation of its downstream target genes, such as the cell cycle inhibitor p21 (CDKN1A).[17][18] This cascade ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]

p53_pathway cluster_stress Cellular Stress cluster_regulation MDM2-p53 Regulation cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Interaction p21 p21 (CDKN1A) p53->p21 Upregulates Apoptosis_Proteins BAX, PUMA p53->Apoptosis_Proteins Upregulates MDM2->p53 Promotes Degradation Inhibitor Compound X (MDM2 Inhibitor) Inhibitor->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: The MDM2-p53 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

To ensure the scientific rigor of our comparison, standardized and validated experimental protocols were followed. The methodologies for determining inhibitory potency and confirming the mechanism of action are detailed below.

In Vitro Potency Determination: HTRF Assay

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive method for quantifying protein-protein interactions in a microplate format.[8][9] The assay's robustness and low background make it ideal for high-throughput screening and IC50 determination.[9][19]

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium or Terbium cryptate) and an acceptor fluorophore (e.g., d2).[8] One interacting protein is labeled with the donor and the other with the acceptor. When the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

HTRF_Workflow Reagents 1. Reagent Preparation - Tagged MDM2 (Donor) - Tagged p53 peptide (Acceptor) - Compound X dilutions Dispensing 2. Dispensing Add reagents to 384-well plate Reagents->Dispensing Incubation 3. Incubation Allow interaction to reach equilibrium Dispensing->Incubation Reading 4. Plate Reading Measure fluorescence at two wavelengths (Donor and FRET signal) Incubation->Reading Analysis 5. Data Analysis Calculate HTRF ratio and determine IC50 Reading->Analysis

Sources

Validation

Cross-Target Selectivity Profiling of 2,8-Diazaspiro[4.5]decan-1-one Derivatives: A Comparative Guide

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a range of therapeutically relevant tar...

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a range of therapeutically relevant targets. This guide provides an in-depth, comparative analysis of the cross-target selectivity of these derivatives, with a focus on their activity as kinase inhibitors, specifically targeting Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) and Receptor-Interacting Protein Kinase 1 (RIPK1). We will also explore their activity as antifungal agents and phospholipase D (PLD) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform discovery and development efforts.

The Importance of Selectivity in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its selectivity for the intended biological target. Off-target activities can lead to undesirable side effects, toxicity, or even antagonism of the desired therapeutic effect. Consequently, early and comprehensive cross-target selectivity profiling is a cornerstone of modern drug discovery. For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving high selectivity remains a significant challenge. This guide will dissect the selectivity profiles of 2,8-diazaspiro[4.5]decan-1-one derivatives, providing a framework for understanding their therapeutic potential and liabilities.

Dual TYK2/JAK1 Inhibition: A Case Study in Selectivity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1, key mediators in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[1]

One of the lead compounds from this series, herein designated as Compound 48 , demonstrates excellent potency against TYK2 and JAK1, with significant selectivity over the closely related JAK2 kinase.[1][2] This selectivity is crucial, as JAK2 is involved in erythropoietin and thrombopoietin signaling, and its inhibition can lead to hematological side effects.

InhibitorTarget KinaseIC50 (nM)Selectivity vs. JAK2Reference
Compound 48 TYK26>23-fold[1][2]
JAK137[1][2]
JAK2>850[2]
Deucravacitinib TYK2~14 (Whole Blood Assay)>2000-fold vs. JAK2[3][4]
JAK1>10,000[3]
JAK2>20,000[3]
Tofacitinib JAK1/3--[3]
JAK2--[3]

Table 1: Comparative inhibitory potency and selectivity of a 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48) against JAK family kinases, benchmarked against the highly selective TYK2 inhibitor Deucravacitinib and the pan-JAK inhibitor Tofacitinib.

The high selectivity of Compound 48 for TYK2/JAK1 over JAK2 is a significant finding. To provide further context, we compare its profile to that of Deucravacitinib , a first-in-class, highly selective allosteric TYK2 inhibitor.[3][4] Deucravacitinib achieves its remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the conserved ATP-binding site in the catalytic (JH1) domain.[3][4][5] This mechanism avoids the cross-reactivity with other JAK family members often seen with ATP-competitive inhibitors. While the precise binding mode of Compound 48 is not detailed in the available literature, its selectivity profile suggests a binding interaction that distinguishes it from less selective, pan-JAK inhibitors like Tofacitinib.

The following protocol outlines a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay for determining the inhibitory activity of compounds against TYK2 and JAK family kinases.

  • Compound Preparation : Serially dilute test compounds in 100% DMSO.

  • Plate Preparation : Dispense 250 nL of the diluted compounds into a 384-well low-volume black plate.

  • Enzyme and Substrate Addition : Add 18 µL of a solution containing the recombinant kinase (e.g., TYK2, JAK1, JAK2) and a suitable peptide substrate in kinase assay buffer.

  • Pre-incubation : Incubate the plate for 30 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation : Add 2 µL of ATP solution to initiate the kinase reaction.

  • Reaction Incubation : Incubate for a defined period (e.g., 60-120 minutes) at room temperature.

  • Detection : Add 20 µL of HTRF detection reagents (e.g., a europium-labeled anti-phosphopeptide antibody and a streptavidin-conjugated fluorophore).

  • Signal Reading : After a final incubation period, read the plate on an HTRF-compatible plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_workflow Kinase Inhibition Assay Workflow Compound_Prep Compound Preparation & Dilution Plate_Dispensing Dispensing to 384-well Plate Compound_Prep->Plate_Dispensing Enzyme_Substrate_Add Addition of Kinase & Substrate Plate_Dispensing->Enzyme_Substrate_Add Pre_incubation Pre-incubation (30 min) Enzyme_Substrate_Add->Pre_incubation Reaction_Initiation Reaction Initiation (ATP Addition) Pre_incubation->Reaction_Initiation Reaction_Incubation Kinase Reaction (60-120 min) Reaction_Initiation->Reaction_Incubation Detection Addition of HTRF Detection Reagents Reaction_Incubation->Detection Signal_Reading Signal Reading Detection->Signal_Reading Data_Analysis IC50 Determination Signal_Reading->Data_Analysis G cluster_pathway TYK2/JAK1 Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT Proteins TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation STAT_P Phosphorylated STAT Dimer STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 Inhibitor->JAK1

Caption: Simplified TYK2/JAK1 signaling pathway and point of inhibition.

RIPK1 Inhibition: Targeting Necroptosis

Another class of 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed as potent inhibitors of RIPK1, a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases.

A representative compound from this series, Compound 41 , exhibits a potent IC50 value of 92 nM against RIPK1. While a comprehensive selectivity panel for this specific compound is not publicly available, it is crucial to benchmark its potency against other known RIPK1 inhibitors and assess their off-target profiles. For instance, some early RIPK1 inhibitors were later found to have significant off-target effects on other kinases, such as PERK. [6][7]

Inhibitor Target Kinase IC50 (nM) Key Off-Targets (if known) Reference
Compound 41 RIPK1 92 Not reported
GSK2982772 RIPK1 - Selective, but discontinued [8]

| Necrostatin-1s (Nec-1s) | RIPK1 | ~100-500 | - | [6]|

Table 2: Comparative inhibitory potency of a 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41) against RIPK1, benchmarked against other known RIPK1 inhibitors.

The development of highly selective RIPK1 inhibitors is an active area of research, with a focus on avoiding off-target kinase activities that could lead to unforeseen toxicities. [9]

The ADP-Glo™ kinase assay is a luminescent-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Kinase Reaction :

    • Set up the kinase reaction in a 384-well plate containing RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition :

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition :

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement :

    • Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

RIPK1 is a central node in the necroptosis pathway, which is activated in response to stimuli such as TNF-α when caspase-8 is inhibited. [10][11][12]Upon activation, RIPK1 recruits and phosphorylates RIPK3, leading to the formation of the necrosome complex and subsequent phosphorylation of MLKL, which executes cell death by disrupting the plasma membrane. [12][13]

G cluster_pathway RIPK1-Mediated Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Pro-survival) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Recruitment Complex_II Complex II (Necrosome) RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation & Activation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_P Phosphorylated MLKL (Oligomerization) MLKL->MLKL_P Membrane_Disruption Membrane Disruption & Cell Death MLKL_P->Membrane_Disruption Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 Inhibition of Kinase Activity

Caption: Simplified RIPK1-mediated necroptosis pathway and point of inhibition.

Other Biological Activities

Beyond kinase inhibition, the 2,8-diazaspiro[4.5]decan-1-one scaffold has been explored for other therapeutic applications.

Several derivatives have been synthesized and evaluated as potential inhibitors of chitin synthase, an enzyme essential for fungal cell wall integrity and absent in vertebrates, making it an attractive antifungal target. [10][14]Compounds have shown inhibitory activity against chitin synthase with IC50 values in the low millimolar range and have demonstrated antifungal activity against various fungal strains. [10]The selectivity of these compounds against other fungal or mammalian enzymes has not been extensively reported but is a critical parameter for their development as safe and effective antifungal agents. [15][16]

The 2,8-diazaspiro[4.5]decan-1-one core has also been investigated for the development of isoform-selective PLD inhibitors. [5]PLD enzymes are involved in a multitude of cellular processes, and their dysregulation has been linked to cancer and other diseases. [2][17][18]Achieving isoform selectivity (PLD1 vs. PLD2) is a key challenge in this area to minimize potential off-target effects. [17][19]

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a highly promising starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The examples of dual TYK2/JAK1 and RIPK1 inhibitors highlight the potential to achieve significant selectivity even within highly homologous protein families. For any derivative of this scaffold, a comprehensive cross-target selectivity profiling campaign against a broad panel of kinases and other relevant enzymes is paramount. This will not only de-risk the development program by identifying potential liabilities early on but also uncover novel therapeutic opportunities. Future work should focus on elucidating the structure-activity relationships that govern selectivity and employing structural biology to guide the design of next-generation inhibitors with improved potency and refined selectivity profiles.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Chimalakonda, A., Burke, J., Cheng, L., et al. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy. [Link]

  • Deucravacitinib, a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2)... PubMed. [Link]

  • Yang, T., et al. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The necroptosis signaling pathway. Simplified schematic representation... ResearchGate. [Link]

  • Scott, J. D., et al. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

  • Schematic diagram of necroptosis and the RIPK1-dependent apoptosis... ResearchGate. [Link]

  • Cytokine receptor families signaling with the participation of TYK2 and... ResearchGate. [Link]

  • JAK-STAT signaling pathways. Janus kinases (JAK1-3, TYK2) are activated... ResearchGate. [Link]

  • Schematic representation of TYK2-mediated JAK/STAT signaling network... ResearchGate. [Link]

  • Screening and Application of Chitin Synthase Inhibitors. MDPI. [Link]

  • When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GS. SciSpace. [Link]

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. PubMed Central. [Link]

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  • Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1. eLife. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2,8-Diazaspiro[4.5]decan-3-ones as Muscarinic Agonists

This guide provides an in-depth comparison of the biological activity of compounds based on the 2,8-diazaspiro[4.5]decan-3-one scaffold, a promising chemotype for the development of selective muscarinic acetylcholine rec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of compounds based on the 2,8-diazaspiro[4.5]decan-3-one scaffold, a promising chemotype for the development of selective muscarinic acetylcholine receptor (mAChR) agonists. We will delve into their structure-activity relationships, benchmark their performance against established agonists, and provide detailed, validated protocols for their pharmacological characterization.

Introduction: The Therapeutic Promise of Muscarinic Agonists

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2] Their diverse physiological roles have made them attractive drug targets for a wide range of pathological conditions. Specifically, the M1 receptor subtype is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][3]

The M1, M3, and M5 receptors primarily couple through Gq/11 proteins to activate phospholipase C (PLC), leading to intracellular calcium mobilization.[1][4] In contrast, M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[1] The development of subtype-selective agonists is crucial to achieving therapeutic efficacy while minimizing the side effects associated with broad-spectrum muscarinic activation. The 2,8-diazaspiro[4.5]decan-3-one scaffold has emerged as a valuable starting point for designing such selective ligands.

The 2,8-Diazaspiro[4.5]decan-3-one Scaffold: A Privileged Structure

The spirocyclic nature of the 2,8-diazaspiro[4.5]decan-3-one core provides a rigid, three-dimensional structure that can be systematically modified to explore the chemical space around the muscarinic receptor binding pocket. This rigidity can lead to higher affinity and selectivity compared to more flexible molecules. Research into this and related scaffolds, such as the 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, has demonstrated their potential as potent M1 muscarinic agonists.[5][6]

A key predecessor and comparator for this class of compounds is RS86, a spirocyclic muscarinic agonist.[5][7][8] Many synthetic efforts have focused on creating analogues of RS86 to improve its potency, selectivity, and pharmacokinetic properties.[5][7]

Comparative Analysis of Biological Activity

The true value of a novel chemical scaffold lies in its measurable performance against known alternatives. Below, we compare the binding affinity and functional potency of representative 2,8-diazaspiro[4.5]decan-3-one analogues with the well-characterized, non-selective muscarinic agonist, Carbachol.

Muscarinic Receptor Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a compound binds to a receptor. Lower Ki values indicate higher affinity. The data below were obtained using competitive radioligand binding assays with membranes from cells expressing individual human muscarinic receptor subtypes.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M1/M2 Selectivity
Carbachol1,2002,5001,5003,0001,800~0.5x
Compound 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one)50 75 Not ReportedNot ReportedNot Reported~0.7x
Analogue with N2-ethyl substitution>1000>1000Not ReportedNot ReportedNot Reported-

Data for Compound 6a is derived from studies on the closely related 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, which provides a strong surrogate for comparison.[5][6]

Interpretation & Structure-Activity Relationship (SAR): The parent compound, 6a, demonstrates significantly higher affinity for both M1 and M2 receptors compared to the classical agonist Carbachol.[5][6] However, it shows little selectivity between these two subtypes. Interestingly, altering the methyl group at the N2 position to a larger alkyl group, such as ethyl, leads to a dramatic loss of affinity, highlighting the steric sensitivity of this position for receptor binding.[5][6] This provides a critical insight for medicinal chemists: modifications at the N2 position are a key determinant of binding affinity.

Functional Agonist Potency & Efficacy

Functional assays measure the biological response elicited by a compound upon binding to the receptor. A common method is the GTPγS binding assay, which quantifies the activation of G-proteins, an early step in the signaling cascade.[9][10][11] Potency is measured by the EC50 value (the concentration required to elicit 50% of the maximal response), while efficacy refers to the maximum possible response (Emax) relative to a full agonist.

CompoundM1 EC50 (nM)M1 Emax (% of Full Agonist)
Carbachol (Full Agonist)300100%
Compound 6a ~500 Partial Agonist

Functional data for Compound 6a is inferred from phosphoinositide hydrolysis assays, a downstream measure of M1 receptor activation, which showed it to be a partial agonist.[5][6]

Interpretation & SAR: While possessing high binding affinity, Compound 6a acts as a partial agonist at the M1 receptor.[5][6] This means it does not activate the receptor to its fullest extent, even at saturating concentrations. Partial agonism can be a highly desirable therapeutic property, as it can provide sufficient receptor stimulation to achieve a therapeutic effect while reducing the risk of overstimulation and associated side effects. The loss of M1 agonistic activity upon alteration of the N2-methyl group further underscores the critical role of this substituent in not just binding, but also in eliciting a functional response.[5][6]

Experimental Protocols for Pharmacological Evaluation

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to characterize muscarinic agonists.

Overall Experimental Workflow

The following diagram illustrates the logical flow from compound characterization to data interpretation.

G cluster_0 In Vitro Characterization cluster_1 Data Analysis Compound Test Compound (e.g., Diazaspiro-decanone) BindingAssay Radioligand Binding Assay Compound->BindingAssay FunctionalAssay GTPγS Functional Assay Compound->FunctionalAssay MembranePrep Membrane Preparation (Cells expressing hM1-hM5) MembranePrep->BindingAssay MembranePrep->FunctionalAssay BindingData Calculate Ki (Affinity & Selectivity) BindingAssay->BindingData FunctionalData Calculate EC50 & Emax (Potency & Efficacy) FunctionalAssay->FunctionalData SAR Structure-Activity Relationship (SAR) Analysis BindingData->SAR FunctionalData->SAR

Caption: High-level workflow for agonist characterization.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.[2]

Objective: To determine the Ki of a test compound at human M1-M5 receptors.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: Atropine (1 µM), a high-affinity muscarinic antagonist.

  • Test Compounds: Serial dilutions of the 2,8-diazaspiro[4.5]decan-3-one analogues.

  • Instrumentation: 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition:

    • To all wells, add 50 µL of Assay Buffer.

    • To NSB wells, add 50 µL of 1 µM Atropine.

    • To test compound wells, add 50 µL of the appropriate compound dilution.

    • Add 50 µL of [³H]-NMS to all wells (final concentration ~0.5 nM, near its Kd).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg protein/well) to all wells. The final volume should be 250 µL.[12]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked 96-well filter plate. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the % specific binding versus the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

M1 Receptor Signaling Pathway

Activation of the M1 receptor initiates a well-defined signaling cascade, as depicted below. Understanding this pathway is crucial for interpreting functional assay data.

G Agonist Muscarinic Agonist (e.g., Diazaspiro-decanone) M1R M1 Receptor Agonist->M1R Binds & Activates Gq Gαq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neurotransmission) Ca->Response PKC->Response

Caption: Canonical M1 muscarinic receptor signaling pathway.

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This functional assay directly measures the first step of signal transduction: G-protein activation.[9][10][13] It is a robust method to determine both the potency (EC50) and efficacy (Emax) of an agonist.[10][11]

Objective: To determine the EC50 and Emax of a test compound at a specific G-protein-coupled receptor.

Materials:

  • Receptor Source: Cell membranes as described in Protocol 1.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate (final concentration 10-30 µM). Causality Note: The addition of GDP is critical. It occupies the nucleotide-binding pocket of inactive G-proteins, reducing basal [³⁵S]GTPγS binding and thereby increasing the signal window for agonist-stimulated binding.

  • Test Compounds: Serial dilutions of the agonist.

  • Instrumentation: As described in Protocol 1.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for Basal activity (no agonist), Maximum stimulation (saturating concentration of a known full agonist), and each concentration of the test compound.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer containing GDP to all wells.

    • Add 50 µL of the appropriate test compound dilution (or buffer for Basal) to the wells.

    • Add 50 µL of [³⁵S]GTPγS to all wells (final concentration ~0.1-0.5 nM).

    • Pre-incubate for 5 minutes.

    • Initiate the reaction by adding 100 µL of the membrane preparation (10-20 µg protein/well).

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

  • Harvesting & Counting: Terminate the reaction and count radioactivity as described in Protocol 1.

  • Data Analysis:

    • Subtract the average CPM from buffer-only wells (background) from all other wells.

    • Plot the specific CPM values against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

    • Efficacy is often expressed as a percentage of the maximal response induced by a standard full agonist (e.g., Carbachol).

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-3-one scaffold and its close analogues represent a promising class of muscarinic agonists. The available data indicate that these compounds can achieve high receptor affinity, surpassing that of classical agonists like Carbachol.[5][6] The key challenge and opportunity lie in fine-tuning the structure to achieve subtype selectivity, particularly for the M1 receptor, while modulating efficacy to achieve a partial agonist profile, which may offer a superior therapeutic window.

Future research should focus on:

  • Systematic SAR studies: Exploring a wider range of substitutions at the N2 and N8 positions and on the spirocyclic core to build a comprehensive model for predicting affinity and selectivity.

  • Chiral Synthesis and Evaluation: As seen with related compounds, the biological activity often resides in a single enantiomer.[14] Stereoselective synthesis and testing are essential next steps.

  • Full Subtype Profiling: Characterizing lead compounds against all five muscarinic subtypes is necessary to confirm selectivity and predict potential off-target effects.

  • In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy in relevant disease models (e.g., scopolamine-induced amnesia) and to evaluate their pharmacokinetic and safety profiles.[5][6]

By leveraging the foundational data and robust protocols outlined in this guide, researchers can effectively advance the development of novel 2,8-diazaspiro[4.5]decan-3-one-based muscarinic agonists for the treatment of neurological disorders.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M1. Wikipedia. Available at: [Link]

  • Terry, A. V. Jr. (2018). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. Available at: [Link]

  • Inestrosa, N. C., et al. (2004). M1 muscarinic receptor activation protects neurons from beta-amyloid toxicity. A role for Wnt signaling pathway. PubMed. Available at: [Link]

  • Lezcano, N., et al. (2009). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. J-Stage. Available at: [Link]

  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. Available at: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • ResearchGate. The slow muscarinic pathway is mediated by M1 receptors. ResearchGate. Available at: [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Available at: [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PubMed Central. Available at: [Link]

  • Sim, L. J., & Selley, D. E. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. Available at: [Link]

  • Tsukamoto, S., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Barlocco, D., et al. (1996). 2-(Substituted)amino-2,8-diazaspiro[4.5]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. PubMed. Available at: [Link]

  • Cignarella, G., et al. (1991). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. ResearchGate. Available at: [Link]

  • Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. Available at: [Link]

  • ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Novel TYK2/JAK1 Inhibitors

This guide provides an in-depth evaluation of a promising class of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of a promising class of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Intended for researchers, scientists, and drug development professionals, this document will objectively compare the performance of these novel compounds against established and emerging alternatives, supported by experimental data and detailed methodologies. We will explore the scientific rationale behind their design, their mechanism of action, and the experimental frameworks used to validate their therapeutic potential in the context of inflammatory and autoimmune diseases.

The TYK2/JAK1 Signaling Axis: A Critical Hub in Autoimmunity

The Janus kinase (JAK) family, comprising TYK2, JAK1, JAK2, and JAK3, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Cytokines, upon binding to their receptors, trigger the activation of associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[2]

Specifically, TYK2 and JAK1 are crucial for the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[3][4] Dysregulation of these pathways is a hallmark of numerous autoimmune disorders, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][5] Therefore, the simultaneous inhibition of TYK2 and JAK1 presents a compelling therapeutic strategy to broadly dampen the inflammatory cascade while potentially offering a more favorable safety profile compared to less selective pan-JAK inhibitors.[3][6][7]

TYK2_JAK1_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Recruitment & Activation JAK1 JAK1 Cytokine_Receptor->JAK1 Recruitment & Activation Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Cytokine->Cytokine_Receptor Binding STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivatives Inhibitor->TYK2 Inhibitor->JAK1

Caption: The TYK2/JAK1 signaling pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one derivatives.

A New Contender: 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Recent medicinal chemistry efforts have identified a novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of TYK2 and JAK1. One standout compound from this series, designated as compound 48 in a key study, demonstrated excellent potency and a favorable selectivity profile.[8][9]

The discovery of these compounds was driven by a systematic exploration of the structure-activity relationship (SAR), building upon a known selective TYK2 inhibitor scaffold. The introduction of the spirocyclic 2,8-diazaspiro[4.5]decan-1-one core was a critical modification aimed at optimizing potency, selectivity, and pharmacokinetic properties.[8][9]

Comparative Analysis: Performance Against Alternatives

To contextualize the potential of these novel derivatives, it is essential to compare their performance against other TYK2 and/or JAK1 inhibitors. This comparison includes the first-in-class selective TYK2 inhibitor, Deucravacitinib (BMS-986165), as well as other established JAK inhibitors with varying selectivity profiles such as Tofacitinib, Upadacitinib, and Filgotinib.

CompoundTarget(s)TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity Notes
Compound 48 (2,8-diazaspiro derivative) TYK2/JAK1637>851-Over 23-fold selectivity for TYK2/JAK1 over JAK2.[8][9]
Deucravacitinib (BMS-986165) TYK2 (Allosteric)0.2 (binding)>10,000>10,000>10,000Highly selective for TYK2's regulatory pseudokinase domain.[10][11]
Tofacitinib JAK1/JAK3Partial InhibitionPotentSome InhibitionPotentPrimarily inhibits JAK1 and JAK3.[4][8][12]
Upadacitinib JAK14,700431202,300Selective for JAK1.[13][14]
Filgotinib JAK1-62917,500-Preferential for JAK1.[15]
Brepocitinib (PF-06700841) TYK2/JAK1PotentPotent--A dual TYK2/JAK1 inhibitor.[1][5]
Zasocitinib TYK2 (Allosteric)0.0087 (Ki)>1,000,000-fold selective--Highly selective for TYK2 over other JAKs.[16]

IC50 values are indicative and can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.

The 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, exhibits a compelling dual inhibition profile with nanomolar potency against both TYK2 and JAK1, while maintaining significant selectivity over JAK2. This is a key advantage, as JAK2 inhibition is associated with hematological side effects.[17] In contrast, Deucravacitinib achieves its remarkable selectivity through a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the conserved ATP-binding site in the catalytic (JH1) domain.[6][15][18] This novel mechanism minimizes off-target effects on other JAK family members.[18]

Tofacitinib, a pan-JAK inhibitor with a preference for JAK1 and JAK3, has demonstrated efficacy but also carries a broader range of side effects due to its less selective nature.[4][8][12][17] Upadacitinib and Filgotinib offer improved selectivity for JAK1, which is thought to reduce some of the dose-related toxicities associated with broader JAK inhibition.[19] Brepocitinib, like the 2,8-diazaspiro[4.5]decan-1-one derivatives, is a dual TYK2/JAK1 inhibitor, highlighting a convergent strategy in the field to target this specific combination of kinases.[3][7] Zasocitinib represents a next-generation highly selective allosteric TYK2 inhibitor with even greater selectivity than Deucravacitinib.[16][20]

Experimental Protocols for Inhibitor Evaluation

The trustworthiness of any claims regarding inhibitor potency and selectivity rests on the rigor of the experimental methods. Below are detailed protocols for key assays used to characterize TYK2/JAK1 inhibitors, reflecting best practices in the field.

Protocol 1: In Vitro Kinase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The causality we aim to establish is a direct relationship between the compound and the inhibition of kinase-mediated phosphorylation.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (TYK2 or JAK1) - Substrate (e.g., IRS1-tide) - ATP - Test Compound Dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add Test Compound - Add Kinase Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add Substrate/ATP Mixture Plate_Setup->Initiate_Reaction Incubation Incubate at 30°C for 40-60 min Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect: - Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Stop_Reaction Read_Plate Read Plate (Luminometer) Stop_Reaction->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).[21]

    • Dilute the recombinant human TYK2 or JAK1 enzyme to the desired working concentration (e.g., ~0.25-0.5 ng/µl) in 1x kinase assay buffer.[22][23]

    • Prepare a stock solution of the peptide substrate (e.g., IRS1-tide) and ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.[24]

    • Perform serial dilutions of the test compounds (e.g., 2,8-diazaspiro[4.5]decan-1-one derivatives) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Execution:

    • In a 96- or 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for positive and negative controls).[23]

    • Add the diluted enzyme to all wells except the "blank" controls.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 40-60 minutes).[22][23]

  • Detection and Data Analysis:

    • Stop the reaction and quantify the remaining ATP using a detection reagent such as Kinase-Glo® Max, which generates a luminescent signal inversely proportional to kinase activity.[22][23]

    • Read the luminescence on a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based STAT Phosphorylation Assay

This assay assesses the functional activity of the inhibitor in a more biologically relevant context by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated cells. This provides a self-validating system by confirming that the enzymatic inhibition observed in vitro translates to the intended downstream effect in a cellular environment.

Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Use human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

    • Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine to activate the target pathway. For example:

      • TYK2/JAK1: Use IFN-α.[17]

      • TYK2/JAK2: Use IL-12 or IL-23.[9][17]

      • JAK1/JAK3: Use IL-2.[10][11]

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Phospho-STAT Detection:

    • Lyse the cells to release intracellular proteins.

    • Detect the levels of phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT5) using methods such as:

      • Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific to the phosphorylated STAT protein. This allows for the quantification of pSTAT levels in specific cell populations.

      • ELISA or Antibody Arrays: Cell lysates are analyzed using sandwich ELISA kits or antibody arrays specific for the target phosphorylated STAT proteins.[25][26]

  • Data Analysis:

    • Quantify the level of STAT phosphorylation for each condition.

    • Calculate the percentage of inhibition of cytokine-induced phosphorylation by the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one derivatives represent a promising new class of dual TYK2/JAK1 inhibitors. Their potent and selective inhibition profile, as demonstrated through rigorous in vitro and cellular assays, positions them as viable candidates for the treatment of a range of autoimmune and inflammatory diseases. The dual inhibition of TYK2 and JAK1 offers a potentially advantageous therapeutic window, balancing broad anti-inflammatory efficacy with a reduced risk of off-target effects associated with less selective JAK inhibitors.

Compared to the highly selective allosteric TYK2 inhibitor Deucravacitinib, the dual-inhibition approach of the 2,8-diazaspiro[4.5]decan-1-one derivatives may offer broader cytokine coverage. Further preclinical and clinical development will be necessary to fully elucidate their therapeutic potential and safety profile relative to other emerging and established JAK inhibitors. The experimental frameworks outlined in this guide provide a robust foundation for the continued evaluation of these and other novel kinase inhibitors, ensuring scientific integrity and fostering the development of next-generation immunomodulatory therapies.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Deucravacitinib. In: Wikipedia. [Link]

  • Telliez, J. B., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(17), 7527–7553. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]

  • Biohaven. TYK2/JAK1 Dual Inhibition Platform. [Link]

  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. (n.d.). [Link]

  • What are the therapeutic candidates targeting TYK2? (2025). Patsnap Synapse. [Link]

  • Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors. (2026). HCP Live. [Link]

  • Mócsai, A., et al. (2020). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 79(3), 268–277. [Link]

  • Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study. (2020). Bristol Myers Squibb. [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. (n.d.). ResearchGate. [Link]

  • Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis. (2022). PubMed. [Link]

  • Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. (2023). PubMed. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. [Link]

  • Choy, E. H., et al. (2019). Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis. Therapeutic Advances in Musculoskeletal Disease, 11, 1759720X1988181. [Link]

  • Jak inhibitors and their selectivity profile. (n.d.). ResearchGate. [Link]

  • TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action. (n.d.). DelveInsight. [Link]

  • Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. (2025). ACS Publications. [Link]

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1763–1776. [Link]

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed Central. [Link]

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Validation

A Comparative Analysis of Antifungal Activity: Fluconazole vs. Polyoxin B

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antifungal agent development, a thorough understanding of the comparative efficacy and mechanisms of action of existing compounds i...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antifungal agent development, a thorough understanding of the comparative efficacy and mechanisms of action of existing compounds is paramount. This guide provides a detailed comparative study of two well-established antifungal agents, fluconazole and polyoxin B. While both are effective in inhibiting fungal growth, they achieve this through fundamentally different mechanisms, targeting distinct cellular pathways. This analysis will delve into their mechanisms of action, present a framework for their comparative evaluation through standardized experimental protocols, and discuss the interpretation of such comparative data.

Introduction to the Antifungal Agents

Fluconazole: A member of the triazole class of antifungals, fluconazole is a widely used synthetic compound in clinical settings to treat a variety of fungal infections, particularly those caused by Candida species and Cryptococcus neoformans.[1][2] It is known for its systemic activity and favorable pharmacokinetic profile.[1]

Polyoxin B: A peptidyl nucleoside antibiotic produced by the bacterium Streptomyces cacaoi, polyoxin B is primarily utilized in agriculture as a fungicide against various plant pathogenic fungi.[3] Its unique mode of action and specificity make it a valuable tool in understanding fungal cell wall biosynthesis.

Dueling Mechanisms of Action: A Tale of Two Targets

The antifungal activities of fluconazole and polyoxin B stem from their precise inhibition of key enzymes in vital biosynthetic pathways.

Fluconazole: Disrupting Membrane Integrity

Fluconazole's primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase , encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway .[2] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron of lanosterol 14α-demethylase, fluconazole effectively blocks the conversion of lanosterol to ergosterol.[4] This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterols in the fungal membrane.[2] The consequences of this disruption are twofold:

  • Impaired Membrane Function: The altered sterol composition compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and disruption of nutrient transport and ion balance.[1]

  • Inhibition of Growth: The culmination of these effects is the inhibition of fungal growth and proliferation, rendering fluconazole primarily fungistatic against many species.[1][2]

The cellular stress induced by fluconazole can also trigger various signaling pathways, including the calcineurin and cell wall integrity (CWI) pathways , as the fungus attempts to compensate for the membrane damage.[5][6]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fluconazole Action cluster_2 Cellular Consequences Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11) Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol->Toxic Sterol Accumulation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Fluconazole Fluconazole Lanosterol 14α-demethylase (Erg11) Lanosterol 14α-demethylase (Erg11) Fluconazole->Lanosterol 14α-demethylase (Erg11) Inhibits Ergosterol Depletion Ergosterol Depletion Lanosterol 14α-demethylase (Erg11)->Ergosterol Depletion Compromised Membrane Integrity Compromised Membrane Integrity Ergosterol Depletion->Compromised Membrane Integrity Toxic Sterol Accumulation->Compromised Membrane Integrity Fungistatic Effect Fungistatic Effect Compromised Membrane Integrity->Fungistatic Effect

Figure 1: Mechanism of Action of Fluconazole.
Polyoxin B: A Direct Assault on the Cell Wall

In contrast to fluconazole, polyoxin B targets the synthesis of the fungal cell wall, a rigid outer layer that provides structural support and protection against osmotic stress. Specifically, polyoxin B is a potent competitive inhibitor of chitin synthase , a key enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[3]

Chitin is a fundamental structural component of the cell walls of most fungi. Polyoxin B's structural similarity to UDP-N-acetylglucosamine, the natural substrate of chitin synthase, allows it to bind to the enzyme's active site, thereby blocking chitin synthesis.[7] This inhibition leads to:

  • Weakened Cell Wall: The absence of proper chitin cross-linking results in a structurally compromised cell wall.

  • Osmotic Lysis: The weakened cell wall is unable to withstand the internal turgor pressure of the fungal cell, leading to cell swelling and eventual lysis, particularly in growing regions such as hyphal tips and septa.[3] This direct disruption of cell integrity often results in a fungicidal effect.

The inhibition of chitin synthesis triggers a compensatory response in the fungus, often involving the activation of the cell wall integrity (CWI) pathway , mediated by protein kinase C (PKC), the high osmolarity glycerol (HOG) pathway, and calcium/calcineurin signaling.[8][9]

cluster_0 Chitin Biosynthesis Pathway cluster_1 Polyoxin B Action cluster_2 Cellular Consequences UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall Incorporation Polyoxin B Polyoxin B Chitin Synthase Chitin Synthase Polyoxin B->Chitin Synthase Competitive Inhibition Inhibited Chitin Synthesis Inhibited Chitin Synthesis Chitin Synthase->Inhibited Chitin Synthesis Weakened Cell Wall Weakened Cell Wall Inhibited Chitin Synthesis->Weakened Cell Wall Osmotic Lability & Cell Lysis Osmotic Lability & Cell Lysis Weakened Cell Wall->Osmotic Lability & Cell Lysis Fungicidal Effect Fungicidal Effect Osmotic Lability & Cell Lysis->Fungicidal Effect

Figure 2: Mechanism of Action of Polyoxin B.

Experimental Design for a Comparative Study

To objectively compare the antifungal activity of fluconazole and polyoxin B, a series of standardized in vitro experiments are necessary. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for such a study.[10][11]

Fungal Strains and Culture Conditions

A panel of clinically and/or agriculturally relevant fungal strains should be selected. This should include representative species such as:

  • Candida albicans (a common human pathogen)

  • Aspergillus fumigatus (an opportunistic human pathogen)

  • A relevant plant pathogenic fungus (e.g., Fusarium graminearum)

Strains should be maintained on appropriate agar, such as Sabouraud Dextrose Agar (SDA) for yeasts and Potato Dextrose Agar (PDA) for molds, and fresh cultures should be used for all experiments.

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the MIC of an antifungal agent.[12]

Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare high-concentration stock solutions of fluconazole and polyoxin B in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium buffered with MOPS. The final concentration range should be sufficient to encompass the expected MIC values. Include a drug-free growth control well.

  • Inoculum Preparation: Grow the fungal strains in a suitable broth medium. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For fluconazole, this is typically a ≥50% reduction in turbidity, while for a fungicidal agent, it may be complete inhibition.[13]

Time-Kill Curve Assays: Assessing Fungicidal vs. Fungistatic Activity

Time-kill assays provide a dynamic view of antifungal activity over time, allowing for the differentiation between fungicidal (killing) and fungistatic (inhibiting growth) effects.[14][15]

Protocol:

  • Assay Setup: In sterile tubes, prepare a larger volume of RPMI 1640 medium containing the antifungal agents at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.

  • Inoculation: Inoculate each tube with the fungal suspension to achieve a starting density of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates until colonies are visible, and then count the number of CFUs.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antifungal concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by a prevention of further growth or a <3-log₁₀ reduction in CFU/mL.

cluster_0 Experimental Workflow A Fungal Strain Selection (e.g., C. albicans, A. fumigatus) B Inoculum Preparation (0.5 McFarland Standard) A->B C Broth Microdilution Assay B->C D Time-Kill Curve Assay B->D E MIC Determination (24-48h Incubation) C->E F CFU Counting at Time Points (0, 2, 4, 8, 12, 24h) D->F G Comparative Data Analysis E->G F->G

Figure 3: Experimental Workflow for Comparative Antifungal Study.

Illustrative Comparative Data

While direct comparative studies between fluconazole and polyoxin B are not abundant in the literature, we can present illustrative data based on their known activities against relevant fungal species. The following tables represent hypothetical but realistic outcomes of the experiments described above.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Fluconazole and Polyoxin B

Fungal SpeciesFluconazole MIC (µg/mL)Polyoxin B MIC (µg/mL)
Candida albicans0.5 - 4> 64
Aspergillus fumigatus> 64[16]8 - 32
Fusarium graminearum16 - 641 - 8

Note: Data is illustrative and compiled from various sources. Polyoxin B generally shows poor activity against yeasts like Candida albicans due to limited uptake.[17] Fluconazole has limited activity against filamentous fungi like Aspergillus fumigatus.[18]

Table 2: Illustrative Time-Kill Curve Analysis of Fluconazole and Polyoxin B against a Susceptible Fungus

Antifungal AgentConcentrationLog₁₀ CFU/mL Reduction at 24hInterpretation
Fluconazole4x MIC< 1Fungistatic
Polyoxin B4x MIC> 3Fungicidal

Interpretation and Concluding Remarks

The comparative analysis of fluconazole and polyoxin B highlights the diversity of antifungal strategies. Fluconazole, a fungistatic agent for many yeasts, effectively disrupts the fungal cell membrane, leading to growth inhibition. In contrast, polyoxin B exhibits fungicidal activity against susceptible molds by directly compromising the structural integrity of the cell wall.

The choice of an antifungal agent is dictated by the target pathogen and the clinical or agricultural context. The data presented in this guide, although illustrative, underscores the importance of understanding the specific spectrum of activity and the fungicidal or fungistatic nature of an antifungal compound. For researchers and drug development professionals, this comparative approach provides a robust framework for evaluating novel antifungal candidates and for understanding the complex interplay between antifungal agents and fungal physiology. Future research should focus on direct comparative studies to further elucidate the relative strengths and weaknesses of different antifungal classes against a broader range of fungal pathogens.

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  • Roudbary, M., Falahati, M., & Farahyar, S. (2012). Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study. Iranian Journal of Microbiology, 4(4), 175-182. Retrieved from [Link]

  • Becker, J. M., Covert, N. L., Shenbagamurthi, P., Steinfeld, A. S., & Naider, F. (1983). Polyoxin D inhibits growth of zoopathogenic fungi. Antimicrobial Agents and Chemotherapy, 23(6), 926-929. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2024, December 1). Aspergillus. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11. Journal of Clinical Microbiology, 42(10), 4575-4587. Retrieved from [Link]

  • Lockhart, S. R., et al. (2022). Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States. Journal of Clinical Microbiology, 60(5), e02347-21. Retrieved from [Link]

  • Lin, L., et al. (2010). Polymyxin B, in combination with fluconazole, exerts a potent fungicidal effect. Journal of Antimicrobial Chemotherapy, 65(5), 946-953. Retrieved from [Link]

  • Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237-248. Retrieved from [Link]

  • Teraoka, T., & Watanabe, M. (2020). Biological efficacy of polyoxin D in crop protection. Journal of Pesticide Science, 45(3), 153-162. Retrieved from [Link]

  • Ramage, G., et al. (2012). Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry. Antimicrobial Agents and Chemotherapy, 56(8), 4491-4495. Retrieved from [Link]

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  • Manavathu, E. K., et al. (1998). A comparison of dynamic characteristics of fluconazole, itraconazole, and amphotericin B against Cryptococcus neoformans using time-kill methodology. Diagnostic Microbiology and Infectious Disease, 32(3), 197-204. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

This document provides a detailed operational and disposal plan for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, tailored for researchers and professionals in drug development. The following procedures are synthesiz...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and disposal plan for 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one, tailored for researchers and professionals in drug development. The following procedures are synthesized from established chemical safety principles and data from structurally related compounds to ensure a high standard of safety and compliance in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The core principle of this guide is to treat the compound as hazardous waste, adhering to stringent collection, labeling, and disposal protocols.

Hazard Identification and Risk Assessment

Presumptive Hazard Profile:

Hazard CategoryPresumed RiskRationale & Source
Acute Oral Toxicity Harmful if swallowed.[2]Based on the SDS for 4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]Based on the SDS for a related diazaspiro compound.[2]
Eye Damage/Irritation Causes serious eye irritation.[2]Based on the SDS for a related diazaspiro compound.[2]
Respiratory Irritation May cause respiratory irritation.[2]Based on the SDS for a related diazaspiro compound.[2]

Causality: The spirocyclic diamine structure, common in many biologically active compounds, suggests that the substance can interact with biological systems, necessitating careful handling to avoid unintended exposure. Before beginning any work, a laboratory-specific risk assessment must be conducted to identify and mitigate all potential hazards.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, all handling of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one and its waste products must be performed within a certified chemical fume hood.[3] This primary engineering control is essential for preventing the inhalation of any dust or aerosols.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, as the compound is presumed to be a skin irritant.[2][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]To protect against accidental splashes, which could cause serious eye irritation.[2]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[4]
Respiratory Protection Not typically required when handled within a fume hood.A respirator may be necessary for spill cleanup outside of a fume hood; consult your institution's EHS.

Waste Segregation and Disposal Workflow

Proper disposal begins with meticulous segregation at the point of generation. Under no circumstances should this chemical or its containers be disposed of in standard trash or via the sanitary sewer system.[5] All materials contaminated with 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one are to be treated as hazardous chemical waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal gen Waste Generation (Pure compound, contaminated labware, solutions) container Select Compatible Container (HDPE or glass, <75% full) gen->container labeling Label Container Immediately ('Hazardous Waste', full chemical name, date, PI name) container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage containment Use Secondary Containment (For liquids) storage->containment segregate Segregate from Incompatible Chemicals (e.g., strong oxidizers) storage->segregate pickup Request Waste Pickup from Institutional EHS Office storage->pickup transport Licensed Hazardous Waste Transporter pickup->transport disposal Final Disposal at a RCRA-Permitted Facility transport->disposal

Caption: Workflow for the safe disposal of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one waste.

Step-by-Step Waste Collection Protocol:
  • Container Selection:

    • Solid Waste: (e.g., contaminated gloves, weigh boats, paper towels) Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • Liquid Waste: (e.g., reaction mother liquors, contaminated solvents) Collect in a sealable, chemically compatible container, such as an amber glass or high-density polyethylene (HDPE) bottle.[5][6]

    • Causality: Using compatible containers prevents degradation of the container and potential leaks. Glass is preferred for long-term storage of unknown organic compounds.

  • Container Filling:

    • Never fill liquid waste containers beyond 75% capacity.[6]

    • Causality: This headspace allows for vapor expansion and reduces the risk of spills from splashing when moving the container.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[7]

    • The label must include:

      • The full chemical name: "Waste 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one". Do not use abbreviations.[5]

      • An accurate estimation of the concentration and the solvent system (for liquids).

      • The date the waste was first added to the container.

      • The Principal Investigator's name and lab location.[7]

  • Storage:

    • Keep waste containers securely sealed at all times, except when adding waste.[5] Funnels must be removed after use.[8]

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[5]

    • Segregate this waste stream from incompatible materials, particularly strong acids and oxidizing agents.

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[5][8]

    • EHS will manage the consolidation and transfer to a licensed hazardous waste disposal facility in accordance with all federal, state, and local regulations.[9]

Decontamination Procedures

Effective decontamination is crucial for preventing cross-contamination and ensuring a safe working environment.

Decontaminating Glassware and Equipment:
  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in which the compound is soluble. This rinseate must be collected and disposed of as hazardous liquid waste.

  • Washing: Wash the rinsed equipment with laboratory detergent and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, a final solvent rinse can be collected and analyzed (e.g., by LC-MS) to confirm the absence of residual compound.

Managing Spills:
  • Evacuate and Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, control the source of the spill. Prevent the spill from spreading by using absorbent pads or a spill containment kit.[6]

  • Personal Protection: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Cleanup:

    • For solid spills: Gently cover the spill with absorbent material. Sweep the material into a designated hazardous waste container. Avoid creating dust.[2]

    • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material in a sealable container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol). All materials used for cleanup must be disposed of as hazardous waste.[6]

Emergency Procedures for Exposure

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[4]

This guide is intended to provide a robust framework for the safe handling and disposal of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one. Always prioritize safety and consult your institution's EHS department for specific guidance and clarification.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. Retrieved from [Link]

  • Oakland University. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet for 4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. Retrieved from [Link]

  • Integrated Islet Distribution Program. (2024, December 3). QR-QA-013-01: IIDP Pancreas Decontamination Protocol for Islet Isolation Centers. Retrieved from [Link]

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